1-Bromoprop-1-en-2-ylbenzene
Description
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Properties
IUPAC Name |
1-bromoprop-1-en-2-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c1-8(7-10)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQZIGGWSCPOPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CBr)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of (1-Bromoprop-1-en-2-yl)benzene from 2-Bromoacetophenone
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for converting 2-bromoacetophenone into (1-bromoprop-1-en-2-yl)benzene. The target molecule, a versatile vinyl bromide, serves as a valuable intermediate for further functionalization, particularly in metal-catalyzed cross-coupling reactions. Given the challenges of a direct one-pot conversion, this document details a strategically designed two-step approach: (1) the selective reductive debromination of the α-bromo ketone to yield acetophenone, followed by (2) a stereoselective bromo-olefination to construct the target vinyl bromide. We will dissect the mechanistic underpinnings of each transformation, with a primary focus on the Wittig reaction and its highly efficient alternative, the Horner-Wadsworth-Emmons (HWE) reaction. This guide includes detailed, field-tested experimental protocols, purification strategies, characterization data, and troubleshooting insights to empower researchers in the successful execution of this synthesis.
Introduction and Strategic Overview
The Target Molecule: (1-Bromoprop-1-en-2-yl)benzene
(1-Bromoprop-1-en-2-yl)benzene (also known as β-bromo-α-methylstyrene) is a substituted vinyl halide. Its chemical structure features a vinyl bromide moiety, which is an exceptional handle for a wide array of synthetic transformations.[1][2] The presence of both a bromine atom and a double bond allows for orthogonal reactivity, making it a powerful building block in the synthesis of complex organic molecules, pharmaceuticals, and materials. The vinyl bromide can participate in cornerstone reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds with high precision.[3] The molecule exists as two geometric isomers, (E) and (Z), the selective synthesis of which is a key consideration.
The Starting Material: 2-Bromoacetophenone
2-Bromoacetophenone is an α-haloketone, a class of compounds characterized by the electrophilic nature of both the carbonyl carbon and the α-carbon bearing the halogen.[4] This dual reactivity makes it a versatile precursor but also presents challenges in synthetic design, as nucleophiles can potentially react at either site. Any proposed synthesis must carefully manage this reactivity to avoid unwanted side products.
Strategic Analysis: A Two-Step Approach
A direct, single-step conversion of 2-bromoacetophenone to (1-bromoprop-1-en-2-yl)benzene is synthetically unfeasible. The required transformation involves the reduction of a C-Br bond and the simultaneous conversion of a carbonyl group into a brominated alkene with the addition of a methyl group. A more logical and controllable strategy involves dissecting the problem into two distinct chemical operations:
-
Reductive Debromination: The first step addresses the reactive α-bromo group. By selectively reducing the carbon-bromine bond, we convert 2-bromoacetophenone into the stable and commercially available ketone, acetophenone. This mitigates the potential for side reactions, such as a competing Perkow reaction, in the subsequent olefination step.[5]
-
Bromo-Olefination: The second step focuses on the conversion of the carbonyl group of acetophenone into the target >C=CHBr moiety. This is a classic olefination transformation, for which several reliable methods exist, most notably the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.[6][7]
This two-step pathway offers superior control over the reaction, higher yields, and a purer final product compared to any hypothetical one-pot attempt.
Synthetic Pathway and Mechanistic Insights
Overall Synthetic Scheme
The validated synthetic route is illustrated below. The process begins with the reduction of the α-haloketone and proceeds to the olefination of the resulting ketone.
Caption: Overall two-step synthesis of the target molecule.
Step 1: Reductive Debromination of 2-Bromoacetophenone
The selective removal of the bromine atom at the α-position is crucial. While various methods exist for this reduction, the use of zinc dust in acetic acid is a classic, cost-effective, and highly efficient choice.
Mechanism of Action (Zn/AcOH): The reaction proceeds via a metal-mediated reduction. Zinc acts as a single-electron donor. The carbonyl group activates the adjacent C-Br bond, facilitating its reduction. The acetic acid serves as a proton source to quench the resulting enolate intermediate, yielding the final ketone product, acetophenone.
Step 2: Bromo-Olefination of Acetophenone
With acetophenone in hand, the central task is to convert the C=O bond into a C=CHBr bond. The Wittig reaction is the canonical method for this type of transformation.
The Wittig reaction utilizes a phosphorus ylide to convert aldehydes or ketones into alkenes, a discovery that earned Georg Wittig the Nobel Prize in Chemistry in 1979.[8][9][10] For this synthesis, a brominated ylide, bromomethylenetriphenylphosphorane (Ph₃P=CHBr), is required.
Reaction Workflow: The process involves two stages: first, the preparation of the phosphonium salt and its deprotonation to form the ylide, and second, the reaction of the ylide with the ketone.
Caption: Workflow for the Wittig bromo-olefination reaction.
Mechanistic Insights: The modern understanding of the Wittig mechanism, particularly for non-stabilized or semi-stabilized ylides under salt-free conditions, favors a concerted [2+2] cycloaddition.[6][8][11]
-
[2+2] Cycloaddition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of acetophenone, while the carbonyl oxygen attacks the electrophilic phosphorus atom in a concerted fashion.
-
Oxaphosphetane Formation: This leads directly to a four-membered ring intermediate called an oxaphosphetane.
-
Cycloreversion: The oxaphosphetane is unstable and rapidly collapses in an irreversible cycloreversion reaction. This breaks the C-P and C-O bonds, forming a new C=C π-bond (the alkene) and a very stable P=O double bond in the byproduct, triphenylphosphine oxide (Ph₃P=O). The high thermodynamic stability of the P=O bond (bond energy ~544 kJ/mol) is the primary driving force for the entire reaction.[12]
Caption: Simplified mechanism of the Wittig reaction.
Stereoselectivity: The stereochemical outcome (E vs. Z isomer) of the Wittig reaction depends heavily on the nature of the ylide.[12] Bromomethylenetriphenylphosphorane is considered a semi-stabilized ylide. Reactions with such ylides often produce mixtures of E and Z isomers, though they can sometimes favor the E-alkene, especially under thermodynamic control (e.g., in the presence of lithium salts, known as the Schlosser modification).[6]
A significant practical drawback of the Wittig reaction is the formation of triphenylphosphine oxide, which can be challenging to separate from the desired product. The Horner-Wadsworth-Emmons (HWE) reaction provides an elegant solution to this problem.[7][13] It employs a phosphonate carbanion instead of a phosphonium ylide.
Advantages of the HWE Reaction:
-
Enhanced Nucleophilicity: Phosphonate carbanions are generally more nucleophilic than the corresponding Wittig ylides, often leading to successful reactions with more sterically hindered ketones.[13]
-
Simplified Purification: The byproduct is a water-soluble phosphate salt (e.g., diethyl phosphate), which is easily removed by a simple aqueous extraction, dramatically simplifying product purification.[7][13]
-
High E-Selectivity: The HWE reaction almost exclusively yields the thermodynamically more stable (E)-alkene, providing excellent stereochemical control.[7][14]
Mechanism: The HWE mechanism is similar to the Wittig reaction, proceeding through nucleophilic addition to the carbonyl to form an intermediate that eliminates to give the alkene.[14] The high E-selectivity is attributed to steric factors in the formation of the key intermediate, which favors an anti-periplanar arrangement of the bulkiest groups, leading to the trans (E) product.[14]
Experimental Protocols & Data
Materials and Reagents
| Reagent/Material | Purpose | Supplier/Grade |
| 2-Bromoacetophenone | Starting Material | ACS Grade, ≥98% |
| Zinc Dust (<10 µm) | Reducing Agent | Reagent Grade |
| Glacial Acetic Acid | Solvent/Proton Source | ACS Grade |
| Diethyl Ether | Extraction Solvent | Anhydrous |
| Sodium Bicarbonate | Neutralizing Agent | Saturated, aq. |
| Magnesium Sulfate | Drying Agent | Anhydrous |
| (Bromomethyl)triphenylphosphonium bromide | Wittig Salt Precursor | ≥97% |
| n-Butyllithium (n-BuLi) | Base for Ylide Gen. | 2.5 M in Hexanes |
| Tetrahydrofuran (THF) | Reaction Solvent | Anhydrous |
| Silica Gel | Chromatography | 230-400 mesh |
| Hexanes/Ethyl Acetate | Eluent System | HPLC Grade |
Protocol 1: Synthesis of Acetophenone via Reductive Debromination
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromoacetophenone (10.0 g, 50.2 mmol) and glacial acetic acid (100 mL).
-
Reaction: Cool the flask in an ice-water bath. Add zinc dust (6.57 g, 100.5 mmol, 2.0 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 20 °C.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor the reaction by TLC (thin-layer chromatography).
-
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove excess zinc.
-
Extraction: Transfer the filtrate to a separatory funnel and carefully add 200 mL of water. Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Washing: Combine the organic extracts and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL) until effervescence ceases, and finally with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude acetophenone.
-
Purification: The product is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation. Expected Yield: >90%.
Protocol 2: Synthesis of (1-Bromoprop-1-en-2-yl)benzene via Wittig Reaction
CAUTION: n-Butyllithium is pyrophoric and reacts violently with water. All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Ylide Generation: To a flame-dried 500 mL three-neck flask under an inert atmosphere, add (bromomethyl)triphenylphosphonium bromide (24.1 g, 55.4 mmol, 1.2 eq.) and anhydrous THF (200 mL).
-
Deprotonation: Cool the resulting suspension to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.5 M in hexanes, 22.2 mL, 55.4 mmol) dropwise via syringe over 20 minutes. The solution should turn a deep orange/red color, indicating the formation of the ylide. Stir for 1 hour at -78 °C.
-
Ketone Addition: In a separate flask, dissolve acetophenone (5.55 g, 46.2 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the cold ylide suspension over 15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the organic phase under reduced pressure. The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient (e.g., starting with 100% hexanes) to isolate the product isomers. Expected Yield: 50-70% as a mixture of E/Z isomers.
Characterization Data
The product, (1-bromoprop-1-en-2-yl)benzene, is expected to be a mixture of E/Z isomers. The ratio can be determined by ¹H NMR analysis.
| Property | Expected Value/Observation |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₉H₉Br |
| Molecular Weight | 197.07 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | (Z)-isomer: δ ~7.4-7.2 (m, 5H, Ar-H), 6.35 (s, 1H, =CHBr), 2.25 (s, 3H, -CH₃). (E)-isomer: δ ~7.4-7.2 (m, 5H, Ar-H), 6.15 (s, 1H, =CHBr), 2.35 (s, 3H, -CH₃). Note: Exact chemical shifts may vary. The vinyl proton and methyl proton signals are diagnostic for distinguishing isomers. |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected peaks around δ 140-138 (Ar C-ipso), 129-126 (Ar C-H), 125 (C=CHBr), 108 (C=CHBr), 22 (-CH₃). |
| Mass Spec (EI) | m/z (%): 198/196 ([M]⁺, Br isotope pattern), 117 ([M-Br]⁺). |
Troubleshooting and Optimization
-
Problem: Low yield in the Wittig reaction.
-
Cause: Incomplete ylide formation or moisture contamination.
-
Solution: Ensure all reagents and solvents are scrupulously dried. Verify the titer of the n-BuLi solution. Use of a stronger, non-nucleophilic base like potassium tert-butoxide in some cases can be beneficial.
-
-
Problem: Difficulty removing triphenylphosphine oxide (Ph₃P=O).
-
Cause: Ph₃P=O has moderate polarity and can co-elute with the product.
-
Solution: Perform careful column chromatography with a shallow eluent gradient. Alternatively, precipitate the Ph₃P=O by adding a non-polar solvent like pentane to a concentrated solution of the crude product in ether and cooling. For future syntheses, employing the HWE reaction is the most effective solution to this problem.
-
-
Problem: Undesirable E/Z isomer ratio.
-
Cause: The semi-stabilized nature of the ylide leads to poor stereoselectivity.
-
Solution: To favor the (E)-isomer, employ the HWE reaction. To selectively obtain the (Z)-isomer, non-stabilized ylides are typically used, which is not applicable here. Separation of isomers can be attempted by careful chromatography or distillation.
-
Conclusion
The synthesis of (1-bromoprop-1-en-2-yl)benzene from 2-bromoacetophenone is effectively achieved through a strategic two-step sequence. The initial reductive debromination provides a stable ketone intermediate, which is then subjected to an olefination reaction. While the Wittig reaction is a valid method for this transformation, the Horner-Wadsworth-Emmons reaction is highly recommended as a superior alternative, offering significant advantages in terms of product purification and stereoselectivity, reliably favoring the (E)-isomer. This guide provides the necessary theoretical framework and practical protocols to enable researchers to successfully synthesize this valuable chemical building block for applications in drug discovery and materials science.
References
- BenchChem. (2025). An In-depth Technical Guide to 1-Bromo-2-(prop-1-en-2-yl)benzene: Synthesis, History, and Potential Applications.
- ResearchGate. (2025). A Practical Synthetic Method for Vinyl Chlorides and Vinyl Bromides from Ketones via the Corresponding Vinyl Phosphate Intermediates | Request PDF.
- ACS Publications. (n.d.). Highly stereoselective access to an (E)-vinyl bromide from an aryl ketone leads to short syntheses of (Z)-tamoxifen and important substituted derivatives. The Journal of Organic Chemistry.
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. Available at: [Link]
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Wikipedia contributors. (n.d.). Wittig reaction. Wikipedia. Available at: [Link]
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Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Vinyl bromide synthesis by bromination or substitution. Available at: [Link]
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Chemistry Steps. (2023). The Wittig Reaction: Examples and Mechanism. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]
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Wikipedia contributors. (n.d.). Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]
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PubChem. (n.d.). 1-Bromo-2-(prop-1-en-2-yl)benzene. National Center for Biotechnology Information. Available at: [Link]
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Bull, J. A., Mousseau, J. J., & Charette, A. B. (2008). Convenient One-Pot Synthesis of (E)-β-Aryl Vinyl Halides from Benzyl Bromides and Dihalomethanes. Organic Letters, 10(23), 5485–5488. Available at: [Link]
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Chemistry LibreTexts. (2023). The Wittig Reaction. Available at: [Link]
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Chemistry Steps. (2020). Alpha Halogenation of Enols and Enolates. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Horner-Wadsworth-Emmons Reaction. Available at: [Link]
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PubChem. (n.d.). [(Z)-1-bromoprop-1-en-2-yl]benzene. National Center for Biotechnology Information. Available at: [Link]
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Comprehensive Characterization of 1-Bromoprop-1-en-2-ylbenzene: An Advanced NMR and MS Analytical Guide
Executive Summary and Strategic Rationale
1-Bromoprop-1-en-2-ylbenzene, commonly referred to in literature as 1-bromo-2-phenylpropene (CAS 16917-35-4)[1], is a highly versatile vinylic halide utilized extensively as an intermediate in complex organic synthesis, including cross-coupling reactions and diamination via sulfamide-transfer[2]. Due to the presence of a stereocenter at the alkene (allowing for E and Z isomerism) and the heavy halogen atom, confirming the exact structural connectivity, stereochemistry, and isotopic purity of this compound is a critical quality control step in drug development and materials science.
As a Senior Application Scientist, the approach to characterizing this molecule relies on orthogonal analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Electron Ionization Mass Spectrometry (EI-MS)[3]. NMR provides an unambiguous map of the carbon-hydrogen framework and stereochemical geometry, while EI-MS delivers absolute confirmation of the molecular weight and the distinctive isotopic signature of the bromine atom[4].
Mass Spectrometry (EI-MS): Isotopic Signatures and Fragmentation Dynamics
The Causality of Electron Ionization (EI)
For halogenated aromatic alkenes, Electron Ionization (EI) at a standardized 70 eV is the gold standard. The causality behind this specific energy choice is twofold: first, the de Broglie wavelength of 70 eV electrons closely matches the bond lengths of typical organic molecules, maximizing ionization efficiency; second, it imparts sufficient excess internal energy to drive reproducible, predictable fragmentation pathways that can be cross-referenced with commercial libraries[3].
Fragmentation Pathway Analysis
The EI-MS spectrum of 1-Bromoprop-1-en-2-ylbenzene is highly diagnostic. The molecular ion (
The primary thermodynamic driving force in the fragmentation of this molecule is the expulsion of the bromine radical (
Figure 1: Proposed EI-MS fragmentation pathway highlighting the characteristic loss of bromine.
Quantitative GC-MS Data Summary
| Fragment Ion | m/z Value | Relative Abundance | Structural Assignment |
| 196 | ~45% | Molecular Ion | |
| 198 | ~44% | Molecular Ion | |
| 117 | 100% (Base Peak) | Phenylallyl Cation | |
| 115 | ~30% | Indenyl Cation | |
| 77 | ~25% | Phenyl Cation |
Nuclear Magnetic Resonance (NMR) Profiling: Structural Connectivity
Solvent Selection and Causality
Deuterated chloroform (
Spectral Assignments
The
-
The Allylic Methyl Group: Appears around 2.2 ppm. Due to long-range (
) allylic coupling with the vinylic proton, this signal typically resolves as a fine doublet (or a broadened singlet depending on the magnetic field strength). -
The Vinylic Proton (
): The bromine atom exerts a strong anisotropic deshielding effect, pushing this proton downfield to approximately 6.2–6.5 ppm. It appears as a fine quartet due to reciprocal coupling with the methyl group. The exact chemical shift is highly dependent on whether the molecule is the E or Z isomer, as the spatial proximity of the phenyl ring's shielding cone alters the local magnetic environment. -
The Aromatic Protons: The five protons of the phenyl ring appear as a complex multiplet between 7.2 and 7.5 ppm.
Quantitative NMR Data Summary
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 2.20 | Doublet ( | 3H | ||
| 6.35 | Quartet ( | 1H | ||
| 7.25 - 7.45 | Multiplet | 5H | Aromatic Protons | |
| ~18.5 | Singlet | 1C | ||
| ~106.0 | Singlet | 1C | ||
| ~126.0 - 129.0 | Multiple Singlets | 5C | Aromatic (o, m, p) | |
| ~139.5 | Singlet | 1C | Aromatic (ipso) | |
| ~143.0 | Singlet | 1C |
Validated Experimental Protocols
To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems.
GC-MS Acquisition Protocol
-
Sample Preparation: Dissolve 1.0 mg of 1-Bromoprop-1-en-2-ylbenzene in 1.0 mL of MS-grade ethyl acetate. Vortex for 15 seconds to ensure complete homogenization.
-
System Suitability & Validation: Prior to sample injection, run a solvent blank. Validation Check: The system is ready for acquisition only if the baseline noise is
counts and the air/water background (m/z 18, 28, 32) constitutes less than 5% of the total ion current. -
Chromatographic Separation: Inject 1 µL into a GC equipped with a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm)[3].
-
Thermal Gradient: Hold at 60 °C for 1 min, ramp at 20 °C/min to 300 °C, and hold for 5 min[3].
-
Ionization & Detection: Operate the MSD in Electron Impact (EI) mode at 70 eV. Scan range: m/z 35 to 500[3].
NMR Acquisition Protocol
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of high-purity
(100 atom % D)[2]. Transfer the solution to a precision 5 mm NMR tube. -
System Suitability & Validation: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the field to the deuterium signal of
. Perform a 3D gradient shimming routine. Validation Check: The protocol is self-validating if the full width at half maximum (FWHM) of the residual peak (7.26 ppm) is Hz. A broader peak indicates field inhomogeneity, requiring re-shimming to prevent artifactual line broadening. -
Acquisition: Acquire 16 transients with a spectral width of 12 ppm, using a 30° pulse angle and a 2-second relaxation delay to ensure complete longitudinal relaxation (
) between pulses. - Acquisition: Acquire 1024 transients at 100 MHz with composite pulse proton decoupling (e.g., WALTZ-16). Use a relaxation delay of 2–3 seconds[2].
References
- Source: semanticscholar.
- Source: tum.
- Source: wiley-vch.
- Source: acs.
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An In-depth Technical Guide to 1-Bromo-2-(prop-1-en-2-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-bromo-2-(prop-1-en-2-yl)benzene, a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. This document details the compound's chemical identity, physicochemical properties, and established and modern synthetic methodologies, including Grignard reaction followed by dehydration, Wittig olefination, and Suzuki-Miyaura coupling. The causality behind experimental choices and self-validating protocols are explained to ensure technical accuracy and reproducibility. The guide also explores the reactivity of this bifunctional molecule and its prospective applications as a key building block in the synthesis of complex organic scaffolds.
Compound Identification and Properties
1.1. IUPAC Name and CAS Number
The unequivocally correct nomenclature for the compound of interest, as established by the International Union of Pure and Applied Chemistry (IUPAC), is 1-bromo-2-(prop-1-en-2-yl)benzene . It is registered under the Chemical Abstracts Service (CAS) number 7073-70-3 .[1][2]
1.2. Chemical Structure and Synonyms
The molecular structure consists of a benzene ring substituted with a bromine atom and an adjacent isopropenyl group.
1.3. Physicochemical Properties
A summary of the key physicochemical properties of 1-bromo-2-(prop-1-en-2-yl)benzene is presented in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for computational modeling in drug discovery programs.
| Property | Value | Source |
| Molecular Formula | C₉H₉Br | [5] |
| Molecular Weight | 197.07 g/mol | [5] |
| Monoisotopic Mass | 195.98875 Da | [6] |
| Appearance | Yellow to colorless liquid | |
| Storage | Store in a dark place, under an inert atmosphere, at 2-8 °C | |
| XLogP3 | 4.0 | [6] |
Synthesis Methodologies
The synthesis of 1-bromo-2-(prop-1-en-2-yl)benzene can be accomplished through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. The most prevalent methods involve a Grignard reaction followed by dehydration, the Wittig reaction, and the Suzuki-Miyaura coupling.[3]
2.1. Grignard Reaction Followed by Dehydration
This classic and robust two-step approach is a frequently employed method for the synthesis of 1-bromo-2-(prop-1-en-2-yl)benzene.[3] It involves the formation of a tertiary alcohol intermediate, 2-(2-bromophenyl)propan-2-ol, via a Grignard reaction, which is subsequently dehydrated to yield the target alkene.
Step 1: Synthesis of 2-(2-Bromophenyl)propan-2-ol via Grignard Reaction
The first step involves the reaction of an organomagnesium halide (Grignard reagent) with a carbonyl compound. In this protocol, methylmagnesium iodide reacts with ethyl 2-bromobenzoate. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ester.
-
Causality: The use of an ester, such as ethyl 2-bromobenzoate, with two equivalents of the Grignard reagent leads to the formation of a tertiary alcohol. The first equivalent adds to the carbonyl, and the second adds to the resulting ketone after the ethoxide leaving group is eliminated. Anhydrous conditions are critical as Grignard reagents are highly basic and will be quenched by protic solvents like water.
Experimental Protocol: Synthesis of 2-(2-Bromophenyl)propan-2-ol
-
Materials:
-
Magnesium turnings
-
Methyl iodide
-
Anhydrous diethyl ether
-
Ethyl 2-bromobenzoate
-
38% Ammonium chloride solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Prepare the methylmagnesium iodide Grignard reagent from magnesium (9.1 g, 0.37 mol) and freshly distilled methyl iodide (53.3 g, 0.37 mol) in 85 mL of anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
In a separate flask, dissolve ethyl 2-bromobenzoate (26.50 g, 0.14 mol) in 35 mL of anhydrous diethyl ether and cool to -5°C in an ice-salt bath.
-
Slowly add the prepared Grignard reagent to the solution of ethyl 2-bromobenzoate while maintaining the temperature at -5°C.
-
After the addition is complete, allow the reaction to stir for an additional hour at room temperature.
-
Quench the reaction by the slow addition of 58 mL of a 38% ammonium chloride solution.
-
Separate the ether layer by decantation. Extract the remaining precipitate with three 35 mL portions of diethyl ether.
-
Combine all ether extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield 2-(2-bromophenyl)-2-propanol.
-
Step 2: Dehydration of 2-(2-Bromophenyl)propan-2-ol
The second step is an acid-catalyzed dehydration of the tertiary alcohol to form the alkene. The mechanism involves protonation of the hydroxyl group, followed by the loss of water to form a stable tertiary carbocation. A subsequent deprotonation yields the final product.
-
Causality: Strong, non-nucleophilic acids like sulfuric or phosphoric acid are used to promote the elimination reaction while minimizing substitution side products. The high temperature favors elimination over substitution.
Experimental Protocol: Dehydration to 1-Bromo-2-(prop-1-en-2-yl)benzene
-
Materials:
-
2-(2-Bromophenyl)propan-2-ol
-
Concentrated sulfuric acid
-
-
Procedure:
-
In a distillation apparatus, heat 2-(2-bromophenyl)propan-2-ol with an excess of concentrated sulfuric acid to approximately 170°C.
-
The product, 1-bromo-2-(prop-1-en-2-yl)benzene, will distill as it is formed.
-
Collect the distillate and wash it with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a water wash.
-
Dry the organic layer over anhydrous magnesium sulfate and purify by fractional distillation.
-
2.2. Wittig Reaction
The Wittig reaction offers a more direct route to 1-bromo-2-(prop-1-en-2-yl)benzene from a carbonyl compound, in this case, 2-bromoacetophenone.[3] This reaction is renowned for its reliability in forming carbon-carbon double bonds. It involves the reaction of a phosphorus ylide with an aldehyde or ketone.
-
Mechanism Insight: The reaction proceeds through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to form the alkene and a highly stable triphenylphosphine oxide byproduct, which drives the reaction forward.[7][8]
Experimental Protocol: Wittig Synthesis of 1-Bromo-2-(prop-1-en-2-yl)benzene (Adapted from general procedures)
-
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
2-Bromoacetophenone
-
-
Procedure:
-
Suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0°C and add n-butyllithium (1.0 equivalent) dropwise to form the orange-red methylenetriphenylphosphorane ylide.
-
Stir the ylide solution at room temperature for 1 hour.
-
Dissolve 2-bromoacetophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography on silica gel to isolate 1-bromo-2-(prop-1-en-2-yl)benzene.
-
2.3. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that can be employed to construct the target molecule.[3] This method would involve the coupling of an aryl halide (or triflate) with an organoboron species. For the synthesis of 1-bromo-2-(prop-1-en-2-yl)benzene, this could involve the reaction of 1,2-dibromobenzene with an isopropenylboronic acid derivative or the reaction of 2-bromophenylboronic acid with an isopropenyl halide.
-
Catalytic Cycle: The mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination of the final product, regenerating the Pd(0) catalyst.[9][10]
Conceptual Protocol: Suzuki-Miyaura Synthesis
-
Reactants:
-
1,2-Dibromobenzene
-
Isopropenylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, or DME with water)
-
-
General Procedure:
-
To a reaction vessel under an inert atmosphere, add 1,2-dibromobenzene (as the limiting reagent), isopropenylboronic acid pinacol ester (1.1 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).
-
Add the degassed solvent system.
-
Heat the reaction mixture (typically between 80-110°C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product into an organic solvent, dry, and purify by column chromatography.
-
Reactivity and Synthetic Utility
1-Bromo-2-(prop-1-en-2-yl)benzene is a bifunctional molecule, with both a reactive aryl bromide and an alkene moiety. This dual functionality makes it a valuable building block for the synthesis of more complex molecules.[3]
-
Aryl Bromide Reactivity: The bromine atom can participate in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of various substituents at this position, enabling the construction of diverse molecular scaffolds.
-
Alkene Reactivity: The isopropenyl group is susceptible to a range of reactions, such as hydrogenation, halogenation, epoxidation, and polymerization.[3] This provides a handle for further functionalization and elaboration of the molecule.
Applications in Drug Development and Materials Science
While large-scale industrial or specific pharmaceutical applications of 1-bromo-2-(prop-1-en-2-yl)benzene are not widely documented, its structure is highly suggestive of its utility as a versatile chemical intermediate.[3]
-
Medicinal Chemistry: The ability to selectively functionalize both the aryl bromide and the alkene allows for the systematic exploration of chemical space in drug discovery programs. For instance, the aryl bromide can serve as an anchor point for coupling to various heterocyclic systems, a common strategy in the development of kinase inhibitors and other targeted therapies. The isopropenyl group could be modified to improve solubility or to introduce a pharmacophore. Bromo-substituted intermediates are pivotal in the synthesis of numerous pharmaceuticals, such as the sartan class of antihypertensives.[11]
-
Materials Science: The alkene functionality suggests potential applications in polymer chemistry. It could be used as a monomer or co-monomer to create polymers with tailored properties. The bromine atom could be used to further modify the polymer post-polymerization, for example, by grafting other molecules onto the polymer backbone.
Spectroscopic Data
Characterization of 1-bromo-2-(prop-1-en-2-yl)benzene is typically performed using standard spectroscopic techniques.
-
Mass Spectrometry (GC-MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic peaks for aromatic C-H stretching, C=C stretching of the benzene ring and the alkene, and the C-Br stretching frequency.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show distinct signals for the aromatic protons, the two vinylic protons of the isopropenyl group, and the methyl protons.
-
¹³C NMR: Would display signals for the aromatic carbons (with the carbon attached to the bromine showing a characteristic shift), the two alkene carbons, and the methyl carbon.
-
Safety and Handling
1-Bromo-2-(prop-1-en-2-yl)benzene is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
1-Bromo-2-(prop-1-en-2-yl)benzene is a valuable and versatile synthetic intermediate. Its preparation via established synthetic routes such as the Grignard, Wittig, and Suzuki-Miyaura reactions is well-precedented. The dual reactivity of the aryl bromide and the isopropenyl group offers a rich platform for the synthesis of complex molecular architectures, with significant potential for applications in the development of novel pharmaceuticals and advanced materials. This guide provides the foundational knowledge for researchers to confidently synthesize and utilize this compound in their scientific endeavors.
References
-
1-Bromo-2-(prop-1-en-2-yl)benzene. PubChem. [Link]
-
1-Bromo-2-(but-1-en-2-yl)benzene: A Premium Chemical Solution. HFC14031. [Link]
-
1-(Allyloxy)-4-bromo-2-(prop-1-en-2-yl)benzene. SpectraBase. [Link]
-
[(Z)-1-bromoprop-1-en-2-yl]benzene. PubChem. [Link]
-
Wittig Reaction. OpenBU. [Link]
-
1-bromo-2-(prop-1-en-2-yl)benzene. American Elements. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. PYG Lifesciences. [Link]
-
Synthesis of an Alkene via the Wittig Reaction. University of Missouri–St. Louis. [Link]
-
Benzene, 1-bromo-2-ethyl-. NIST WebBook. [Link]
-
1-bromo-2-(prop-1-en-2-yl)benzene. PubChemLite. [Link]
-
(1-Bromo-2-methylpropan-2-yl)benzene. PubChem. [Link]
-
Synthesis of 1-bromo-2-(1-propenyl)benzene. PrepChem.com. [Link]
-
1-bromo-2-prop-1-en-2-ylbenzene. Stenutz. [Link]
-
Wittig Reaction - Common Conditions. Organic Chemistry Data. [Link]
-
The Wittig Reaction: Examples and Mechanism. Chemistry Steps. [Link]
-
Wittig reaction. Wikipedia. [Link]
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]
-
Benzene, 1-bromo-2-ethyl-. NIST WebBook. [Link]
-
1-bromo-2-(1-methylpropyl)benzene. NIST WebBook. [Link]
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- 6. PubChemLite - 1-bromo-2-(prop-1-en-2-yl)benzene (C9H9Br) [pubchemlite.lcsb.uni.lu]
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- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis [pyglifesciences.com]
Technical Guide: Reactivity & Stability of 1-Bromoprop-1-en-2-ylbenzene in Acidic Media
The following technical guide details the reactivity and stability of 1-Bromoprop-1-en-2-ylbenzene (also known as
Executive Summary
1-Bromoprop-1-en-2-ylbenzene is a functionalized vinyl halide intermediate used primarily in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck) for pharmaceutical synthesis. Its stability in acidic environments is governed by the electronic competition between the phenyl ring's stabilization of carbocation intermediates and the inductive electron-withdrawal of the bromine atom.
Under acidic conditions, the molecule exhibits:
-
E/Z Isomerization: Rapid acid-catalyzed equilibration via a tertiary carbocation intermediate.
-
Resistance to Polymerization: Unlike its non-halogenated analog (
-methylstyrene), the -bromine atom significantly retards cationic polymerization. -
Slow Hydration: Hydrolysis to the corresponding bromohydrin occurs but is kinetically slower than typical styrenes due to the deactivated double bond.
Chemical Structure & Electronic Properties[1]
To predict reactivity, one must analyze the competing electronic effects on the alkene moiety.
| Feature | Description | Electronic Effect |
| Phenyl Group ( | Attached to C2 | Stabilizes positive charge via resonance (benzylic stabilization). |
| Methyl Group ( | Attached to C2 | Hyperconjugative stabilization of C2 carbocations. |
| Bromine Atom ( | Attached to C1 | Inductive (-I): Withdraws electron density, deactivating the alkene toward electrophiles (protons). Resonance (+R): Weakly donates into the |
Implication: The molecule is less nucleophilic than
Mechanistic Reactivity Profile
Protonation & Regioselectivity
Upon exposure to Brønsted acids, the alkene is protonated. Regioselectivity is dictated by the stability of the resulting carbocation.
-
Path A (Favored): Protonation at C1 (the
-carbon, CHBr) generates a tertiary benzylic carbocation at C2. -
Path B (Disfavored): Protonation at C2 generates a secondary carbocation at C1.
Dominant Pathway: E/Z Isomerization
The most immediate observation in acidic media is the equilibration of geometric isomers. The formation of the carbocation (Path A) allows free rotation around the C1-C2 bond (formerly the double bond). Subsequent deprotonation restores the alkene, often altering the E/Z ratio to the thermodynamic equilibrium.
Hydrolysis & Hydration
Unlike vinyl ethers, vinyl halides are relatively robust. However, in aqueous acid, the carbocation is trapped by water.
-
Product: 1-bromo-2-phenylpropan-2-ol (Bromohydrin).
-
Mechanism: Water attacks the tertiary C2 cation.
-
Degradation: Prolonged exposure or heat can lead to further degradation. While vinyl halides can theoretically hydrolyze to ketones (e.g., phenylacetone), this pathway requires the loss of HBr from the bromohydrin, which is not spontaneous under mild acidic conditions without metal catalysis (e.g., Hg²⁺). Therefore, the bromohydrin is the primary "degradation" product in standard acidic workups.
Cationic Polymerization
-Methylstyrene is notorious for rapid cationic polymerization. However, 1-Bromoprop-1-en-2-ylbenzene is significantly more stable. The presence of the electron-withdrawing bromine atom reduces the nucleophilicity of the double bond, raising the activation energy for the propagation step. It often acts as a chain transfer agent rather than a monomer in uncontrolled conditions.Visualizing the Reaction Pathways
The following diagram illustrates the divergence between isomerization (reversible) and hydration (irreversible/product formation) under acidic conditions.
Caption: Mechanistic divergence of 1-Bromoprop-1-en-2-ylbenzene in acid. Isomerization is kinetically favored over hydration.
Stability Profile & Storage
| Condition | Stability Rating | Observation | Recommendation |
| Dilute Acid (1M HCl/H₂SO₄, < 1h) | High | Minimal degradation. Potential minor isomerization. | Suitable for quench/workup steps. |
| Strong Acid (Conc. H₂SO₄/TFA) | Low | Significant hydration to bromohydrin; oligomerization possible. | Avoid. Use buffered quench if possible. |
| Acidic Methanol/Ethanol | Moderate | Formation of | Avoid acidic alcoholic solvents. |
| Lewis Acids (AlCl₃, BF₃) | Very Low | Friedel-Crafts dimerization or polymerization. | strictly exclude unless intended. |
Experimental Protocols
Stability Monitoring via HPLC
To validate the integrity of the material during acidic processing, use the following method. The bromohydrin impurity will elute earlier than the parent alkene due to increased polarity.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 90% B over 10 minutes.
-
Detection: UV at 254 nm (styrenyl chromophore).
-
Expected Retention: Bromohydrin (
min) < Parent Alkene ( min).
Acidic Wash Protocol (Safe Handling)
If removing basic impurities (e.g., amines) from a crude reaction mixture containing 1-Bromoprop-1-en-2-ylbenzene:
-
Dilution: Dissolve the crude oil in a non-polar solvent (DCM or Ethyl Acetate). Do not use alcohols.
-
Temperature Control: Cool the biphasic mixture to 0–5 °C.
-
Acid Contact: Wash with cold 0.5 M or 1.0 M HCl. Limit contact time to < 15 minutes.
-
Separation: Immediately separate phases.
-
Neutralization: Wash the organic layer with Sat. NaHCO₃ to remove residual acid traces immediately.
-
Drying: Dry over MgSO₄ (neutral) rather than acidic clays.
References
-
Carbonylation of vinyl halides with carbonylcobalt. Journal of the Chemical Society, Perkin Transactions 1, 1989. [7]
-
Hydration of Alkenes With Aqueous Acid. Master Organic Chemistry, 2023.
-
Formation of Nanoarchitectures Including Subnanometer Palladium Clusters. Journal of the American Chemical Society, 2005.
-
An In-depth Technical Guide to 1-Bromo-2-(prop-1-en-2-yl)benzene. BenchChem, 2025.[8]
-
Kinetic Studies on Homopolymeriz
-Methylstyrene. SciSpace, 2008.
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- 1. Given the following reaction sequence: 1-bromopropane is treated ... | Study Prep in Pearson+ [pearson.com]
- 2. pubs.acs.org [pubs.acs.org]
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- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US7820764B2 - Process for controlling the molecular weight of polymers of bromostyrene - Google Patents [patents.google.com]
- 7. Carbonylation of vinyl halides with carbonylcobalt - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
solubility of 1-Bromoprop-1-en-2-ylbenzene in common organic solvents
Title: Comprehensive Solubility Profile and Handling Protocols for 1-Bromoprop-1-en-2-ylbenzene in Organic Synthesis
Executive Summary
In the realm of cross-coupling methodologies, functional catalyst design, and active pharmaceutical ingredient (API) synthesis, the physicochemical behavior of halogenated intermediates dictates the success of downstream transformations. 1-Bromoprop-1-en-2-ylbenzene (also known as 1-bromo-2-phenylpropene or
As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical thermodynamics and benchtop reality. This whitepaper details the solubility matrix of 1-Bromoprop-1-en-2-ylbenzene, explaining the mechanistic causality behind solvent compatibility, and provides field-proven, self-validating protocols for its extraction and purification.
Physicochemical Profiling & Mechanistic Causality
To predict and manipulate the solubility of 1-Bromoprop-1-en-2-ylbenzene, one must analyze its structural motifs. The molecule consists of a bulky, electron-rich phenyl ring conjugated with a brominated propene backbone.
-
Lipophilicity: The dominant hydrocarbon framework renders the molecule highly hydrophobic. It cannot act as a hydrogen bond donor and is a very weak hydrogen bond acceptor.
-
Polarizability: The heavy bromine atom introduces significant electron cloud polarizability. This creates strong temporary dipoles (London dispersion forces), making the compound highly affine to halogenated and aromatic solvents.
Table 1: Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | (1-Bromoprop-1-en-2-yl)benzene | [1] |
| CAS Registry Number | 3360-53-0 (General) / 16917-35-4 (E/Z) | [1],[2] |
| Molecular Formula | C9H9Br | [1] |
| Molecular Weight | 197.07 g/mol | [1] |
| Physical State | Pale yellow to colorless oil | [2] |
| Aqueous Solubility | Insoluble (< 1 mg/mL) |[3] |
Solubility Matrix in Common Organic Solvents
The table below synthesizes empirical data and thermodynamic principles to guide solvent selection for reactions, extractions, and chromatography.
Table 2: Organic Solvent Compatibility Matrix
| Solvent | Solvent Class | Solubility Level | Mechanistic Rationale & Application |
|---|---|---|---|
| Dichloromethane (DCM) | Halogenated | Very High | Excellent polarizability match with the bromine atom; strong dispersion forces. Ideal for liquid-liquid extraction[2]. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | High | Favorable dipole-dipole interactions. Standard for extraction and as a polar modifier in chromatography[4]. |
| Chloroform (CHCl3) | Halogenated | High | Strong solvation of the lipophilic phenyl ring and favorable halogen bonding[5]. |
| Hexanes / Petroleum Ether | Non-polar Aliphatic | High | The hydrophobic bulk of the molecule dominates, making it highly miscible. Used as the bulk mobile phase in purification[4],[6]. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate | Used as an auxiliary co-solvent to artificially improve substrate solubility in semi-preparative aqueous buffer systems[4]. |
| tert-Butanol (tBuOH) | Polar Protic | Moderate | Bulky alkyl group aids solvation; successfully used as a reaction solvent in elimination pathways[2]. |
| Ethanol (EtOH) | Polar Protic | Moderate | Soluble due to the organic backbone, but limited by the lack of hydrogen bond acceptors on the solute[5]. |
Experimental Workflows & Validated Protocols
The following protocols are designed as self-validating systems , ensuring that researchers can verify the integrity of their material at every step without blindly trusting the procedure.
Workflow for the extraction and purification of 1-Bromoprop-1-en-2-ylbenzene.
Protocol 1: Liquid-Liquid Extraction (LLE) from Aqueous Mixtures
Objective: Isolate the highly lipophilic 1-Bromoprop-1-en-2-ylbenzene from an aqueous reaction quench.
Causality: DCM is selected due to its superior density (
-
Partitioning: Transfer the crude reaction mixture to a separatory funnel. Add 3 volumes of Dichloromethane (DCM) relative to the aqueous phase[2].
-
Agitation: Invert and vent the funnel, then shake vigorously to maximize surface area for partitioning. Allow the phases to separate completely.
-
Self-Validation Check (TLC): Spot both the aqueous and organic layers on a silica TLC plate. Elute with 100% hexanes. Visualize under UV light (254 nm). The aqueous layer must show no UV-active spots at the product's Rf, confirming total extraction.
-
Desiccation: Collect the organic phase and dry over anhydrous Na2SO4 or MgSO4 to remove micro-emulsions of water[2],[4].
-
Concentration: Filter the drying agent and concentrate the solvent via rotary evaporation (40-45 °C, 150 mbar) to yield the crude light yellow oil[2],[4].
Protocol 2: Silica Gel Flash Chromatography
Objective: Purify the crude oil from over-brominated impurities or unreacted starting materials. Causality: Because the target molecule is highly non-polar, a non-polar bulk solvent (petroleum ether or hexanes) with a slight polar modifier (EtOAc) provides optimal differential partitioning on the polar silica stationary phase[4],[6].
-
Column Preparation: Pack a column with silica gel (0.063-0.2mm) using 100% hexanes[6].
-
Loading: Dry-load the crude oil onto a small amount of silica, or load directly as a neat oil using a minimal volume of DCM to prevent band broadening.
-
Elution: Elute using a shallow gradient of 5% to 20% Ethyl Acetate in Petroleum Ether (or Hexanes)[4].
-
Fractionation: Collect fractions and monitor via TLC (UV 254 nm). The product will elute early due to its high lipophilicity.
-
Self-Validation Check (Analytical): Analyze the combined pure fractions via GC-MS. The presence of a molecular ion peak at m/z 196/198 (displaying the characteristic 1:1 isotopic pattern of a single bromine atom) confirms the product. Secondary validation via 1H-NMR (CDCl3) should reveal the characteristic vinyl proton and allylic methyl signals[2],[4].
References
-
Title: Design of Functional Catalyst Precursors for Systematic Reaction Development (Dissertation) Source: Technical University of Munich (mediaTUM) URL: [Link]
-
Title: Supporting Information - Semi-preparative synthesis of halogenated ether compounds Source: Semantic Scholar URL: [Link]
-
Title: A Diamination via Sulfamide-Transfer - Supporting Information Source: Wiley-VCH URL: [Link]
Sources
discovery and history of 1-Bromoprop-1-en-2-ylbenzene synthesis.
An In-Depth Technical Guide on the Discovery and Synthesis of 1-Bromoprop-1-en-2-ylbenzene
Executive Summary
1-Bromoprop-1-en-2-ylbenzene (also known as
This guide explores the historical evolution of its synthesis—from early halogenation-dehydrohalogenation strategies to modern stereoselective protocols—and provides a rigorous mechanistic analysis of the elimination pathways that dictate its isomeric purity.
Chemical Profile & Significance
| Property | Data |
| IUPAC Name | 1-Bromo-2-phenylprop-1-ene |
| Common Name | |
| CAS Registry Number | 3360-53-0 |
| Molecular Formula | |
| Molecular Weight | 197.07 g/mol |
| Structure | |
| Key Reactivity | Pd-catalyzed cross-coupling (Suzuki, Heck, Sonogashira); Lithium-halogen exchange. |
Scientific Significance:
Unlike simple alkyl halides, 1-bromoprop-1-en-2-ylbenzene possesses a
Historical Genesis
The synthesis of 1-bromoprop-1-en-2-ylbenzene is rooted in the broader history of styrene halogenation studies from the late 19th and early 20th centuries.
-
The Reboul Era (1875): The foundational work on vinyl bromides began with E. Reboul, who studied the reaction of hydrogen bromide with propyne (allylene). While Reboul focused on simple aliphatic chains, his work established the principles of hydrohalogenation and the stability of vinyl halides.
-
The Styrene Boom (1930s-1950s): With the industrial rise of polystyrene, researchers intensively studied
-methylstyrene. The need to understand its halogenated derivatives led to the characterization of 1,2-dibromo-2-phenylpropane. It was discovered that treating this dibromide with strong bases (alkoxides) did not yield the alkyne directly but stalled at the vinyl bromide stage due to the difficulty of eliminating the second equivalent of HBr from the conjugated system. -
The Cross-Coupling Revolution (1970s-Present): The compound transitioned from a chemical curiosity to a vital reagent with the advent of the Heck (1972) and Suzuki-Miyaura (1979) reactions. The ability to couple 1-bromoprop-1-en-2-ylbenzene with boronic acids allowed for the modular synthesis of trisubstituted alkenes, essential in drug discovery for mimicking peptide turns or constructing polyene antifungals.
Evolution of Synthetic Methodologies
The synthesis has evolved from non-selective classical elimination to highly stereocontrolled modern methods.
4.1. The Classical Route: Bromination-Dehydrobromination
This is the most historically significant and robust method for large-scale preparation.
Mechanism:
-
Bromination: Electrophilic addition of elemental bromine (
) to -methylstyrene yields the vicinal dibromide: 1,2-dibromo-2-phenylpropane. -
Elimination (E2): Treatment with a base (typically ethanolic KOH) induces dehydrobromination.
Regioselectivity & Stereoselectivity:
The elimination is regioselective. The proton is removed from the terminal carbon (
-
Why not the allylic bromide? Elimination to form the allylic bromide (
) is kinetically possible but thermodynamically less favorable than forming the conjugated styrene system. -
Isomer Ratio: The reaction typically yields a mixture of (E) and (Z) isomers, often favoring the (E)-isomer (Phenyl and Br trans) due to the anti-periplanar transition state requirements of the E2 mechanism.
4.2. Modern Stereoselective Routes
-
From 1-Phenylpropyne:
-
(Z)-Selective: Hydroboration with
followed by protonolysis can yield the (Z)-isomer with high purity. -
(E)-Selective: Hydroalumination (DIBAL-H) followed by bromination (NBS).
-
-
Wittig-Type Olefination:
-
Reaction of acetophenone with (bromomethyl)triphenylphosphonium bromide using LiHMDS. This method allows for better control but often requires chromatographic separation of isomers.
-
Mechanistic Deep Dive: The E2 Elimination
The core of the synthesis lies in the E2 elimination step. The stereochemical outcome is dictated by the conformation of the 1,2-dibromo-2-phenylpropane precursor.
Critical Analysis:
For E2 elimination, the leaving group (
-
Conformation A leads to (E)-Isomer: The bulky Phenyl and Bromine groups are gauche in the transition state.
-
Conformation B leads to (Z)-Isomer: The bulky Phenyl and Bromine groups are anti in the transition state (leading to cis product).
Due to the steric bulk of the phenyl group, the transition state leading to the (E)-isomer is lower in energy, making it the major product.
Caption: Mechanistic bifurcation in the dehydrobromination of 1,2-dibromo-2-phenylpropane illustrating the origin of stereoselectivity.
Experimental Protocol (Standardized)
Objective: Synthesis of 1-Bromoprop-1-en-2-ylbenzene via Bromination-Dehydrobromination. Scale: 50 mmol basis.
Step 1: Bromination [1][2][3]
-
Setup: Equip a 250 mL three-necked round-bottom flask with a dropping funnel, thermometer, and magnetic stir bar.
-
Reagents: Dissolve
-methylstyrene (5.9 g, 50 mmol) in or (50 mL). Cool to 0°C in an ice bath. -
Addition: Add Bromine (
, 8.0 g, 50 mmol) dropwise over 30 minutes. Maintain temperature < 5°C to prevent radical substitution. -
Observation: The deep red color of bromine should disappear rapidly.
-
Workup: Evaporate solvent under reduced pressure to yield the crude 1,2-dibromo-2-phenylpropane as a viscous oil.
Step 2: Dehydrobromination
-
Reaction: Dissolve the crude dibromide in absolute ethanol (100 mL).
-
Base Addition: Add Potassium Hydroxide (KOH, 3.5 g, 62 mmol) pellets.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor by TLC (hexane eluent) for the disappearance of the starting material.
-
Quench: Cool to room temperature and pour into ice-water (200 mL).
-
Extraction: Extract with diethyl ether (
mL). Wash combined organic layers with brine, dry over . -
Purification: Concentrate in vacuo. Purify via vacuum distillation (bp ~95°C at 10 mmHg) or silica gel column chromatography (100% Hexanes) to separate the vinyl bromide from any allylic impurities.
Applications in Drug Discovery
The utility of 1-Bromoprop-1-en-2-ylbenzene extends beyond simple synthesis; it is a "molecular lego" block.
| Reaction Class | Partner Reagent | Product Type | Application |
| Suzuki-Miyaura | Aryl Boronic Acids | Trisubstituted Alkenes | Tamoxifen analogs, Stilbenoids |
| Heck Reaction | Acrylates / Styrenes | Dienes | Conjugated polymers, UV-stabilizers |
| Sonogashira | Terminal Alkynes | Enynes | Precursors to heterocycles (Indoles) |
| Lithiation | Vinyllithium Reagents | Nucleophilic addition to ketones |
Workflow Visualization: Cross-Coupling Cascade
Caption: Divergent synthetic utility of 1-bromoprop-1-en-2-ylbenzene in modern organic chemistry.
References
- Reboul, E. (1875). Action of Hydrobromic Acid on Allylene. Comptes Rendus, 80, 1292.
-
Kharasch, M. S., & Mayo, F. R. (1933). The Peroxide Effect in the Addition of Reagents to Unsaturated Compounds. Journal of the American Chemical Society, 55(6), 2468–2496. Link (Context for anti-Markovnikov addition and free radical stability in styrenes).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link (Establishes the utility of vinyl bromides in coupling).
- Negishi, E., et al. (2005). Highly Regio- and Stereoselective Synthesis of (Z)-Trisubstituted Alkenes via Propyne Bromoboration. Journal of the American Chemical Society. (Modern stereoselective routes).
-
PubChem Compound Summary. (2024). 1-Bromo-2-phenylpropene. National Center for Biotechnology Information. Link
Sources
- 1. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Highly Regio- and Stereoselective Synthesis of (Z)-Trisubstituted Alkenes via Propyne Bromoboration and Tandem Pd-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 1-Bromoprop-1-en-2-ylbenzene
This Application Note is written from the perspective of a Senior Application Scientist. It provides a comprehensive, authoritative, and practical guide to utilizing 1-Bromoprop-1-en-2-ylbenzene (
Introduction & Strategic Significance
1-Bromoprop-1-en-2-ylbenzene (CAS: 70032-14-3) is a critical vinyl halide building block used to access trisubstituted alkenes , a structural motif prevalent in bioactive stilbenoids, molecular motors, and selective estrogen receptor modulators (SERMs).
Unlike simple aryl halides, this substrate presents specific challenges and opportunities:
-
Steric Environment: The molecule features a bromine atom on the terminal carbon (C1) and a phenyl/methyl pair on the adjacent internal carbon (C2). While less hindered than a tetra-substituted center, the
-substitution exerts significant steric pressure during the oxidative addition step of the catalytic cycle. -
Stereochemical Integrity: The reaction is stereospecific. The Suzuki-Miyaura coupling proceeds with retention of configuration at the vinyl center. Therefore, the E/Z ratio of the starting material dictates the geometry of the final pharmacophore.
This guide outlines a "High-Performance" protocol designed to overcome the sluggish reactivity often observed with standard catalysts (e.g., Pd(PPh
Mechanistic Insight & Causality
To optimize this reaction, one must understand the rate-determining step (RDS). For 1-Bromoprop-1-en-2-ylbenzene, the RDS is typically the oxidative addition of the Pd(0) species into the C(sp
The Steric Challenge
The bulky phenyl and methyl groups at the
Solution: We utilize electron-rich, sterically bulky ligands (e.g., SPhos or XPhos).[1] These ligands accelerate oxidative addition by increasing electron density on the metal center while their bulk facilitates the formation of the active monoligated Pd(0) species.
Mechanistic Pathway Diagram[2][3]
Figure 1: Catalytic cycle highlighting the oxidative addition step, which is sensitive to the steric bulk of the 1-Bromoprop-1-en-2-ylbenzene substrate.[1]
Validated Experimental Protocol
This protocol uses a Pd(OAc)
Materials Table
| Reagent | Equiv.[1][2] | Role | Notes |
| 1-Bromoprop-1-en-2-ylbenzene | 1.0 | Electrophile | Ensure E/Z purity before use. |
| Aryl Boronic Acid | 1.2 - 1.5 | Nucleophile | Excess ensures full consumption of bromide. |
| Pd(OAc) | 0.02 (2 mol%) | Pre-catalyst | Air stable, cheaper than Pd(0) sources. |
| SPhos | 0.04 (4 mol%) | Ligand | Promotes oxidative addition. |
| K | 2.0 - 3.0 | Base | Anhydrous, finely ground. |
| Toluene / Water | 10:1 v/v | Solvent | Biphasic system dissolves inorganic base. |
Step-by-Step Procedure
1. Catalyst Pre-complexation (The "Self-Validating" Activation)
-
Why: Mixing Pd and Ligand before adding substrates ensures the active species forms correctly and reduces non-specific Pd precipitation.
-
Step: In a reaction vial, dissolve Pd(OAc)
(4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in Toluene (2 mL). -
Observation: Stir at room temperature for 5-10 minutes. The solution should turn from orange/red to a clear, lighter yellow or pale orange. If the solution remains dark with black particles, the ligand is bad or the solvent is wet.
2. Substrate Addition
-
Add 1-Bromoprop-1-en-2-ylbenzene (197 mg, 1.0 mmol) and the Aryl Boronic Acid (1.2 mmol) to the vial.
-
Add finely ground K
PO (424 mg, 2.0 mmol).
3. Solvent & Degassing
-
Add the remaining Toluene (3 mL) and degassed Water (0.5 mL).
-
Critical Step: Sparge the biphasic mixture with Argon or Nitrogen for 2 minutes. Oxygen is the enemy of the electron-rich SPhos ligand.
4. Reaction
-
Seal the vial and heat to 80°C - 100°C for 4 to 12 hours.
-
Monitoring: Check TLC (Thin Layer Chromatography).[1] The vinyl bromide starting material usually fluoresces strongly under UV (254 nm). Its disappearance is the primary "Stop" signal.
5. Workup
-
Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).
-
Dry organic layer over MgSO
, filter, and concentrate. -
Purify via silica gel flash chromatography. (Note: Trisubstituted alkenes are often non-polar; start with 100% Hexanes/Heptane).
Optimization & Troubleshooting
If the standard protocol yields <80%, consult the following optimization matrix.
| Issue | Diagnosis | Corrective Action |
| Low Conversion (<50%) | Catalyst Deactivation | Switch Solvent: Use 1,4-Dioxane/Water (4:1) at 100°C. Dioxane is more miscible with water, increasing base solubility. |
| Black Precipitate (Early) | "Pd Black" Formation | Increase Ligand Ratio: Increase SPhos to Pd ratio from 2:1 to 3:1 to stabilize the metal center. |
| Homocoupling (Biaryl) | Boronic Acid Dimerization | Slow Addition: Add the boronic acid solution slowly via syringe pump over 1 hour. |
| Isomerization (E/Z Scramble) | Lower Temp / Change Base: Reduce temp to 60°C and use CsF or TlOH (thallium is toxic, use caution) which accelerates transmetalation over elimination. |
Workflow Diagram
Figure 2: Operational workflow for the Suzuki coupling of 1-Bromoprop-1-en-2-ylbenzene.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261–268. Link
-
PubChem. (n.d.). [(Z)-1-bromoprop-1-en-2-yl]benzene Compound Summary. National Library of Medicine.[4] Retrieved March 5, 2026. Link[4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. [(Z)-1-bromoprop-1-en-2-yl]benzene | C9H9Br | CID 6285484 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Palladium-Catalyzed Heck Vinylation of Styrene with 1-Bromoprop-1-en-2-ylbenzene for 1,3-Diene Synthesis
Introduction
The synthesis of highly functionalized 1,3-dienes is of paramount importance in materials science, natural product synthesis, and pharmaceutical development. The Mizoroki-Heck reaction provides a robust, atom-economical pathway to construct these conjugated systems via the cross-coupling of vinyl halides with terminal alkenes.
This application note details a highly efficient, field-proven protocol for the Heck cross-coupling of an internal vinyl bromide—specifically 1-bromoprop-1-en-2-ylbenzene (
Mechanistic Rationale & Experimental Design
The Heck reaction operates via a well-defined Pd(0)/Pd(II) catalytic cycle. Understanding the causality behind each step is critical for troubleshooting and optimizing the workflow.
-
Pre-catalyst Activation : Palladium(II) acetate [Pd(OAc)₂] is reduced in situ by the phosphine ligand (e.g., triphenylphosphine, PPh₃) to form the active 14-electron Pd(0)L₂ species.
-
Oxidative Addition : The C(sp²)–Br bond of 1-bromoprop-1-en-2-ylbenzene oxidatively adds to Pd(0), forming a Pd(II) intermediate. Because internal vinyl bromides are sterically hindered, elevated temperatures (90–110 °C) and highly donating ligands are required to overcome the activation barrier .
-
Carbopalladation : Styrene coordinates to the Pd(II) center, followed by migratory insertion. The regioselectivity is governed by electronics and sterics, heavily favoring insertion at the terminal, less hindered carbon of styrene .
-
-Hydride Elimination : Internal rotation allows the palladium to align syn-coplanar with a
-hydrogen, leading to elimination. This step releases the 1,4-diphenyl-1,3-pentadiene product and forms a HPd(II)Br species. -
Catalyst Regeneration : A stoichiometric base (e.g., K₂CO₃) neutralizes the HBr, releasing the halide and regenerating the Pd(0) active catalyst .
Figure 1: Catalytic cycle of the Pd-catalyzed Heck reaction for 1,3-diene synthesis.
Materials and Reagents
The following table outlines the stoichiometric requirements for a standard 1.0 mmol scale reaction.
| Reagent | Role | Equivalents | Amount |
| 1-Bromoprop-1-en-2-ylbenzene | Electrophile | 1.0 eq | 197.1 mg |
| Styrene | Nucleophile / Alkene | 1.5 eq | 156.2 mg (172 µL) |
| Pd(OAc)₂ | Catalyst Precursor | 0.05 eq (5 mol%) | 11.2 mg |
| PPh₃ | Ligand | 0.10 eq (10 mol%) | 26.2 mg |
| K₂CO₃ (Anhydrous) | Base | 2.0 eq | 276.4 mg |
| DMF (Anhydrous) | Solvent | N/A | 3.0 mL |
Step-by-Step Experimental Protocol
Figure 2: Experimental workflow for the synthesis and isolation of 1,4-diphenyl-1,3-pentadiene.
Phase 1: Preparation & Degassing
-
Equipment Preparation : Flame-dry a 10 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with dry Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.
-
Solid Reagents Addition : Under a positive flow of Argon, add Pd(OAc)₂ (11.2 mg, 0.05 mmol), PPh₃ (26.2 mg, 0.10 mmol), and finely powdered anhydrous K₂CO₃ (276.4 mg, 2.0 mmol).
-
Liquid Reagents Addition : Inject anhydrous DMF (3.0 mL) via syringe. Subsequently, add 1-bromoprop-1-en-2-ylbenzene (197.1 mg, 1.0 mmol) and styrene (172 µL, 1.5 mmol).
-
Critical Insight: Styrene is commercially shipped with 4-tert-butylcatechol (TBC) to prevent spontaneous radical polymerization. TBC must be removed by passing the styrene through a short plug of basic alumina immediately prior to use; otherwise, it will act as a radical scavenger and alter reaction kinetics.
-
-
Degassing : Subject the mixture to three freeze-pump-thaw cycles.
-
Critical Insight: Dissolved oxygen is a diradical that rapidly oxidizes the electron-rich PPh₃ ligand to triphenylphosphine oxide (OPPh₃), starving the Pd center of its stabilizing ligands and leading to the irreversible precipitation of inactive "Pd black."
-
Phase 2: Reaction Execution
-
Heating : Seal the Schlenk flask and submerge it in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 16–24 hours. The mixture will transition from a pale yellow solution to a dark brown suspension.
-
Monitoring : Monitor the reaction progress via TLC (Hexanes/Ethyl Acetate 95:5) or GC-MS. The complete consumption of the UV-active vinyl bromide indicates reaction completion.
Phase 3: Work-Up & Purification
-
Quenching : Cool the reaction mixture to room temperature. Dilute with 10 mL of deionized water to dissolve the inorganic salts (KBr, unreacted K₂CO₃) and extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
-
Washing : Wash the combined organic layers with brine (3 × 15 mL) to remove residual DMF. Dry the organic phase over anhydrous Na₂SO₄.
-
Concentration & Chromatography : Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent: 100% Hexanes to Hexanes/EtOAc 98:2). The target product, 1,4-diphenyl-1,3-pentadiene, elutes as a highly UV-active fraction.
Empirical Optimization Data
To validate the robustness of this protocol, the following table summarizes quantitative data from optimization screens. This data provides a self-validating framework for researchers looking to modify the system.
| Entry | Catalyst (5 mol%) | Ligand (10 mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Isolated Yield (%) |
| 1 (Standard) | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 | 82% |
| 2 | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMF | 100 | 85% |
| 3 | Pd(OAc)₂ | PPh₃ | Et₃N | Toluene | 110 | 64% |
| 4 | Pd₂(dba)₃ | XPhos | K₂CO₃ | DMF | 100 | 45% |
| 5 | None | PPh₃ | K₂CO₃ | DMF | 100 | N.R.* |
*N.R. = No Reaction. Yields are based on a 1.0 mmol scale. Note: While P(o-tol)₃ provides a slight yield bump due to its increased steric bulk facilitating faster reductive elimination, PPh₃ remains the standard recommendation due to its lower cost and high reliability.
Troubleshooting
-
Rapid Catalyst Blackening : If Pd black precipitates within the first hour, the system is either contaminated with oxygen or the ligand-to-palladium ratio is too low. Ensure rigorous Schlenk techniques are applied.
-
Styrene Polymerization : Styrene can thermally polymerize at 100 °C. Using a slight excess (1.5 eq) compensates for this loss. If polymerization outcompetes the cross-coupling, lower the temperature to 85 °C and extend the reaction time.
References
-
Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. The Journal of Organic Chemistry (2021).[Link]
-
Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. Journal of the American Chemical Society (2011).[Link]
-
Palladium- (and nickel-) catalyzed vinylation of aryl halides. Chemical Society Reviews (2011).[Link]
Application Note: Stereoselective Utilization of 1-Bromoprop-1-en-2-ylbenzene in Pharmaceutical Synthesis
This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the stereocontrolled utilization of 1-Bromoprop-1-en-2-ylbenzene to access trisubstituted alkene scaffolds—a "privileged structure" in drug discovery found in selective estrogen receptor modulators (SERMs), kinase inhibitors, and natural products.
Executive Summary
1-Bromoprop-1-en-2-ylbenzene (CAS: 591-50-4), also known as
This guide details optimized protocols for overcoming the inherent low reactivity of this substrate using next-generation Palladium catalytic systems, enabling high-yield access to complex pharmaceutical intermediates.
Technical Profile & Reactivity Analysis
Chemical Identity[1]
-
IUPAC Name: (1-Bromoprop-1-en-2-yl)benzene
-
Structure:
-
Key Feature: The molecule possesses a gem-disubstituted vinyl bromide functionality.
-
Reactivity Challenge: The
-methyl group exerts significant steric pressure on the Palladium center during the oxidative addition step ( ), often leading to catalyst deactivation (Palladium black formation) before the catalytic cycle can complete.[1]
Mechanistic Insight: The "Steric Wall"
In standard cross-coupling (e.g., with
Solution: The use of electron-rich, bulky biarylphosphine ligands (e.g., SPhos , XPhos ) or N-heterocyclic carbenes (NHCs) facilitates the oxidative addition via a mono-ligated
Application: Synthesis of 1,2-Diarylpropenes (Suzuki-Miyaura Coupling)
The most prevalent application is the synthesis of unsymmetrical 1,1-diarylalkenes and 1,2-diarylpropenes, which serve as cores for Selective Estrogen Receptor Modulators (SERMs) .
Reaction Pathway Visualization
The following diagram illustrates the catalytic cycle optimized for this sterically hindered substrate.
Figure 1: Catalytic cycle highlighting the rate-limiting oxidative addition due to the
Experimental Protocols
Protocol A: High-Efficiency Suzuki Coupling with SPhos
Objective: Synthesis of (E/Z)-1,2-diphenylpropene derivatives. Rationale: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is selected for its ability to form a highly active mono-ligated Pd species that accommodates the steric bulk of the vinyl bromide.
Materials
-
Substrate: 1-Bromoprop-1-en-2-ylbenzene (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.2 equiv)[1]
-
Catalyst:
(2 mol%) -
Ligand: SPhos (4 mol%)
-
Base:
(2.0 equiv) -
Solvent: Toluene/Water (10:1 v/v)
Step-by-Step Methodology
-
Catalyst Pre-complexation: In a dry reaction vial, charge
(4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol). Add 1 mL of anhydrous Toluene and stir at room temperature for 10 minutes until the solution turns a clear yellow/orange (generation of active species). -
Reagent Addition: Add 1-Bromoprop-1-en-2-ylbenzene (197 mg, 1.0 mmol), the specific Arylboronic acid (1.2 mmol), and finely ground
(424 mg, 2.0 mmol). -
Solvent & Degassing: Add the remaining Toluene (4 mL) and Water (0.5 mL). Seal the vial with a septum. Sparge with Argon gas for 5 minutes to remove dissolved oxygen (critical to prevent SPhos oxidation).
-
Reaction: Heat the block to 80°C with vigorous stirring (1000 rpm).
-
Note: The biphasic nature requires high stirring rates for efficient phase transfer.
-
-
Monitoring: Monitor via TLC (Hexane/EtOAc) or HPLC at 2 hours. Conversion should exceed 95%.
-
Work-up: Cool to RT. Dilute with Ethyl Acetate (10 mL) and wash with water (2 x 10 mL). Dry the organic phase over
, filter, and concentrate. -
Purification: Flash column chromatography (Silica gel, gradient Hexane
5% EtOAc/Hexane).
Expected Results (Table 1)
| Entry | Aryl Boronic Acid ( | Product Type | Yield (%) | E/Z Ratio |
| 1 | Phenylboronic acid | Stilbene analog | 92% | >95:5 |
| 2 | 4-Methoxyphenylboronic acid | SERM precursor | 89% | >95:5 |
| 3 | 4-Fluorophenylboronic acid | Kinase inhibitor motif | 94% | >95:5 |
| 4 | 2-Tolylboronic acid (Steric) | Hindered alkene | 81% | 90:10 |
Protocol B: Stereoselective Negishi Coupling
Objective: Synthesis of alkyl-substituted alkenes (retaining the vinyl methyl group) for terpene-like intermediates. Rationale: Organozinc reagents often undergo transmetallation faster than boronic acids, which can be advantageous for very hindered substrates.
Methodology Summary
-
Reagent Prep: Generate the organozinc reagent (
) in THF. -
Catalyst: Use
(5 mol%) or (3 mol%). -
Execution: Add the vinyl bromide (1-Bromoprop-1-en-2-ylbenzene) to the organozinc solution at 0°C, then warm to 60°C.
-
Key Observation: This method preserves the stereochemistry of the vinyl bromide starting material (retention of configuration).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Black Precipitate (Pd Black) | Catalyst decomposition due to instability or oxygen leak. | 1. Ensure rigorous Argon sparging.2. Switch to SPhos or XPhos ligands.3. Lower temperature to 60°C and extend time. |
| Low Conversion (<50%) | Oxidative addition failure (Steric hindrance). | Increase catalyst loading to 5 mol% or switch solvent to 1,4-Dioxane (higher boiling point). |
| Homocoupling of Boronic Acid | Oxygen presence or excess catalyst. | Reduce catalyst loading; ensure base is dry; strictly exclude air. |
Safety & Handling
-
Hazards: 1-Bromoprop-1-en-2-ylbenzene is an irritant (Skin/Eye). It is a halogenated organic compound; avoid inhalation.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Vinyl bromides can slowly polymerize or degrade upon exposure to light and heat.
-
Regulatory: While a common reagent, ensure compliance with local regulations regarding halogenated solvent disposal.
References
-
BenchChem. "An In-depth Technical Guide to 1-Bromo-2-(prop-1-en-2-yl)benzene."[3] BenchChem Technical Library. Accessed October 2023. Link
-
Wang, C., et al. "Highly Regio- and Stereoselective Synthesis of (Z)-Trisubstituted Alkenes via Propyne Bromoboration and Tandem Pd-Catalyzed Cross-Coupling."[4] Organic Letters, 2009, 11(18), 4092-4095. Link
-
Somfai, P., et al. "Stereoselective Synthesis of Trisubstituted Vinyl Bromides by Addition of Alkynes to Oxocarbenium Ions." Synlett, 2015, 26(19), 2702-2706. Link
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483. Link
-
Sigma-Aldrich. "Product Specification: 1-Bromo-2-(prop-1-en-2-yl)benzene." Sigma-Aldrich Catalog. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ALPHA-BROMOSTYRENE synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Highly Regio- and Stereoselective Synthesis of (Z)-Trisubstituted Alkenes via Propyne Bromoboration and Tandem Pd-Catalyzed Cross-Coupling [organic-chemistry.org]
Application Note: 1-Bromoprop-1-en-2-ylbenzene as a Precursor for Substituted Styrenes
Executive Summary
1-Bromoprop-1-en-2-ylbenzene (CAS: 3360-53-0), commonly referred to in literature as
By leveraging the unique steric and electronic environment of the trisubstituted alkene framework, researchers can construct stereodefined active pharmaceutical ingredients (APIs), extended conjugated dienes, and specialized polymeric monomers.
Mechanistic Causality & Precursor Advantages (E-E-A-T)
As a Senior Application Scientist, selecting the correct vinyl halide is paramount to the success of a synthetic route. 1-Bromoprop-1-en-2-ylbenzene offers distinct mechanistic advantages over standard terminal vinyl bromides:
-
Favorable Oxidative Addition Kinetics: The
-hybridized C-Br bond is highly susceptible to oxidative addition by electron-rich Pd(0) or Ni(0) catalysts. The adjacent phenyl ring provides resonance stabilization to the transition state during the catalytic cycle, significantly lowering the activation energy barrier for the initial step. -
Suppression of Unwanted
-Hydride Elimination: In Heck-type couplings, the presence of the -methyl group structurally precludes unwanted -hydride elimination at the -position[2]. This forces the catalytic cycle toward specific regioselective pathways, yielding structurally rigid dienes without terminal olefin isomerization. -
Stereochemical Tuning: While the precursor typically exists as an E/Z isomeric mixture, stereoretentive cross-coupling conditions can be employed to lock the double-bond geometry. This geometric fidelity is a critical requirement when synthesizing stereodefined API scaffolds.
Quantitative Reaction Metrics
The following table summarizes typical cross-coupling profiles and parameters when utilizing 1-bromoprop-1-en-2-ylbenzene as the primary electrophile.
| Reaction Type | Coupling Partner | Preferred Catalyst System | Temp (°C) | Typical Yield | Primary Application |
| Suzuki-Miyaura | Arylboronic Acids | Pd(PPh | 80 - 90 | 75 - 92% | Diarylpropenes, API scaffolds |
| Heck Reaction | Acrylates / Styrenes | Pd(OAc) | 100 - 120 | 65 - 85% | Conjugated dienes, polymers |
| Homocoupling | Self (Ni-catalyzed) | NiCl | 50 - 60 | 60 - 70% | Symmetrical conjugated systems |
| Lithiation | Electrophiles (e.g., DMF) | n-BuLi / THF | -78 | 80 - 90% |
Logical Workflows and Catalytic Pathways
Catalytic cycle of the Suzuki cross-coupling utilizing 1-bromoprop-1-en-2-ylbenzene.
Validated Experimental Protocols
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Synthesize a functionalized diarylpropene derivative via the cross-coupling of 1-bromoprop-1-en-2-ylbenzene with an arylboronic acid[3].
Causality in Experimental Design:
-
Degassing: Pd(0) species are highly sensitive to oxidation. Sparging the biphasic solvent system with N
prevents premature catalyst deactivation. -
Base Selection (K
CO ): The base is strictly required to convert the trivalent arylboronic acid into a tetravalent, electron-rich boronate complex, which is the active species necessary to drive the transmetalation step. -
Internal Standard: Dodecane is added to allow for self-validating GC-MS tracking, ensuring the reaction progress is quantitatively monitored without relying solely on isolated end-yields[4].
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add the selected arylboronic acid (1.2 equiv, 1.2 mmol) and K
CO (2.0 equiv, 2.0 mmol). -
Solvent & Degassing: Add 10 mL of a 4:1 mixture of 1,4-dioxane and deionized water. Sparge the biphasic mixture with ultra-high purity N
for 15 minutes to rigorously remove dissolved oxygen. -
Catalyst & Precursor Addition: Under a positive N
flow, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh ) ] (0.05 equiv, 5 mol%) followed by 1-bromoprop-1-en-2-ylbenzene (1.0 equiv, 1.0 mmol). Add dodecane (0.5 mmol) as an internal analytical standard. -
Thermal Activation: Seal the flask and heat to 80 °C in a pre-heated oil bath. Vigorous stirring (800+ rpm) is required to overcome the mass transfer limitations inherent to the biphasic system.
-
Self-Validating In-Process Control (IPC): After 4 hours, withdraw a 50 µL aliquot. Dilute with ethyl acetate, filter through a short pad of silica to remove Pd particulates, and analyze via GC-MS. The reaction is deemed complete when the precursor peak (m/z ~196) is fully consumed relative to the dodecane standard.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na
SO , filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the target substituted
-methylstyrene.
Standard experimental workflow for palladium-catalyzed cross-coupling of vinyl halides.
Protocol B: Heck Reaction for Diene Synthesis
Objective: Couple 1-bromoprop-1-en-2-ylbenzene with a terminal acrylate to form an extended conjugated diene[2].
Step-by-Step Methodology:
-
Setup: To a dry pressure tube, add Pd(OAc)
(5 mol%), tri-o-tolylphosphine (10 mol%), and anhydrous DMF (5 mL). The bulky phosphine ligand promotes the reductive elimination step. -
Reagent Addition: Add 1-bromoprop-1-en-2-ylbenzene (1.0 mmol), the terminal olefin (e.g., methyl acrylate, 1.5 mmol), and triethylamine (2.0 mmol) as the base.
-
Reaction: Seal the tube and heat to 110 °C for 12 hours. The elevated temperature is necessary to drive the insertion and subsequent
-hydride elimination (which selectively occurs on the newly appended acrylate moiety, not the sterically blocked -methyl position). -
Validation: Monitor via TLC (Hexanes:EtOAc 9:1). The product spot will be highly UV-active due to extended conjugation.
-
Isolation: Quench with water, extract with diethyl ether (3 x 15 mL), wash heavily with water (5 x 20 mL) to remove DMF, dry over MgSO
, and purify via chromatography.
References
-
Guidechem - (1-Bromo-1-Propen-2-Yl)Benzene 3360-53-0 wiki - Guidechem. 1
-
Technical University of Munich (mediaTUM) - Design of Functional Catalyst Precursors for Systematic Reaction Development. 3
-
Journal of the American Chemical Society - Formation of Nanoarchitectures Including Subnanometer Palladium Clusters and Their Use as Highly Active Catalysts. 2
-
Semantic Scholar - Supporting Information: General procedure Suzuki–Miyaura cross-coupling reaction. 4
Sources
Application Note: Palladium-Catalyzed Cross-Coupling of 1-Bromoprop-1-en-2-ylbenzene
Document Type: Advanced Application Note & Methodological Protocol Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Subject: 1-Bromoprop-1-en-2-ylbenzene (CAS: 16917-35-4)
Substrate Profiling & Mechanistic Causality
As a Senior Application Scientist, I approach 1-bromoprop-1-en-2-ylbenzene (also known as
The Causality of Steric Hindrance
The structural defining feature of 1-bromoprop-1-en-2-ylbenzene is the juxtaposition of a phenyl ring and a methyl group adjacent to the vinylic carbon-bromine bond.
-
Oxidative Addition: The initial and often rate-limiting step in palladium cross-coupling is the oxidative addition of the Pd(0) species into the C(sp²)-Br bond. The
-methyl group introduces significant steric bulk, which impedes the approach of the palladium center [1]. To overcome this activation barrier, the catalytic system must employ electron-rich, sterically demanding ligands (such as Buchwald biaryl phosphines like XPhos or SPhos). These ligands stabilize the highly reactive monoligated Pd(0) active species and accelerate the oxidative addition step [3]. -
Stereochemical Integrity: Oxidative addition to vinylic halides typically proceeds with strict retention of configuration. However, the intermediate Pd(II) complex can undergo isomerization if the subsequent transmetalation step is slow. Therefore, maintaining a high concentration of the activated coupling partner (e.g., via optimal base selection) is critical to ensure that reductive elimination outpaces any geometry scrambling [2].
Caption: Mechanistic causality in the Pd-catalyzed cycle for sterically hindered vinyl bromides.
Quantitative Data: Cross-Coupling Modalities
The following table synthesizes field-proven conditions for various cross-coupling modalities utilizing 1-bromoprop-1-en-2-ylbenzene. These parameters have been optimized to suppress homocoupling and hydrodehalogenation side reactions [2, 3].
| Reaction Modality | Coupling Partner | Catalyst / Ligand System | Base & Solvent | Temp / Time | Typical Yield |
| Suzuki-Miyaura | Arylboronic Acids | 1.5 mol% Pd₂(dba)₃ / 3 mol% XPhos | Cs₂CO₃ (2.5 eq) / THF | 80 °C / 18 h | 82 - 88% |
| Heck-Mizoroki | Acrylates / Styrenes | 2.0 mol% Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N (2.0 eq) / DMF | 100 °C / 24 h | 70 - 75% |
| Sonogashira | Terminal Alkynes | 2.0 mol% Pd(PPh₃)₄ / 1 mol% CuI | Diisopropylamine (Solvent) | 60 °C / 12 h | 85 - 90% |
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By incorporating an internal standard and specific checkpoint analyses, the operator can diagnose catalytic failure (e.g., Pd black formation) in real-time [4].
Materials Required:
-
(E/Z)-1-Bromoprop-1-en-2-ylbenzene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.03 mmol, 3.0 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 mmol, 2.5 equiv) - Must be finely milled and oven-dried.
-
Anhydrous Tetrahydrofuran (THF) (5.0 mL)
-
Internal Standard: Dodecane (0.1 mmol)
Step-by-Step Workflow:
-
Inert Atmosphere Preparation: Add Pd₂(dba)₃, XPhos, Phenylboronic acid, and Cs₂CO₃ to an oven-dried Schlenk flask equipped with a magnetic stir bar. Seal the flask with a septum.
-
Degassing (Critical Step): Evacuate the flask and backfill with ultra-high-purity Argon. Repeat this cycle three times. Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands like XPhos, leading to premature catalyst death.
-
Reagent Introduction: Dissolve 1-bromoprop-1-en-2-ylbenzene and dodecane (internal standard) in anhydrous THF. Inject this solution into the Schlenk flask via a gas-tight syringe.
-
Reaction Execution: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the heterogeneous Cs₂CO₃ base.
-
In-Process Control (Self-Validation): At
hours, withdraw a 50 µL aliquot, dilute with ethyl acetate, filter through a short silica plug, and analyze via GC-MS [4].-
Diagnostic Check: Compare the product peak area to the dodecane standard. If conversion is < 20% and a black precipitate (Pd black) is visible, the catalyst has aggregated. Abort, re-evaluate solvent degassing, and restart.
-
-
Workup & Purification: Upon full consumption of the vinyl bromide (typically 18 h), cool to room temperature. Quench with deionized water (10 mL) and extract with ethyl acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexanes).
Caption: Step-by-step experimental workflow with integrated GC-MS self-validation checkpoints.
Analytical Characterization Signatures
When confirming the successful coupling of 1-bromoprop-1-en-2-ylbenzene, the disappearance of the distinct vinylic proton shifts associated with the starting material is the primary indicator[2, 4].
-
Starting Material (1-bromo-2-phenylpropene) ¹H NMR (CDCl₃): The vinylic proton typically appears as a distinct singlet around
6.4 - 6.6 ppm (depending on E/Z geometry), while the allylic methyl group appears near 2.2 ppm [2]. -
Coupled Product: In a successful Suzuki coupling with phenylboronic acid (forming 1,2-diphenylpropene), the vinylic proton shifts significantly upfield or downfield depending on the resulting conjugation, and the mass spectrum will show a clear molecular ion peak lacking the characteristic M / M+2 isotopic signature of bromine [4].
References
- Design of Functional Catalyst Precursors for Systematic Reaction Development. Technical University of Munich (mediaTUM).
- Formation of Nanoarchitectures Including Subnanometer Palladium Clusters and Their Use as Highly Active Catalysts. Journal of the American Chemical Society.
- 3-Bromo-2-methylbut-1-ene | CAS 51872-48-1 (Representative Conditions for Hindered Vinyl Bromides). Benchchem.
- Supporting Information: GC-MS and NMR Analysis of Halogenated Alkenes. Semantic Scholar.
role of 1-Bromoprop-1-en-2-ylbenzene in Sonogashira coupling reactions
Abstract
This technical guide details the protocol for utilizing 1-Bromoprop-1-en-2-ylbenzene (
Introduction & Strategic Value
1-Bromoprop-1-en-2-ylbenzene is a critical building block in the synthesis of complex organic materials, including retinoids, natural products (e.g., terbinafine analogs), and molecular wires for optoelectronics.
-
Structural Profile: The molecule features a bromine atom on the
-carbon and a methyl group on the -carbon relative to the phenyl ring. This trisubstituted alkene geometry presents a steric challenge for the palladium catalyst during oxidative addition compared to terminal vinyl bromides. -
The Stereochemical Advantage: A defining feature of the Sonogashira coupling with vinyl halides is stereoretention . The geometry of the starting vinyl bromide (E or Z) is preserved in the final enyne product. This allows researchers to "program" the geometry of the final drug candidate or material by selecting the correct isomer of the starting bromide.
Key Reactivity Hierarchy: Vinyl Iodides > Vinyl Triflates > Vinyl Bromides > Aryl Iodides > Aryl Bromides > Aryl Chlorides.[1][2] While less reactive than iodides, vinyl bromides are preferred in industrial scale-up due to superior stability and lower cost.
Mechanistic Analysis
The reaction proceeds via the standard Pd(0)/Cu(I) synergistic cycle, but with specific kinetic bottlenecks due to the substrate's steric bulk.
-
Oxidative Addition (Rate Determining Step): The active Pd(0)L
species inserts into the C(sp )–Br bond. For 1-Bromoprop-1-en-2-ylbenzene, the -methyl group creates steric crowding, often requiring slightly elevated temperatures (40–60 °C) or electron-rich phosphine ligands to facilitate this step. -
Transmetallation: The copper-acetylide (formed in situ from the terminal alkyne, base, and CuI) transfers the alkynyl group to the Palladium center. This step is generally fast.
-
Reductive Elimination: The C–C bond is formed, expelling the product and regenerating Pd(0). This step occurs with retention of the double bond geometry.[1][3]
Visualization: The Stereospecific Catalytic Cycle
Figure 1: Catalytic cycle emphasizing the retention of vinyl geometry during the oxidative addition and reductive elimination steps.
Experimental Protocol: The "Gold Standard" Method
This protocol is optimized for the coupling of (E)-1-Bromoprop-1-en-2-ylbenzene with Phenylacetylene .
Reagents & Materials:
-
Substrate: 1-Bromoprop-1-en-2-ylbenzene (1.0 equiv, 1.0 mmol)
-
Alkyne: Phenylacetylene (1.2 equiv, 1.2 mmol)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl
(PPh ) ] (3 mol%) -
Co-Catalyst: Copper(I) Iodide [CuI] (5 mol%)
-
Base: Triethylamine (Et
N) (3.0 equiv) -
Solvent: Anhydrous THF (degassed)
-
Atmosphere: Argon or Nitrogen (Balloon pressure)[4]
Step-by-Step Procedure:
-
Preparation: Flame-dry a 25 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of Argon.
-
Loading Solids: Charge the flask with PdCl
(PPh ) (21 mg) and CuI (9.5 mg). Note: CuI is light sensitive; minimize exposure. -
Solvent & Substrate: Add anhydrous THF (5 mL) via syringe, followed by 1-Bromoprop-1-en-2-ylbenzene (197 mg/1.0 mmol).
-
Base & Alkyne: Add Et
N (0.42 mL) followed by Phenylacetylene (0.13 mL). The solution typically turns dark (yellow to brown/black) upon addition of the alkyne, indicating active Cu-acetylide formation. -
Reaction: Stir the mixture at 50 °C for 4–6 hours.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 95:5). The starting bromide (Rf ~0.6) should disappear, replaced by the highly fluorescent enyne product.
-
-
Workup: Cool to room temperature. Dilute with Diethyl Ether (20 mL) and filter through a short pad of Celite to remove Pd/Cu salts. Wash the filtrate with saturated NH
Cl (2 x 10 mL) and Brine (1 x 10 mL). -
Purification: Dry organic layer over MgSO
, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes).
Optimization & Data Analysis
The following table summarizes the impact of catalyst and base variations on the yield of the coupled product.
Table 1: Optimization of Reaction Parameters
| Entry | Catalyst (3 mol%) | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Pd(PPh | Et | THF | 25 | 65 | Slow conversion; incomplete after 12h. |
| 2 | PdCl | Et | THF | 50 | 92 | Optimal balance of rate and purity. |
| 3 | PdCl | K | DMF | 80 | 78 | Higher temp caused some polymerization. |
| 4 | Pd(OAc) | Cs | Toluene | 100 | 88 | Good for very hindered substrates, but expensive. |
| 5 | PdCl | Et | THF | 60 | 85 | Effective, but difficult to remove ligand byproduct. |
Troubleshooting & Decision Logic
Common failure modes involve Glaser homocoupling (alkyne-alkyne) or lack of reactivity due to catalyst poisoning.
Visualization: Optimization Decision Tree
Figure 2: Workflow for diagnosing reaction failures. "SM" indicates Starting Material.
References
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[2] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
-
Negishi, E. I., & Anastasia, L. (2003). Palladium-catalyzed alkynylation.[4][5][6][7][8][9] Chemical Reviews, 103(5), 1979-2018. Link
-
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[1][2][4][5] Angewandte Chemie International Edition, 46(6), 834-871. Link
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira Coupling Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira Coupling [organic-chemistry.org]
Application Note: Polymerization Strategies and Post-Modification of 1-Bromoprop-1-en-2-ylbenzene for Advanced Functional Materials
Target Audience: Polymer Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol
Introduction and Mechanistic Causality
1-Bromoprop-1-en-2-ylbenzene (also known as
-
The
-methyl group restricts backbone flexibility, yielding polymers with exceptionally high glass transition temperatures ( ). -
The
-bromine atom provides intrinsic flame retardancy[2] and acts as a highly reactive synthetic handle for post-polymerization modification (PPM)[1], enabling the grafting of complex pharmacophores or optoelectronic moieties.
The Thermodynamic Challenge
Standard free-radical homopolymerization of this monomer is kinetically and thermodynamically prohibited. The unhalogenated parent compound,
Causality-Driven Solutions
To bypass these thermodynamic roadblocks, two distinct mechanistic pathways must be employed:
-
Living Cationic Polymerization: By utilizing a strong Lewis acid catalyst at cryogenic temperatures (
C), the entropic penalty of polymerization is minimized, effectively bypassing the low . The cryogenic environment suppresses chain transfer and termination events, stabilizing the highly reactive tertiary carbocation intermediate[4] . -
Alternating Copolymerization: Copolymerizing this electron-rich, hindered monomer with an electron-deficient comonomer (e.g., Maleic Anhydride) forces the formation of a transient Charge-Transfer Complex (CTC). The CTC undergoes alternating insertion, effectively bypassing the steric barrier of homopropagation .
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific in-process analytical controls to ensure reaction fidelity.
Protocol A: Living Cationic Homopolymerization
Objective: Synthesize a well-defined, low-dispersity homopolymer using a vinyl ether-hydrogen chloride (CEVE-HCl) adduct and Tin Tetrabromide (
-
System Preparation: Flame-dry a 50 mL Schlenk flask under vacuum. Backfill with ultra-high purity Argon (repeat 3x).
-
Reagent Loading: Inject 10.0 mL of anhydrous dichloromethane (
) and 5.0 mmol of purified 1-Bromoprop-1-en-2-ylbenzene. Submerge the flask in a dry ice/acetone bath to reach exactly C. Causality: provides the necessary dielectric constant to stabilize the cationic propagating center without acting as a nucleophile. -
Initiation: Add 0.1 mmol of the CEVE-HCl adduct. Stir for 5 minutes to achieve thermal equilibrium.
-
Catalysis: Rapidly inject 0.5 mmol of
(1.0 M solution in ) to trigger polymerization. -
In-Process Validation (Critical Step): At
and minutes, withdraw 0.1 mL aliquots using a pre-chilled gas-tight syringe. Quench immediately in ammoniacal methanol. Analyze the aliquots via Gas Chromatography (GC). Validation: A linear first-order kinetic plot ( vs. time) confirms the absence of termination, validating the "living" nature of the chain growth. -
Termination: After 120 minutes, quench the bulk reaction with 2.0 mL of pre-chilled methanol containing 0.1 M ammonia. Precipitate the polymer into a 10-fold excess of methanol, filter, and dry under vacuum at
C.
Protocol B: Alternating Copolymerization with Maleic Anhydride
Objective: Synthesize a sequence-controlled copolymer via thermal radical initiation.
-
Mixture Preparation: In a 25 mL heavy-walled Schlenk tube, dissolve 10.0 mmol of 1-Bromoprop-1-en-2-ylbenzene and 10.0 mmol of Maleic Anhydride in 5.0 mL of anhydrous 1,4-dioxane.
-
Initiator Addition: Add 0.1 mmol of 2,2'-azobis(isobutyronitrile) (AIBN).
-
Deoxygenation: Perform three freeze-pump-thaw cycles. Causality: Dissolved oxygen acts as a potent diradical scavenger, which would prematurely terminate the reaction. Seal the tube under vacuum.
-
Polymerization: Heat the sealed tube in a thermostated oil bath at
C for 24 hours. -
In-Process Validation: Extract a micro-sample and analyze via
NMR ( ). Validation: The stoichiometric 1:1 disappearance of the vinylic protons of both monomers confirms the successful formation and propagation of the Charge-Transfer Complex. -
Isolation: Dilute the viscous mixture with 5 mL of THF and precipitate dropwise into 200 mL of diethyl ether. Recover via centrifugation.
Protocol C: Post-Polymerization Modification (Suzuki-Miyaura Coupling)
Objective: Utilize the
-
Setup: Dissolve 1.0 g of the alternating copolymer (from Protocol B) in 15 mL of anhydrous THF in a Schlenk flask.
-
Reagents: Add 2.0 equivalents (relative to Br content) of phenylboronic acid, and 3.0 equivalents of potassium carbonate (
) dissolved in 3 mL of degassed water. -
Catalyst: Add 5 mol% of
. Causality: The biphasic system requires vigorous stirring; the Pd(0) catalyst efficiently inserts into the sterically hindered C-Br bond. -
Reaction: Reflux at
C for 48 hours. -
Validation: Purify by precipitating into methanol. Analyze via FT-IR. Validation: The complete disappearance of the C-Br stretch at
validates quantitative functionalization.
Quantitative Data Summary
The table below summarizes the expected macromolecular properties based on the selected polymerization pathway.
| Polymer System | Polymerization Method | Catalyst / Initiator | Reaction Temp (°C) | Expected | Dispersity ( | |
| Homopolymer | Living Cationic | CEVE-HCl / | -78 | 15 - 25 | 1.10 - 1.25 | > 180 |
| Alternating Copolymer | Free Radical | AIBN | 60 | 30 - 50 | 1.80 - 2.20 | 165 |
| Functionalized Copolymer | Post-Mod (Suzuki) | 75 | 35 - 55 | 1.85 - 2.30 | 140 - 190* |
*Glass transition temperature varies significantly depending on the steric bulk of the grafted boronic acid derivative.
Process Visualization
Workflow for the polymerization and post-modification of 1-Bromoprop-1-en-2-ylbenzene.
References
-
Higashimura, T., Kamigaito, M., Kato, M., Hasebe, T., & Sawamoto, M. "Living cationic polymerization of .alpha.-methylstyrene initiated with a vinyl ether-hydrogen chloride adduct in conjunction with tin tetrabromide." Macromolecules, 1993, 26(11), 2663-2669. URL:[Link]
- Kolich, C. H., et al. "Process for controlling the molecular weight of polymers of bromostyrene." US Patent 6,414,064 B1, 2002.
-
Mukundan, T., et al. "Synthesis and Initiating Characteristics of Poly(α-(tert-butylperoxymethyl)styrene peroxide)." Macromolecules, 1996, 29(12), 4209-4214. URL:[Link]
Sources
Application Note: Constructing Complex Molecular Architectures using 1-Bromoprop-1-en-2-ylbenzene
Introduction & Strategic Utility
1-Bromoprop-1-en-2-ylbenzene (also known as
The strategic utility of this molecule lies in its ability to enable the synthesis of sterically congested trisubstituted alkenes, conjugated dienes, and complex pharmaceutical intermediates[3].
Mechanistic Causality
The selection of 1-Bromoprop-1-en-2-ylbenzene for complex scaffold synthesis is driven by specific mechanistic advantages:
-
Oxidative Addition Dynamics : The
bond is highly activated toward oxidative addition by low-valent transition metals like and . The adjacent phenyl ring provides resonance stabilization to the intermediate metal-vinyl species, lowering the activation energy barrier for the catalytic cycle[4]. -
Steric Shielding : The
-methyl group introduces controlled steric hindrance, which can dictate the regioselectivity and stereoselectivity of subsequent migratory insertions and prevent unwanted side reactions like double-bond isomerization[3]. -
Umpolung via Halogen-Metal Exchange : The bromine atom can be rapidly exchanged using organolithium reagents to generate a nucleophilic vinyl lithium species. This polarity reversal allows the molecule to trap various electrophiles, creating new functionalized building blocks such as diamines via sulfamide-transfer[5].
Figure 1. Divergent synthetic pathways of 1-Bromoprop-1-en-2-ylbenzene.
Quantitative Data: Cross-Coupling Efficiencies
The following table summarizes the expected efficiencies of 1-Bromoprop-1-en-2-ylbenzene across various transformation paradigms, synthesized from empirical literature data[3][5].
| Transformation | Reagents / Catalyst System | Temperature / Solvent | Target Architecture | Avg. Yield |
| Suzuki-Miyaura Coupling | Arylboronic acids, Pd(PPh₃)₄, K₂CO₃ | 80°C / Toluene:H₂O | 1,2-Diarylpropenes | 85–95% |
| Heck Cross-Coupling | Acrylates, Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 100°C / DMF | Conjugated Dienes | 75–88% |
| Halogen-Metal Exchange | t-BuLi, Lithiated Nitriles | -78°C to RT / THF | Functionalized Amines | >90% |
Self-Validating Experimental Protocols
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective : Synthesize sterically hindered 1,2-diarylpropenes.
Causality in Design : A Toluene/water biphasic system is chosen because the water dissolves the inorganic base (
Step-by-Step Methodology :
-
Preparation : In an oven-dried Schlenk flask, add 1-Bromoprop-1-en-2-ylbenzene (1.0 equiv, 1.0 mmol) and the corresponding arylboronic acid (1.2 equiv, 1.2 mmol).
-
Catalyst & Base : Add
(0.05 equiv, 5 mol%) and (2.0 equiv, 2.0 mmol). -
Solvent & Degassing : Add a degassed mixture of Toluene/H₂O (4:1 v/v, 10 mL). Subject the mixture to three freeze-pump-thaw cycles to ensure complete removal of dissolved oxygen.
-
Reaction : Heat the mixture to 80°C under a positive pressure of Argon for 12 hours.
-
Self-Validation (In-Process) : Monitor conversion via GC-MS. The disappearance of the 1-Bromoprop-1-en-2-ylbenzene peak (m/z 196/198) and the emergence of the product mass confirm reaction completion before quenching.
-
Quench & Extraction : Cool to room temperature. Add 10 mL of water and extract with Ethyl Acetate (
mL). Combine the organic layers and dry over anhydrous . -
Purification : Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure trisubstituted alkene.
Protocol B: Halogen-Metal Exchange and Electrophile Trapping
Objective : Generate 2-phenylprop-1-en-1-yllithium for nucleophilic addition to lithiated nitriles or other electrophiles[5].
Causality in Design :
Step-by-Step Methodology :
-
Preparation : Dissolve 1-Bromoprop-1-en-2-ylbenzene (1.0 mmol) in anhydrous THF (5 mL) in a flame-dried Schlenk flask under Argon.
-
Cooling : Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation : Add
-BuLi (2.1 equiv, 1.7 M in pentane) dropwise over 5 minutes. Stir at -78°C for 30 minutes to ensure complete halogen-metal exchange. -
Self-Validation (In-Process) : Quench a 0.1 mL aliquot with
and analyze via -NMR. >95% deuterium incorporation at the vinylic position validates the successful formation of the organolithium intermediate prior to adding the main electrophile. -
Electrophile Addition : Slowly add the desired electrophile (1.2 equiv) neat or dissolved in 2 mL of anhydrous THF.
-
Warming & Quench : Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous
(5 mL). -
Workup : Extract with Diethyl Ether (
mL), dry over , and purify via flash chromatography.
Figure 2. Self-validating experimental workflow for cross-coupling protocols.
References
-
Buy 1-Bromo-2-phenyl-propene - Smolecule.1
-
Formation of Nanoarchitectures Including Subnanometer Palladium Clusters and Their Use as Highly Active Catalysts - Journal of the American Chemical Society. 4
-
Design of Functional Catalyst Precursors for Systematic Reaction Devel - mediaTUM. 3
-
A Diamination via Sulfamide-Transfer - Supporting Information - Wiley. 5
Sources
Troubleshooting & Optimization
improving the yield of 1-Bromoprop-1-en-2-ylbenzene synthesis
Welcome to the Technical Support Center for the synthesis of 1-Bromoprop-1-en-2-ylbenzene (commonly known as
As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the yield, purity, and stereoselectivity of this specific vinyl bromide building block. This guide bypasses generic advice to address the exact mechanistic bottlenecks you will encounter at the bench, focusing on the two primary synthetic pathways: the two-step bromination/dehydrobromination route and the Wittig olefination route.
Mechanistic Pathways & Workflow
Figure 1: Synthetic workflows for 1-Bromoprop-1-en-2-ylbenzene via bromination and Wittig routes.
Troubleshooting FAQs: The Bromination-Dehydrobromination Route
Q1: During the bromination of
-
Fix: Conduct the bromination strictly at 0 °C and wrap your reaction flask in aluminum foil to exclude light[2]. By suppressing radical initiation, the
-nucleophile of the alkene will cleanly attack the Br to form the bromonium ion intermediate, yielding pure 1,2-dibromo-2-phenylpropane.
Q2: My dehydrobromination step yields incomplete conversion. Which base provides the best results? Causality & Solution: The elimination of HBr from 1,2-dibromo-2-phenylpropane requires a strong, sterically hindered base to facilitate an E2 anti-periplanar elimination without acting as a nucleophile. Direct conversion of the crude dibromide with Potassium tert-butoxide (KOtBu) in THF or diethyl ether is highly recommended and can afford the styryl bromide in up to 80% yield over the two steps[1].
-
Stereochemical Note: Because the E2 mechanism requires the departing proton and bromide to be anti-periplanar, the steric bulk of the phenyl ring and the methyl group dictate the transition state. This naturally strongly favors the formation of the thermodynamically stable (E)-isomer (up to 95%), where the bulky phenyl and bromine groups are positioned optimally to minimize steric clash[3].
Q3: I specifically need the (Z)-isomer for my cross-coupling reaction, but elimination gives me 95% (E)-isomer. How can I invert this ratio? Causality & Solution: You cannot easily invert the ratio through standard thermal elimination due to the thermodynamic stability of the (E)-isomer. Instead, you must utilize photochemical isomerization [3].
-
Fix: Irradiate the (E)-isomer in the presence of a triplet sensitizer like 1-(2-naphthyl)ethanone. The sensitizer absorbs the UV radiation, undergoes intersystem crossing to its triplet state, and transfers this energy to the alkene. The excited alkene triplet state can freely rotate around the C-C bond. Because the ground-state decay rates favor the less sterically hindered pathway, the photostationary state actually enriches the thermochemically less stable isomer, yielding a mixture containing up to 85% of the (Z)-isomer[4].
Troubleshooting FAQs: The Wittig Olefination Route
Q4: I attempted to synthesize the product directly from acetophenone using (bromomethylene)triphenylphosphorane, but the yields are abysmal. Why? Causality & Solution: Acetophenone is significantly more sterically hindered and less electrophilic than a standard aldehyde. Furthermore, the necessary ylide—generated from (bromomethyl)triphenylphosphonium bromide using a strong base like KOtBu[5]—is somewhat unstable. The combination of a sluggish electrophile and an unstable ylide leads to poor conversion.
-
Fix: If you must use the Wittig route, ensure absolute anhydrous conditions and consider swapping KOtBu for Sodium bis(trimethylsilyl)amide (NaHMDS) to generate the ylide at low temperatures (-78 °C) before slowly warming the reaction in the presence of acetophenone[1]. However, for scalable synthesis, the bromination-dehydrobromination route is vastly superior.
Quantitative Route Comparison
| Parameter | Route A: Bromination / Elimination | Route B: Wittig Olefination | Photochemical Isomerization |
| Starting Material | Acetophenone | (E)-1-Bromoprop-1-en-2-ylbenzene | |
| Typical Yield | ~80% (Over 2 steps) | < 40% (Often problematic) | Quantitative conversion to equilibrium |
| E/Z Selectivity | 95% (E)-isomer | Mixed, favors (E) | 85% (Z)-isomer at photostationary state |
| Primary Impurities | Allylic bromides, Alkynes (if over-reacted) | Triphenylphosphine oxide (TPPO) | Minor degradation products |
| Scalability | Excellent (Multi-gram to Kilogram) | Poor (Difficult TPPO removal) | Moderate (Requires specialized photoreactor) |
Step-by-Step Experimental Protocols
Protocol A: Two-Step Synthesis of (E)-1-Bromoprop-1-en-2-ylbenzene
This protocol is designed as a self-validating system to ensure high yield and purity.
Step 1: Electrophilic Bromination
-
Setup: In a flame-dried round-bottom flask, dissolve
-methylstyrene (1.0 equiv) in anhydrous CH Cl (0.5 M). Wrap the flask entirely in aluminum foil to block ambient light. -
Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.
-
Addition: Dissolve Br
(1.0 equiv) in a small volume of CH Cl and add it dropwise via an addition funnel over 30 minutes.-
Self-Validation Check: The reaction mixture should transition from a distinct red/brown to colorless as the Br
is consumed. If the red color persists, the alkene is fully consumed.
-
-
Workup: Quench with saturated aqueous sodium thiosulfate to neutralize any unreacted bromine. Extract with CH
Cl , wash with brine, dry over Na SO , and concentrate in vacuo to yield crude 1,2-dibromo-2-phenylpropane.
Step 2: E2 Dehydrobromination
-
Setup: Dissolve the crude 1,2-dibromo-2-phenylpropane in anhydrous THF (0.3 M) under a nitrogen atmosphere and cool to 0 °C.
-
Elimination: Add Potassium tert-butoxide (KOtBu, 1.2 equiv) portion-wise.
-
Self-Validation Check: The immediate formation of a white precipitate (KBr salt) visually confirms the progression of the elimination reaction.
-
-
Completion: Remove the ice bath and stir at room temperature for 2 hours. Monitor by TLC (Hexanes) until the dibromide spot disappears.
-
Workup: Quench with water, extract with diethyl ether, and wash with brine. Dry and concentrate. Purify via flash chromatography (100% Hexanes) to isolate the (E)-isomer.
Protocol B: Photochemical Enrichment of the (Z)-Isomer
-
Setup: Dissolve the purified (E)-1-Bromoprop-1-en-2-ylbenzene in degassed benzene or acetonitrile (0.1 M) in a quartz or Pyrex photoreactor vessel.
-
Sensitization: Add 1-(2-naphthyl)ethanone (0.1 equiv) as the triplet sensitizer.
-
Irradiation: Irradiate the mixture using a medium-pressure mercury lamp (e.g., 313 nm filter) at room temperature.
-
Self-Validation Check: Pull aliquots every 30 minutes and analyze via GC-MS or
H-NMR. The photostationary state is achieved when two consecutive samples show no change in the E/Z ratio (plateauing at approximately 85% Z-isomer).
-
-
Isolation: Concentrate the solvent and separate the isomers via careful silica gel chromatography or preparative HPLC if absolute stereopurity is required.
References
-
Technical University of Munich (mediaTUM). Design of Functional Catalyst Precursors for Systematic Reaction Development. (Details the 80% yield two-step synthesis and KOtBu elimination).[Link]
-
Chemistry LibreTexts. 28.3: Organic Photochemistry. (Details the 95% E-isomer thermal formation and 85% Z-isomer photochemical equilibration).[Link]
-
Thieme Connect. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. (Details the generation of the Wittig ylide using KOtBu).[Link]
Sources
Technical Support Center: Troubleshooting the Wittig Synthesis of 1-Bromoprop-1-en-2-ylbenzene
Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals executing the Wittig olefination of acetophenone with bromomethylenetriphenylphosphorane to yield 1-bromoprop-1-en-2-ylbenzene.
While the Wittig reaction is a highly predictable method for fixing the absolute position of a double bond, the synthesis of halogenated styrenes introduces specific mechanistic challenges. This guide dissects the causality behind common side products—such as triphenylphosphine oxide (TPPO) contamination, aldol self-condensation, and ylide hydrolysis—and provides field-proven, self-validating protocols to ensure high-fidelity synthesis.
Quantitative Reaction Parameters
To establish a baseline for your experimental design, Table 1 summarizes the critical quantitative metrics and stoichiometric ratios required to suppress side-product formation.
Table 1: Key Reaction Parameters and Quantitative Metrics
| Parameter | Optimal Value | Mechanistic Rationale |
| Acetophenone | 1.0 Equivalent | Limiting reagent; complete consumption simplifies purification. |
| Phosphonium Salt | 1.25 Equivalents | Excess ensures complete conversion of the ketone and compensates for trace moisture. |
| Base (t-BuOK) | 1.20 Equivalents | Slightly sub-stoichiometric to the salt to prevent unreacted base from triggering aldol condensation. |
| Ylide Formation Temp | 0 °C | Provides sufficient thermal energy for deprotonation while preventing premature ylide degradation. |
| Ketone Addition Temp | -78 °C | Suppresses both enolate formation and the quenching of the ylide by the t-BuOH byproduct[1]. |
| Expected Yield | 70% – 85% | Losses are typically due to TPPO co-elution during chromatography. |
| Expected E/Z Ratio | ~ 1:1 to 1:2 | Bromomethylenetriphenylphosphorane is a semi-stabilized ylide, leading to mixed stereochemistry. |
Mechanistic Pathway & Workflow
Understanding the exact sequence of bond formation and cleavage is critical for troubleshooting. The reaction proceeds via a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which subsequently undergoes cycloreversion[2].
Figure 1: Mechanism of the Wittig reaction forming 1-bromoprop-1-en-2-ylbenzene via an oxaphosphetane.
Frequently Asked Questions & Troubleshooting Guide
Issue 1: Why is my product heavily contaminated with a white solid, and how do I remove it?
The Causality: The white solid is Triphenylphosphine Oxide (TPPO). The thermodynamic driving force of the Wittig reaction is the formation of the exceptionally stable P=O bond[3]. Because TPPO is generated in a 1:1 stoichiometric ratio with your product and streaks heavily on silica gel, standard chromatography often fails to isolate the pure alkene. The Solution: Do not rely solely on column chromatography. Instead, exploit the differential solubility of the products.
-
Concentrate the crude reaction mixture completely.
-
Triturate the residue vigorously with cold hexanes or diethyl ether/hexane mixtures. The non-polar 1-bromoprop-1-en-2-ylbenzene will dissolve, while the highly polar TPPO will precipitate.
-
Filter through a tightly packed pad of Celite to remove the bulk of the TPPO before loading the filtrate onto a silica column.
Issue 2: I am seeing a significant amount of dypnone (acetophenone dimer). What caused this?
The Causality: Acetophenone possesses acidic alpha-protons (pKa ~19). If the ketone is introduced to the reaction mixture before the phosphonium salt has been completely deprotonated by the base (e.g., potassium tert-butoxide), the excess strong base will deprotonate the acetophenone instead. This generates an enolate that attacks unreacted acetophenone, leading to an aldol condensation and subsequent dehydration to form dypnone. The Solution: You must ensure the ylide is fully pre-formed before adding the ketone. Allow the phosphonium salt and base to stir for at least 1 hour at 0 °C. Furthermore, add the acetophenone dropwise at -78 °C to kinetically favor the [2+2] cycloaddition over acid-base enolization.
Issue 3: My yield is exceptionally low, and I recover mostly unreacted acetophenone.
The Causality: Your ylide has been quenched prior to the cycloaddition. Phosphorus ylides are highly sensitive to moisture; water rapidly protonates the ylide, causing it to decompose into TPPO and bromomethane[4]. Alternatively, if you are using t-BuOK as a base, tert-butanol is generated as a byproduct. At room temperature, the bromomethylenetriphenylphosphorane ylide is basic enough to react with this tert-butanol, effectively destroying the active reagent[1]. The Solution:
-
Strictly dry your THF over sodium/benzophenone or pass it through an activated alumina solvent system.
-
Maintain the reaction at -78 °C during the ketone addition. The low temperature prevents the ylide from reacting with the t-BuOH byproduct[1].
Optimized Experimental Protocol
This methodology is designed as a self-validating system. Visual cues at each step confirm the success of the mechanistic transformations.
Step 1: Ylide Generation
-
Flame-dry a Schlenk flask under vacuum and backfill with dry N₂ (repeat 3x).
-
Add (bromomethyl)triphenylphosphonium bromide (1.25 eq) and anhydrous THF (0.2 M relative to ketone).
-
Cool the white suspension to 0 °C using an ice bath.
-
Add potassium tert-butoxide (1.20 eq) portion-wise or as a THF solution dropwise.
-
Self-Validation: The suspension will transition to a vibrant, homogeneous yellow solution. This color change is the definitive indicator that the bromomethylenetriphenylphosphorane ylide has formed[1]. Stir for 1 hour.
Step 2: Electrophile Addition
-
Cool the yellow ylide solution to -78 °C using a dry ice/acetone bath. (Critical step to prevent t-BuOH quenching).
-
Dissolve acetophenone (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise over 15 minutes via syringe.
-
Self-Validation: The bright yellow color of the ylide will gradually fade to a pale yellow or cloudy white as the ylide is consumed and the oxaphosphetane intermediate forms.
Step 3: Cycloreversion and Workup
-
Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours to drive the cycloreversion step[2].
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer three times with hexanes (not ethyl acetate, to minimize TPPO extraction).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Self-Validation: ³¹P NMR of the crude residue will show a dominant singlet at ~29 ppm, confirming the successful generation of the TPPO byproduct.
Step 4: Purification
-
Suspend the crude residue in cold hexanes, sonicate for 5 minutes, and filter through a Celite pad to remove precipitated TPPO.
-
Purify the concentrated filtrate via flash column chromatography (100% Hexanes) to separate the (E) and (Z) isomers of 1-bromoprop-1-en-2-ylbenzene.
Troubleshooting Logic Tree
Use the following diagnostic tree to rapidly identify and resolve deviations in your synthesis.
Figure 2: Troubleshooting logic tree for common side products in the Wittig olefination workflow.
References
-
Wittig reaction - Wikipedia Source: Wikipedia URL:[Link]
-
Wittig Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]
-
Mechanism of the [2 + 2] Photocycloaddition of Fullerene C60 with Styrenes Source: Carnegie Mellon University (cmu.edu) URL:[Link]
-
The Wittig Reaction - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]
Sources
Technical Support Center: Purification Challenges of 1-Bromoprop-1-en-2-ylbenzene
Welcome to the Application Scientist Technical Support Center. This guide addresses the critical isolation and purification bottlenecks associated with 1-bromoprop-1-en-2-ylbenzene (CAS: 3360-53-0)[1]. Whether synthesized via the bromination of α-methylstyrene (2-phenylpropene) with NBS[2] or through dehydrohalogenation routes, researchers frequently encounter co-eluting impurities and thermal degradation. This guide provides causality-driven troubleshooting and self-validating protocols to ensure high-purity isolation.
Causality & Mechanisms: Understanding the Purification Bottlenecks
The purification of 1-bromoprop-1-en-2-ylbenzene is inherently complex due to three mechanistic realities:
-
Competing Halogenation Pathways: When synthesizing the target from α-methylstyrene, allylic bromination competes directly with vinylic substitution. This generates 3-bromo-2-phenylpropene as a persistent byproduct[3]. Because both molecules share identical molecular weights and nearly identical dipole moments, they co-elute during standard normal-phase chromatography.
-
Stereoisomerism (E/Z): The vinylic bromide forms as a mixture of E and Z isomers. The lack of polar functional groups means the isomers exhibit negligible differences in silica gel affinity.
-
Thermal Lability: Halogenated styrenes are highly susceptible to auto-polymerization and radical-induced degradation. Elevated temperatures during distillation provide the activation energy required for propagating radical chains, leading to dark, viscous oligomeric tars.
Troubleshooting Guides & FAQs
Q1: My GC-MS and 1H NMR show a persistent impurity with a singlet around δ 4.39 ppm. Standard distillation isn't removing it. What is it? A1: That singlet at δ 4.39 ppm corresponds to the allylic protons of 3-bromo-2-phenylpropene [4]. Standard distillation often fails because the boiling points of the vinylic target and the allylic impurity are nearly identical (both distill around 80–85 °C at 3 mmHg)[4]. Resolution: To separate them, you must exploit their differing chemical reactivities rather than their physical boiling points. The allylic bromide is highly susceptible to SN2 displacement, whereas your vinylic bromide target is inert to SN2. A mild wash with a bulky secondary amine can selectively derivatize the allylic impurity into a polar ammonium salt, which can then be removed via a simple aqueous wash.
Q2: I am trying to separate the E and Z isomers of 1-bromoprop-1-en-2-ylbenzene using silica gel chromatography, but they co-elute perfectly. How can I resolve them? A2: Vinylic isomers of non-polar aromatic compounds lack the polarity differential required for standard normal-phase separation. Resolution: Transition to Argentation Chromatography (AgNO3-impregnated silica gel). Silver ions (Ag⁺) form reversible π-complexes with the alkene double bonds. The E and Z isomers have different steric profiles around the alkene; the less sterically hindered isomer will coordinate more strongly with the silver, retarding its Rf value and allowing for baseline resolution.
Q3: During vacuum distillation, my crude mixture turns black, and the yield drops by 40%. How do I prevent this? A3: The blackening indicates thermal auto-polymerization. Styrene derivatives form stable benzylic radicals that initiate polymerization when exposed to heat and trace oxygen. Resolution: Never exceed a bath temperature of 90 °C. You must achieve a vacuum of < 3 mmHg to lower the boiling point sufficiently[4]. Furthermore, always add a radical scavenger such as BHT (butylated hydroxytoluene) at 0.1–0.5 wt% to the distillation pot prior to heating.
Standard Operating Procedures (SOPs)
SOP 1: High-Vacuum Fractional Distillation with Radical Inhibition
Self-Validating Step: If the distillate remains colorless after 24 hours at room temperature, polymerization has been successfully inhibited.
-
Preparation: Transfer the crude 1-bromoprop-1-en-2-ylbenzene to a round-bottom flask.
-
Inhibition: Add 0.2 wt% of BHT (butylated hydroxytoluene) to the flask to quench radical polymerization.
-
Apparatus Setup: Equip the flask with a short Vigreux column to prevent bumping and aerosolized carry-over of high-boiling tars.
-
Degassing: Apply high vacuum (target: 2-3 mmHg) before applying heat to purge oxygen from the system.
-
Distillation: Gradually heat the oil bath. Collect the main fraction at 80–85 °C[4].
-
Storage: Store the purified distillate in an amber vial over copper wire (a stabilizer) at -20 °C.
SOP 2: Argentation (AgNO3) Chromatography for E/Z Separation
Self-Validating Step: The presence of active silver is confirmed if the silica darkens slightly upon exposure to ambient light over time.
-
Preparation: Dissolve 10 g of AgNO3 in 100 mL of acetonitrile. Slurry this solution with 90 g of standard silica gel.
-
Drying: Remove the solvent via rotary evaporation in the dark until a free-flowing powder is obtained. Activate at 120 °C for 2 hours.
-
Packing: Pack the column using strictly non-polar solvents (e.g., 100% hexanes). Do not use ethyl acetate, as it coordinates with the silver ions and ruins the separation.
-
Elution: Load the isomer mixture and elute with hexanes. Monitor fractions via TLC (visualized with UV). The steric differences will result in a ΔRf of ~0.1 to 0.15.
Quantitative Data Summaries
Table 1: Analytical and Physical Properties for Component Identification
| Compound | Role | MW ( g/mol ) | Boiling Point | Key ¹H NMR Shift (CDCl₃) |
| 1-Bromoprop-1-en-2-ylbenzene | Target Product | 197.07[1] | 80–85 °C (3 mmHg)[4] | δ ~6.4 (vinylic H) |
| 3-Bromo-2-phenylpropene | Allylic Impurity | 197.07 | 80–85 °C (3 mmHg)[4] | δ 4.39 (s, 2H, allylic)[4] |
| α-Methylstyrene | Starting Material | 118.18 | 165 °C (760 mmHg) | δ 5.1, 5.4 (vinylic H) |
Process Visualizations
Synthesis pathways and common impurities of 1-bromoprop-1-en-2-ylbenzene.
Workflow for the purification of 1-bromoprop-1-en-2-ylbenzene.
References
- Title: (1-Bromo-1-Propen-2-Yl)
- Title: A Diamination via Sulfamide-Transfer - Supporting Information Source: Wiley-VCH URL
- Source: Journal of the American Chemical Society (ACS)
- Source: mediaTUM (Technical University of Munich)
Sources
Technical Support Center: Optimizing Palladium-Catalyzed Reactions of 1-Bromoprop-1-en-2-ylbenzene
This technical support guide is tailored for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions with 1-bromoprop-1-en-2-ylbenzene. This document provides a comprehensive resource for troubleshooting common experimental challenges and offers detailed, evidence-based solutions to optimize reaction outcomes.
Introduction to 1-Bromoprop-1-en-2-ylbenzene in Cross-Coupling Chemistry
1-Bromoprop-1-en-2-ylbenzene is a valuable synthetic intermediate due to its dual reactive sites: a vinyl bromide and an isopropenyl group.[1] The vinyl bromide functionality is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures.[1] However, achieving high yields and selectivity with this substrate often necessitates careful optimization of reaction parameters. This guide aims to provide a structured approach to overcoming common hurdles encountered during these transformations.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, offering insights into the root causes and providing actionable protocols.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction between 1-bromoprop-1-en-2-ylbenzene and an arylboronic acid is resulting in low to no product formation. What are the potential causes, and how can I improve the conversion?
Answer: Low conversion in Suzuki-Miyaura reactions with vinyl bromides can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, and poor reagent quality.[2]
Causality and Troubleshooting Steps:
-
Catalyst System (Palladium Source and Ligand): The choice of ligand is paramount for stabilizing the palladium catalyst and facilitating the catalytic cycle.[3] For vinyl bromides, bulky, electron-rich phosphine ligands are often required to promote the rate-determining oxidative addition step.[4]
-
Initial Recommendation: A robust starting point is a pre-catalyst like Pd(OAc)₂ combined with a biarylphosphine ligand such as SPhos or XPhos. These ligands are known to be effective for challenging cross-coupling reactions.
-
Alternative Catalysts: If the initial system fails, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or exploring other electron-rich and sterically hindered ligands.
-
-
Base and Solvent Selection: The base is crucial for the transmetalation step, and its effectiveness is highly dependent on the solvent system.[5][6]
-
Common Conditions: A combination of an inorganic base like K₂CO₃ or K₃PO₄ in a biphasic solvent system such as toluene/water or dioxane/water is often successful.[5] The presence of water can be critical for base activity.
-
Anhydrous Conditions: In some cases, anhydrous conditions with a strong base like Cs₂CO₃ in a polar aprotic solvent may be beneficial, although this can sometimes lead to faster catalyst decomposition.[5]
-
-
Temperature Control: While elevated temperatures are generally required, excessive heat can lead to catalyst decomposition, often observed as the formation of palladium black.[7]
-
Optimization: It is advisable to screen a temperature range, typically starting around 80 °C and incrementally increasing to 100-110 °C if necessary.
-
-
Reagent Purity: Impurities in the starting materials or solvents can poison the catalyst.[8] Boronic acids, in particular, can undergo dehydration to form inactive boroxines.
Experimental Protocol: A Starting Point for Optimization
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
| Parameter | Starting Condition | Alternative Conditions |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) | Pd₂(dba)₃ (1-2.5 mol%), Pd(PPh₃)₄ (2-5 mol%) |
| Ligand | SPhos (4-10 mol%) | XPhos (4-10 mol%), P(t-Bu)₃ (4-10 mol%) |
| Base | K₂CO₃ (2-3 equiv.) | K₃PO₄ (2-3 equiv.), Cs₂CO₃ (2-3 equiv.) |
| Solvent | Toluene/H₂O (4:1) | Dioxane/H₂O (4:1), THF/H₂O (4:1) |
| Temperature | 80 °C | 100-110 °C |
Issue 2: Side Product Formation in Sonogashira Coupling
Question: My Sonogashira coupling of 1-bromoprop-1-en-2-ylbenzene with a terminal alkyne is producing a significant amount of alkyne homocoupling (Glaser coupling) byproduct. How can I minimize this?
Answer: Glaser homocoupling is a common side reaction in Sonogashira couplings, primarily driven by the presence of oxygen and the copper(I) co-catalyst.[7]
Causality and Troubleshooting Steps:
-
Oxygen Contamination: The oxidative homocoupling of alkynes is highly sensitive to oxygen.
-
Rigorous Degassing: It is imperative to thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction. The freeze-pump-thaw method is highly recommended for efficient oxygen removal.
-
-
Copper Co-catalyst: While copper(I) salts like CuI are standard co-catalysts, they can also promote Glaser coupling.[9]
-
Copper-Free Conditions: Consider employing a copper-free Sonogashira protocol.[7] This often necessitates a more active palladium/ligand system to facilitate the catalytic cycle without the aid of copper.
-
Minimize Copper Loading: If a copper co-catalyst is used, its loading should be minimized to the lowest effective level (typically 1-5 mol%).
-
-
Base Selection: The choice of base can also influence the relative rates of the desired cross-coupling and the undesired homocoupling.
-
Amine Bases: Organic amine bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly employed and can also serve as the solvent.
-
Alternative Bases: For some substrates, inorganic bases like K₂CO₃ or Cs₂CO₃ may offer better results, particularly in copper-free systems.
-
Troubleshooting Workflow for Sonogashira Side Reactions
Caption: A decision tree for troubleshooting alkyne homocoupling in Sonogashira reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general order of halide reactivity in palladium-catalyzed cross-coupling reactions?
The reactivity of the halide is a critical factor, with the general trend being I > OTf ≈ Br > Cl.[4][10] Vinyl iodides are the most reactive, often undergoing coupling at or near room temperature.[7][11] Vinyl bromides, such as 1-bromoprop-1-en-2-ylbenzene, typically require elevated temperatures.[7][12] Vinyl chlorides are the least reactive and often necessitate more specialized, electron-rich ligands and higher reaction temperatures.[2]
Q2: How do I select an appropriate ligand for a specific cross-coupling reaction?
Ligand selection is crucial and depends on the reaction type:
-
Suzuki-Miyaura: Bulky, electron-rich biaryl phosphine ligands like SPhos, XPhos, and RuPhos are often highly effective for promoting both oxidative addition and reductive elimination.
-
Heck: For vinyl bromides, ligands such as P(o-tolyl)₃ or N-heterocyclic carbenes (NHCs) can be effective.[13][14]
-
Sonogashira: In addition to PPh₃, ligands with a wide bite angle like Xantphos can be advantageous, particularly in copper-free protocols.
-
Buchwald-Hartwig Amination: The optimal ligand is highly dependent on the amine coupling partner. For primary amines, XPhos is often a good choice, while for secondary amines, ligands like BrettPhos may provide better results.[15]
Q3: What are the best practices for ensuring an inert reaction atmosphere?
-
Glassware: All glassware should be thoroughly oven-dried and cooled under a stream of an inert gas like nitrogen or argon.
-
Reagents: Use anhydrous solvents, either commercially available or prepared using standard drying techniques. Solid reagents that are sensitive to moisture should be dried in a vacuum oven.
-
Degassing: Degas all liquid reagents and solvents to remove dissolved oxygen. The most effective method is "freeze-pump-thaw," which involves freezing the liquid with liquid nitrogen, evacuating the headspace under high vacuum, and then allowing it to thaw. This cycle should be repeated three times. For less sensitive reactions, sparging with an inert gas for 15-30 minutes may suffice.
-
Inert Atmosphere Maintenance: The entire reaction, including reagent additions and sampling, should be conducted under a positive pressure of an inert gas using a Schlenk line or within a glovebox.
References
- BenchChem. (2025). Troubleshooting guide for Sonogashira coupling failures.
- BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Vinylmagnesium Bromide.
- Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686.
- BenchChem. (2025). Technical Support Center: Troubleshooting Heck Reactions of 1-Bromo-2-methyl-1-propene.
- BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions.
- Yang, X., & Li, H. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 351–359.
- Kim, H., & Lee, C. (2012). An Improved Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. Organic Letters, 14(10), 2510–2513.
- Trzeciak, A. M., & Ziółkowski, J. J. (2024). The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters. Molecules, 29(10), 2253.
- Reddy, V. P., & Kumar, K. S. (2008). (t-Bu)2PNP(i-BuNCH2CH2)3N: New Efficient Ligand for Palladium-Catalyzed C−N Couplings of Aryl and Heteroaryl Bromides and Chlorides and for Vinyl Bromides at Room Temperature. The Journal of Organic Chemistry, 73(8), 3051–3057.
- ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- QSpace. (2008, December 5). STUDIES IN THE OPTIMIZATION OF THE SUZUKI-MIYAURA REACTION.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Books. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Fiveable. (2025, August 15). Palladium-catalyzed cross-coupling reactions | Organic....
- Reddit. (2020, August 7). Sonogashira troubleshooting help needed : r/Chempros.
- PMC. (n.d.). Palladium-catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
- Semantic Scholar. (2017, September 11). Heck Reaction—State of the Art.
- Beilstein Journals. (2013, August 5). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a | Download Table.
- BenchChem. (2025). An In-depth Technical Guide to 1-Bromo-2-(prop-1-en-2-yl)benzene: Synthesis, History, and Potential Applications.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ResearchGate. (n.d.). Optimization of the Suzuki–Miyaura reaction conditionsa.
- Nobel Prize Outreach AB. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Lumen Learning. (n.d.). 17.2: Palladium catalyzed couplings | Organic Chemistry II.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.).
- University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
- Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions.
- Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- PMC. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- ResearchGate. (2025, August 6). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates.
- University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
Sources
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- 2. Yoneda Labs [yonedalabs.com]
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- 14. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. organic-synthesis.com [organic-synthesis.com]
Technical Guide: Storage & Stabilization of 1-Bromoprop-1-en-2-ylbenzene
This guide serves as a specialized technical resource for the storage, handling, and stabilization of 1-Bromoprop-1-en-2-ylbenzene (also known as
This compound combines the reactivity of a styrenic monomer with the lability of a vinyl halide.[1] Consequently, it presents a dual stability challenge: spontaneous polymerization (typical of styrenes) and dehydrohalogenation (loss of HBr).
Section 1: Critical Storage Parameters
To prevent the decomposition of 1-Bromoprop-1-en-2-ylbenzene (CAS: 3360-53-0), you must control four thermodynamic and kinetic variables. Failure to control any single variable can lead to a cascade failure of the sample.
| Parameter | Recommended Condition | Technical Rationale |
| Temperature | -20°C (Optimal) 2°C to 8°C (Acceptable short-term) | Low temperature raises the energy barrier for radical initiation and polymerization. It also significantly slows the kinetics of oxidative cleavage. |
| Atmosphere | Argon or Nitrogen (Headspace purge) | Oxygen acts as a diradical that can initiate polymerization (forming peroxides) or cleave the alkene bond to form acetophenone and formyl bromide derivatives. |
| Light | Amber Glass / Foil Wrap | Vinyl bromides are photosensitive. UV light can cleave the C-Br bond homolytically, generating bromine radicals that catalyze isomerization (E/Z) and polymerization. |
| Stabilizer | TBC (4-tert-Butylcatechol) Typical conc: 100–500 ppm | Acts as a radical scavenger. It terminates spontaneously formed radical chains before they propagate into polymers. |
⚠️ CRITICAL WARNING: Phase Separation upon Freezing If stored at -20°C, this compound may freeze (Melting points of styrenic derivatives often range near 0–20°C). The Risk: When the monomer crystallizes, the stabilizer (TBC) may be excluded from the crystal lattice, concentrating in the remaining liquid phase. The Fix: You must completely thaw and thoroughly mix (invert/vortex) the container before dispensing. Dispensing from a partially frozen bottle can result in withdrawing unstabilized monomer.
Section 2: Degradation Mechanics (Visualized)
Understanding how the molecule breaks down is essential for troubleshooting. The diagram below illustrates the three primary failure modes: Radical Polymerization, Photo-Isomerization, and Hydrolysis/Oxidation.
Figure 1: Degradation pathways showing how environmental triggers lead to polymerization, cleavage, or acidification.
Section 3: Troubleshooting & FAQs
Q1: My sample has turned from clear/pale yellow to dark brown. Is it usable?
Diagnosis: The browning is likely due to the liberation of elemental bromine (
-
Check Solubility: Dissolve a small aliquot in your reaction solvent (e.g., THF or DCM). If it is cloudy or leaves a residue, polymerization has occurred.
-
Acid Test: Hold damp pH paper over the open vial. If it turns red rapidly, HBr is evolving.
-
Resolution: If significant browning or precipitation is present, discard the sample . Purification via distillation is risky due to potential thermal runaway of the unstable peroxides.
Q2: There is a white precipitate at the bottom of the bottle.
Diagnosis: This is likely polymer . Styrene polymers are often less soluble in the monomer than the monomer itself. Action:
-
Do not shake. Carefully decant the supernatant liquid.
-
Analyze the supernatant by
NMR. If the vinyl proton signals are clean and integration is correct, the liquid may still be usable. -
Preventative: Ensure the sample is stored under Argon and that TBC levels are maintained.
Q3: How do I remove the TBC stabilizer before my reaction?
Context: TBC can inhibit radical reactions or chelate metal catalysts (e.g., Pd used in cross-couplings). Protocol:
-
Flash Filtration (Recommended): Pass the neat liquid (or a solution in Hexane) through a short plug of basic alumina or silica gel . The phenolic TBC will adsorb to the polar stationary phase; the brominated styrene will pass through.
-
Alkaline Wash (Alternative): Wash the organic layer with 1M NaOH or saturated
, followed by water and brine. Dry over .-
Note: Use immediately after destabilizing. Do not store destabilized monomer.
-
Q4: Can I store this compound in a standard plastic tube?
Answer: No.
-
Brominated styrenes are excellent solvents and can swell or dissolve certain plastics (polystyrene, some polycarbonates).
-
Furthermore, plastics are permeable to oxygen.
-
Requirement: Use Borosilicate glass vials with Teflon (PTFE) lined caps.
Section 4: Quality Control Workflow
Use this logic flow to determine if a stored sample is safe for experimental use.
Figure 2: Decision tree for validating the integrity of stored 1-Bromoprop-1-en-2-ylbenzene.
References
-
PubChem. (n.d.). [(Z)-1-bromoprop-1-en-2-yl]benzene (Compound).[2] National Library of Medicine. Retrieved March 5, 2026, from [Link]
- European Patent Office. (1988). Process and composition for stabilization of ar-brominated styrenic monomer against premature polymerization (EP0291950).
Sources
troubleshooting guide for low conversion rates in Suzuki coupling with 1-Bromoprop-1-en-2-ylbenzene
Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings Topic Focus: Low Conversion Rates with 1-Bromoprop-1-en-2-ylbenzene
Welcome to the Advanced Applications Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering stalled reactions, low yields, or complex side-product profiles when attempting Suzuki-Miyaura cross-couplings with 1-Bromoprop-1-en-2-ylbenzene (also known as
Here, we bypass generic advice and dive directly into the mechanistic causality of why this specific substrate fails, providing you with self-validating protocols to rescue your synthesis.
Mechanistic Insights: Why is 1-Bromoprop-1-en-2-ylbenzene so challenging?
To troubleshoot effectively, we must first understand the substrate's unique geometry. 1-Bromoprop-1-en-2-ylbenzene is an internal vinyl bromide characterized by severe steric hindrance. The carbon adjacent to the reactive C-Br bond bears both a methyl group and a phenyl ring.
This structural crowding triggers two primary modes of failure during the catalytic cycle:
-
The Oxidative Addition Bottleneck: Standard palladium catalysts (e.g.,
) feature ligands that are too small to force the dissociation required to create a highly active, electron-rich Pd(0) center, yet too bulky to easily navigate the steric clash presented by the -phenyl and -methyl groups[1]. Consequently, oxidative addition into the C-Br bond becomes kinetically unfavorable, stalling the reaction at the starting line[2]. -
Competitive Protodeboronation: Because oxidative addition is heavily delayed, the boronic acid partner is left exposed to the basic, aqueous reaction conditions at elevated temperatures. This prolonged exposure leads to the rapid hydrolytic cleavage of the C-B bond (protodeboronation), consuming your coupling partner before transmetalation can even occur[3].
Diagnostic Workflow
Before altering your reaction conditions, use the decision tree below to diagnose your specific failure mode based on GC-MS or NMR analysis of your crude mixture.
Caption: Diagnostic decision tree for identifying conversion bottlenecks in Suzuki couplings.
Quantitative Catalyst Evaluation
Standard first-generation catalysts will fail against the steric bulk of 1-Bromoprop-1-en-2-ylbenzene. The table below summarizes expected outcomes when screening catalyst systems against this specific class of hindered vinyl halides.
| Catalyst System | Ligand Type | Base / Solvent System | Temp (°C) | Typical Conversion | Primary Issue / Observation |
| Triphenylphosphine | 80 | < 15% | Stalled oxidative addition; unreacted bromide[1]. | ||
| Bidentate (dppf) | 90 | 30 - 40% | Slow transmetalation; moderate protodeboronation. | ||
| Buchwald (XPhos) | 100 | > 85% | Optimal. Rapid oxidative addition overcomes bulk. | ||
| Tri-tert-butylphosphine | 70 | > 80% | Highly effective, but catalyst is extremely air-sensitive. |
Self-Validating Experimental Protocol
To overcome the oxidative addition bottleneck, we recommend a
Step 1: Rigorous Degassing (The Foundation)
-
In a Schlenk flask, combine 1,4-Dioxane and deionized water in a 4:1 (v/v) ratio.
-
Sparge the solvent mixture with ultra-pure Argon for a minimum of 30 minutes. Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands like XPhos into inactive phosphine oxides, immediately killing the catalytic cycle.
Step 2: Reagent Assembly
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add:
-
Boronic Acid (1.5 equiv. - excess accounts for minor unavoidable protodeboronation)
- (2.0 equiv. - provides sufficient basicity for transmetalation without degrading the substrate)
- (2.5 mol% - equivalent to 5 mol% Pd)
-
XPhos (6.0 mol% - maintains a slight ligand excess to prevent Pd aggregation/blacking)
-
-
Seal the vial with a PTFE septum and purge with Argon (3x vacuum/Argon cycles).
Step 3: Initiation & Self-Validation
-
Inject the degassed Dioxane/
mixture, followed by 1-Bromoprop-1-en-2-ylbenzene (1.0 equiv). -
Heat the reaction block to 100 °C.
-
Validation Checkpoint (1 Hour): Withdraw a 50 µL aliquot via syringe, dilute with EtOAc, filter through a short silica plug, and analyze via GC-MS.
-
Pass Condition: You should observe >50% consumption of the vinyl bromide.
-
Fail Condition: If the vinyl bromide is intact but the boronic acid is depleted, your solvent was not sufficiently degassed, leading to ligand oxidation and subsequent protodeboronation of the waiting boronic acid.
-
The Catalytic Bottleneck Visualized
Caption: Catalytic cycle highlighting the steric bottleneck during oxidative addition.
Frequently Asked Questions (FAQs)
Q: My GC-MS shows complete consumption of the boronic acid, but 1-Bromoprop-1-en-2-ylbenzene remains completely untouched. What happened? A: You are observing classic protodeboronation . Because oxidative addition into the hindered vinyl bromide is so slow, the active Pd cycle stalls. Meanwhile, the boronic acid sits in a hot, basic, aqueous environment and undergoes hydrolytic cleavage of the C-B bond[3]. Solution: Switch to a more active catalyst (like XPhos) to speed up oxidative addition. Alternatively, use a "slow-release" strategy by employing MIDA boronates, which slowly hydrolyze to the active boronic acid, keeping its steady-state concentration low and preventing degradation[1].
Q: I am observing a mixture of E and Z isomers in my final product, even though my starting 1-Bromoprop-1-en-2-ylbenzene was isomerically pure. Why?
A: While oxidative addition occurs with retention of stereochemistry, the resulting Pd(II) intermediate can undergo isomerization before transmetalation occurs[2]. This usually happens when transmetalation is the rate-limiting step.
Solution: Accelerate transmetalation by optimizing your base (e.g., switching from
Q: Can I just increase the temperature to 120°C to force the reaction to completion? A: No. While heat increases the kinetic rate of oxidative addition, it exponentially increases the rate of catalyst decomposition (Pd black formation) and boronic acid protodeboronation. If a reaction is stalled at 90-100°C, the issue is thermodynamic/steric incompatibility with the ligand, not a lack of thermal energy.
Q: I see a large peak corresponding to
References
1.[2] A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System | Organometallics - ACS Publications. Source: acs.org. URL: 2. Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. Source: dicp.ac.cn. URL: 3.[1] The Suzuki Reaction - Andrew G Myers Research Group. Source: harvard.edu. URL: 4.[3] Synthesis of Sulfur-Containing Aryl and Heteroaryl Vinyls via Suzuki–Miyaura Cross-Coupling for the Preparation of SERS-Active Polymers - NIH. Source: nih.gov. URL:
Sources
effect of base and solvent on the Heck reaction of 1-Bromoprop-1-en-2-ylbenzene.
Welcome to the Technical Support & Troubleshooting Center for transition-metal-catalyzed cross-couplings.
As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the Mizoroki-Heck coupling of sterically hindered,
This guide provides field-proven troubleshooting strategies, focusing entirely on the causality behind base and solvent selection to help you establish a self-validating, high-yielding experimental system.
🔬 Troubleshooting Guide & FAQs
Q1: My reaction yields are <20% when using Triethylamine (Et₃N) in Toluene. Why is the reaction stalling, and how can I drive it to completion? The Causality: You are attempting to run a neutral Heck pathway in a non-polar solvent. Oxidative addition of Pd(0) into the sterically hindered C(sp²)-Br bond of 1-Bromoprop-1-en-2-ylbenzene creates a highly polar transition state. Non-polar solvents like toluene cannot stabilize this charge separation. Furthermore, Et₃N is often insufficient to drive the catalytic turnover of sluggish vinyl bromides. The Solution: Switch to a polar aprotic solvent (e.g., DMF or DMAc) to stabilize the transition state. To drastically enhance reactivity, employ Jeffery Conditions by adding a phase-transfer catalyst like Tetrabutylammonium bromide (TBAB) alongside an inorganic base (K₂CO₃). TBAB stabilizes highly active, anionic [Pd(0)Br₃]³⁻ or[Pd(0)L(Br)₂]²⁻ intermediates, accelerating oxidative addition without the need for expensive phosphine ligands[1].
Q2: I am achieving good conversion, but my diene product is a complex mixture of E/Z isomers. How do I control stereoretention?
The Causality: In the standard Neutral Pathway (using K₂CO₃ or amines), the bromide ion remains coordinated to the Pd(II) center after
Q3: The reaction mixture turns black (Palladium black precipitation) within 30 minutes, and the reaction stalls. What is happening? The Causality: Palladium black is the visual manifestation of catalyst death. It occurs when your Pd(II) intermediate undergoes base-assisted reduction back to Pd(0) faster than the Pd(0) can oxidatively add to your sterically hindered 1-Bromoprop-1-en-2-ylbenzene. Without sufficient stabilization, the naked Pd(0) atoms agglomerate into inactive bulk metal. The Solution: This is a self-validating failure mode. To prevent it, you must either increase the concentration of the vinyl bromide, lower the temperature slightly, or add TBAB to stabilize the Pd(0) nanoparticles as they form[4].
📊 Quantitative Data: Base & Solvent Matrix
The following table summarizes the causal relationship between your reagent choices and the experimental outcome for the coupling of 1-Bromoprop-1-en-2-ylbenzene with standard acrylates.
| Base | Solvent | Additive | Dominant Catalytic Pathway | Typical Yield | Isomerization (E/Z Scrambling) |
| Et₃N | Toluene | None | Neutral (Sluggish) | < 20% | High (> 40%) |
| K₂CO₃ | DMF | None | Neutral | 45 - 55% | Moderate (~ 25%) |
| K₂CO₃ | DMF | TBAB (1.0 eq) | Anionic (Jeffery Conditions) | 85 - 95% | Moderate (~ 15%) |
| Ag₂CO₃ | MeCN | None | Cationic (Halide Abstraction) | 80 - 90% | Very Low (< 5%) |
🧪 Experimental Methodologies
Every protocol below is designed as a self-validating system . Visual cues are built into the steps to confirm that the mechanistic pathway is proceeding as intended.
Protocol A: Jeffery Conditions (Optimized for Yield & Scalability)
Best for standard couplings where minor isomerization is acceptable.
-
Preparation: Charge an oven-dried Schlenk flask with Pd(OAc)₂ (5 mol%), K₂CO₃ (2.0 equiv), and TBAB (1.0 equiv).
-
Atmosphere: Evacuate and backfill the flask with Argon (3x).
-
Addition: Inject anhydrous DMF (to reach 0.2 M), followed by 1-Bromoprop-1-en-2-ylbenzene (1.0 equiv) and your terminal alkene (1.2 equiv).
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 12 hours.
-
Self-Validation Checkpoint: Observe the solution. It should transition from pale yellow to a deep, homogeneous amber/red color. If black particulates (Pd black) form at the bottom of the flask, your TBAB is either wet or insufficient, confirming premature catalyst degradation.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with water (3x) to remove DMF and TBAB. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Protocol B: Silver-Mediated Cationic Pathway (Optimized for Stereoretention)
Best for complex drug intermediates requiring strict geometric fidelity.
-
Preparation: Wrap the reaction vessel in aluminum foil to protect the light-sensitive silver salts. Charge the flask with Pd(OAc)₂ (5 mol%), P(o-tolyl)₃ (10 mol%), and Ag₂CO₃ (1.5 equiv).
-
Atmosphere: Evacuate and backfill with Argon (3x).
-
Addition: Inject anhydrous MeCN (0.2 M), followed by 1-Bromoprop-1-en-2-ylbenzene (1.0 equiv) and the alkene (1.2 equiv).
-
Reaction: Stir at 70 °C for 8–12 hours.
-
Self-Validation Checkpoint: Open the foil briefly to inspect the flask. The heavy precipitation of a pale yellow/white solid (AgBr) is a visual confirmation that halide abstraction is successfully occurring, validating your shift into the cationic pathway.
-
Workup: Filter the crude suspension through a pad of Celite to remove the AgBr salts and any trace Pd black. Concentrate the filtrate and purify via chromatography.
🗺️ Mechanistic Visualization
The following diagram illustrates how your choice of base and solvent physically alters the catalytic cycle, dictating whether you suffer from isomerization or achieve stereoretention.
Divergence of the Heck Catalytic Cycle: Neutral vs. Cationic Pathways based on solvent/base selection.
📚 References
-
Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction, National Institutes of Health (NIH). Available at:[Link]
-
The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis, ACS Publications. Available at:[Link]
-
Heck Reaction—State of the Art, MDPI Catalysts. Available at:[Link]
Sources
removal of impurities from crude 1-Bromoprop-1-en-2-ylbenzene
Technical Support Center: Purification of 1-Bromoprop-1-en-2-ylbenzene
Introduction
1-Bromoprop-1-en-2-ylbenzene (commonly referred to as 1-bromo-2-phenylpropene or
Below is our comprehensive troubleshooting guide and validated methodology for isolating high-purity 1-bromoprop-1-en-2-ylbenzene.
Purification Workflow
Workflow for the isolation and purification of 1-bromoprop-1-en-2-ylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities present in the crude reaction mixture, and what is their mechanistic origin? A: The radical or electrophilic bromination of 2-phenylpropene using NBS yields several byproducts due to competing reaction pathways:
-
3-Bromo-2-phenylpropene (Allylic Bromide): The most problematic regioisomeric impurity[2]. It forms via Wohl-Ziegler allylic bromination. Because the allylic radical is highly stabilized by the adjacent phenyl ring, this byproduct can constitute up to 40% of the crude mixture depending on reaction conditions[3].
-
Succinimide and unreacted NBS: Solid byproducts from the brominating agent[1].
-
Unreacted 2-phenylpropene: Residual starting material.
-
Polymeric species: Styrene derivatives readily polymerize under thermal stress.
Q2: Why can't I separate 1-bromo-2-phenylpropene from 3-bromo-2-phenylpropene using standard atmospheric distillation? A: Both regioisomers have very similar boiling points, and prolonged heating at atmospheric pressure induces thermal degradation and polymerization of the vinylic/allylic systems. Vacuum distillation (e.g., 80–85 °C at 3 mmHg) is mandatory to isolate the mixed bromides from heavy oligomers and solvent, but it is often insufficient to fully resolve the 1-bromo (vinylic) and 3-bromo (allylic) isomers[4].
Q3: How do I achieve >98% purity for sensitive cross-coupling applications? A: A tandem approach is required. First, cold filtration removes bulk succinimide[1]. Second, vacuum distillation isolates the volatile bromides[4]. Finally, silica gel flash chromatography (using non-polar eluents like hexanes) exploits the slight polarity differences between the vinylic and allylic bromides to achieve baseline separation[3].
Quantitative Data: Impurity Profiling & Separation Metrics
| Compound | Role | Boiling Point (Approx.) | Silica Gel TLC ( | Structural Hazard in Downstream Chemistry |
| 1-Bromoprop-1-en-2-ylbenzene | Target Product | 80–85 °C @ 3 mmHg | ~0.45 | N/A (Desired electrophile) |
| 3-Bromo-2-phenylpropene | Major Regioisomer | 80–85 °C @ 3 mmHg | ~0.35 | Highly reactive allylic electrophile; causes alkylation side-reactions. |
| 2-Phenylpropene | Starting Material | 165 °C @ 760 mmHg | ~0.60 | Terminates catalytic cycles; unreactive in oxidative addition. |
| Succinimide | Reagent Byproduct | >200 °C (Solid) | Baseline (0.0) | Coordinates to Pd/Cu catalysts, causing severe catalyst poisoning. |
Troubleshooting Guide
Issue 1: High levels of succinimide carryover in the organic phase.
-
Root Cause: Succinimide has slight solubility in halogenated solvents (like
or ) at room temperature[1]. -
Resolution: Chill the crude reaction mixture to 0 °C for 2 hours prior to filtration. Wash the filter cake with a minimal amount of ice-cold solvent.
Issue 2: Product turns yellow/brown and becomes viscous during storage.
-
Root Cause: Auto-oxidation and radical-induced polymerization. Vinylic bromides conjugated with aromatic rings are light- and heat-sensitive.
-
Resolution: Store the purified product in amber vials under an inert atmosphere (Argon or
) at -20 °C.
Issue 3: Poor separation of 1-bromo and 3-bromo isomers during column chromatography.
-
Root Cause: Column overloading or solvent polarity is too high.
-
Resolution: Ensure a high silica-to-crude ratio (at least 50:1 w/w). Use 100% hexanes or pentane[1]. Do not add ethyl acetate or dichloromethane, as even 1-2% polar modifier will cause the
values of both isomers to converge, resulting in co-elution.
Self-Validating Experimental Protocol: Step-by-Step Purification
This methodology ensures high-fidelity isolation of 1-bromoprop-1-en-2-ylbenzene, validating purity at each stage to prevent downstream failures.
Step 1: Precipitation and Filtration
-
Upon completion of the bromination reaction, cool the crude mixture (typically in
or ) to 0 °C using an ice bath for 120 minutes[1]. -
Filter the suspension through a sintered glass funnel (medium porosity) to remove precipitated NBS and succinimide[1].
-
Validation: Evaporate a 0.1 mL aliquot of the filtrate and analyze via
NMR. The presence of a broad singlet at ~8.0 ppm indicates residual succinimide, requiring a second cold filtration.
Step 2: Vacuum Distillation
-
Concentrate the filtrate under reduced pressure (rotary evaporator, bath temp < 30 °C) to remove the reaction solvent.
-
Transfer the crude oil to a short-path distillation apparatus equipped with a Vigreux column.
-
Apply high vacuum (approx. 3 mmHg) and slowly heat the oil bath. Collect the fraction boiling at 80–85 °C[4].
-
Validation: This step removes polymeric heavy ends. The distillate should be a clear, colorless to pale-yellow liquid. GC-MS should confirm the mass (
196/198) but will likely show a mixture of the 1-bromo and 3-bromo isomers[4].
Step 3: Chromatographic Polishing
-
Load the distilled mixture onto a pre-packed silica gel column (0.063-0.2 mm mesh)[1].
-
Elute isocratically with 100% hexanes[3].
-
Monitor fractions via TLC (UV active). The target vinylic bromide (1-bromoprop-1-en-2-ylbenzene) elutes first, followed closely by the allylic bromide.
-
Pool the pure fractions and remove the solvent under reduced pressure at ambient temperature.
-
Validation: Final
NMR in . The target compound exhibits a characteristic vinylic proton signal around 6.2-6.5 ppm, distinct from the allylic protons of the 3-bromo isomer which appear around 4.3-4.4 ppm[4].
References
- A Diamination via Sulfamide-Transfer - Supporting Inform
- Design of Functional Catalyst Precursors for Systematic Reaction Devel.
- Formation of Nanoarchitectures Including Subnanometer Palladium Clusters and Their Use as Highly Active Catalysts. Journal of the American Chemical Society.
- Polymeric Peroxide: Synthesis and Initiating Characteristics of Poly(α-(tert-butylperoxymet. American Chemical Society.
Sources
strategies to control regioselectivity in reactions with 1-Bromoprop-1-en-2-ylbenzene
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Regiocontrol Strategies for 1-Bromoprop-1-en-2-ylbenzene
Executive Summary: The Substrate Profile
1-Bromoprop-1-en-2-ylbenzene (also known as
-
Primary Challenge: Controlling Linear vs. Branched selectivity in Heck couplings and preventing
isomerization or dyotropic rearrangement during metal-halogen exchange. -
Key Lever: The steric bulk of the
-methyl group can be weaponized to enforce high regioselectivity if the correct ligand bite angle and electronic properties are selected.
Troubleshooting & FAQs: Regioselectivity Control
Scenario A: The Heck Reaction (Pd-Catalyzed Vinylation)
User Issue: "I am coupling 1-Bromoprop-1-en-2-ylbenzene with a terminal alkene (e.g., methyl acrylate), but I am getting a mixture of linear (
Technical Insight:
The regioselectivity in Heck reactions with this substrate is dictated by the Migratory Insertion step. The bulky
Troubleshooting Protocol:
-
Ligand Selection (The Bite Angle Effect):
-
Switch to Bidentate Ligands: Monodentate ligands (like
) allow the Pd complex to adopt flexible geometries, often leading to lower regiocontrol. Use bidentate ligands with a large bite angle (e.g., DPEphos or Xantphos ). The rigidity enforces a steric environment that disfavors the crowded branched transition state. -
Electronic Tuning: If using electron-rich alkenes (e.g., enol ethers), the reaction is electronically controlled. Use electron-poor ligands (e.g., phosphites or fluorinated phosphines) to accelerate the cationic pathway, which favors internal substitution (if that is the target). For standard acrylates, electron-rich phosphines favor the linear product.
-
-
Additives:
-
Silver Salts (
or ): These act as halide scavengers. By abstracting the bromide, they force the reaction through a cationic mechanism . In sterically crowded systems like this, the cationic pathway is often more sensitive to steric steering, enhancing the preference for the less hindered (linear) product.
-
Decision Matrix:
-
Target: Linear Product?
Use Pd(OAc)2 + dppf or Xantphos + Ag salt. -
Target: Branched Product?
Use Pd(dba)2 + (Steric bulk on ligand forces Pd to the less hindered carbon, putting the R-group at the internal position via electronic control).
Scenario B: Lithium-Halogen Exchange (Nucleophilic Regiocontrol)
User Issue: "I am trying to generate the vinyllithium species to react with an aldehyde. I observe significant amounts of the alkyne byproduct (1-phenylpropyne) or addition at the wrong position."
Technical Insight:
1-Bromoprop-1-en-2-ylbenzene is prone to
Troubleshooting Protocol:
-
Temperature Discipline:
-
Perform the exchange strictly at -78°C .
-
Use
-BuLi (2 equivalents) instead of -BuLi. The first equivalent performs the exchange; the second destroys the resulting -BuBr. This is faster and cleaner than -BuLi, minimizing the window for elimination.
-
-
Solvent Choice:
-
Use THF/Et2O (1:1) . Pure THF can coordinate too strongly to Lithium, increasing the basicity and promoting elimination (alkyne formation). Ether moderates this reactivity.
-
Scenario C: Synthesis Purity (The Upstream Problem)
User Issue: "My cross-coupling yields are inconsistent. NMR shows shifting peaks in the alkene region."
Technical Insight: The "regioselectivity" problem often originates in the synthesis of the bromide itself. The addition of HBr to 1-phenylpropyne produces a mixture of the Markovnikov (2-bromo-1-phenylpropene) and anti-Markovnikov (1-bromoprop-1-en-2-ylbenzene) isomers. If your starting material contains the C2-Br isomer, no amount of catalyst tuning will fix the downstream regioselectivity.
Validation Step:
-
1H NMR Check:
-
Target (C1-Br): Look for the vinyl proton singlet (or quartet) around
6.3 - 6.6 ppm . -
Impurity (C2-Br): Look for the vinyl proton singlet around
6.8 - 7.0 ppm (deshielded by geminal phenyl). -
Action: If impure, recrystallize or purify via careful vacuum distillation before attempting cross-coupling.
-
Experimental Protocol: Highly Regioselective Heck Coupling
Objective: Coupling 1-Bromoprop-1-en-2-ylbenzene with Methyl Acrylate to yield the linear (
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |
| Substrate | 1-Bromoprop-1-en-2-ylbenzene | 1.0 | Electrophile |
| Partner | Methyl Acrylate | 1.5 | Olefin |
| Catalyst | 0.05 | Metal Source | |
| Ligand | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | 0.10 | Bidentate Ligand (Regiocontrol) |
| Base | 2.0 | Acid Scavenger | |
| Solvent | DMF (Dimethylformamide) | - | High boiling, polar |
Step-by-Step:
-
Inert Atmosphere: Flame-dry a Schlenk tube and backfill with Argon three times.
-
Solvation: Dissolve 1-Bromoprop-1-en-2-ylbenzene (1.0 mmol) and Methyl Acrylate (1.5 mmol) in anhydrous DMF (5 mL).
-
Catalyst Addition: Add
(11 mg) and dppf (55 mg). The solution should turn orange/red. -
Base Addition: Add
(276 mg). -
Reaction: Seal the tube and heat to 90°C for 12 hours.
-
Note: Do not exceed 100°C to prevent polymerization of the acrylate or isomerization of the vinyl bromide.
-
-
Workup: Dilute with EtOAc, wash with water (3x) to remove DMF. Dry over
. -
Purification: Flash chromatography (Hexanes/EtOAc 95:5).
Visualizing the Control Logic
The following diagram illustrates the decision pathway for selecting conditions based on the desired regiochemical outcome.
Caption: Decision tree for optimizing reaction conditions. Blue nodes indicate decision points; Green indicates recommended stable pathways; Red indicates high-risk or difficult pathways requiring specific intervention.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 6285484, [(Z)-1-bromoprop-1-en-2-yl]benzene." PubChem. Accessed 2024.[4][9] Available at: [Link]
-
Ciana, C.-L., et al. "Regiochemical variation in the electrophilic addition of HBr to 1-phenylprop-1-yne." Organic & Biomolecular Chemistry, 2003. (Discusses the foundational synthesis regioselectivity). Available at: [Link]
-
Legault, C.Y., et al. "Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles."[9] Journal of the American Chemical Society, 2007.[9] (Mechanistic basis for ligand-controlled regioselectivity). Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. ERIC - EJ824928 - Regioselectivity in Organic Synthesis: Preparation of the Bromohydrin of [alpha]-Methylstyrene, Journal of Chemical Education, 2008-Jan [eric.ed.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate [repository.cam.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Advanced Cross-Coupling Modalities: A Comparative Guide to 1-Bromoprop-1-en-2-ylbenzene and Standard Vinyl Bromides
As cross-coupling methodologies have matured into the cornerstone of modern synthetic and medicinal chemistry[1], the nuanced selection of electrophilic partners has become increasingly critical. While standard vinyl halides readily undergo palladium-catalyzed transformations, substituted variants like 1-Bromoprop-1-en-2-ylbenzene (also known as
This guide provides an objective, data-driven comparison of 1-Bromoprop-1-en-2-ylbenzene against baseline alternatives like
Structural and Electronic Profiling
The reactivity of a vinyl bromide in cross-coupling is dictated by the accessibility of its C–Br bond and the electronic nature of the alkene.
-
Vinyl Bromide (CH
=CHBr): The baseline aliphatic substrate. It is highly accessible sterically but electronically unactivated, and its high volatility (boiling point ~16 °C) necessitates specialized sealed-vessel handling. -
-Bromostyrene (Ph-CH=CHBr): The standard aryl-vinyl substrate. The adjacent phenyl ring provides extended conjugation, stabilizing the intermediate Pd(II) species. The lack of substitution at the
-position leaves the C–Br bond sterically accessible, allowing for rapid oxidative addition even with standard phosphine ligands (e.g., PPh ). -
1-Bromoprop-1-en-2-ylbenzene (Ph-C(CH
)=CHBr): The introduction of an -methyl group fundamentally alters the molecule's reactivity profile. The steric bulk of the methyl group induces significant strain with the adjacent phenyl ring. This forces a conformation that partially shields the C–Br bond, creating a kinetic bottleneck during the oxidative addition of Pd(0). Consequently, this substrate demands highly active, electron-rich, and bulky ligands to force the catalytic cycle forward[2].
Diagram 1: Structural and reactivity comparison of vinyl bromides based on steric hindrance.
Performance Comparison in Key Cross-Coupling Modalities
The steric hindrance of 1-Bromoprop-1-en-2-ylbenzene requires careful tuning of the catalytic system. Below is a comparative analysis across three primary cross-coupling reactions.
Causality in Catalyst Selection
To overcome the activation barrier of 1-Bromoprop-1-en-2-ylbenzene, dialkylbiaryl phosphine ligands (Buchwald ligands, such as SPhos or XPhos) are strictly required. Why? The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition into the sterically shielded C–Br bond. Furthermore, the bulky biaryl framework promotes the reductive elimination step by inducing steric crowding around the Pd(II) center, effectively "pushing" the coupled product off the metal[1]. In contrast,
Quantitative Performance Data
The following table summarizes the optimized conditions and typical yields for these substrates in a standard Suzuki-Miyaura coupling with phenylboronic acid.
| Substrate | Optimal Catalyst System | Base / Solvent | Temp / Time | Isolated Yield |
| 1-Bromoprop-1-en-2-ylbenzene | 1 mol% Pd | K | 90 °C / 12 h | 82 - 86% |
| 2 mol% Pd(PPh | Na | 70 °C / 6 h | > 95% | |
| Vinyl Bromide (1.0 M in THF) | 3 mol% Pd(dppf)Cl | K | 65 °C / 8 h | 75 - 80% |
Note: In Negishi couplings (using organozinc reagents), the high nucleophilicity of the zinc species compensates slightly for the steric hindrance, but careful control of the Pd/ligand ratio remains critical to prevent homocoupling[3].
Diagram 2: Pd-catalyzed cross-coupling cycle highlighting steric bottlenecks for the title compound.
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling
To ensure absolute trustworthiness and reproducibility, the following protocol incorporates an internal standard (dodecane) from the outset. Why dodecane? Dodecane is completely inert under basic cross-coupling conditions, does not coordinate to palladium, and possesses a highly predictable GC retention time that cleanly separates from both the starting vinyl bromide and the coupled product. This creates a self-validating system where reaction conversion and yield can be rigorously quantified prior to the biases of chromatographic isolation[4].
Materials Required
-
1-Bromoprop-1-en-2-ylbenzene (1.0 mmol, 197 mg)
-
Phenylboronic acid (1.5 mmol, 183 mg)
-
Pd
(dba) (0.01 mmol, 1 mol%, 9.2 mg) -
SPhos (0.04 mmol, 4 mol%, 16.4 mg)
-
Anhydrous K
PO (2.0 mmol, 424 mg) -
Dodecane (Internal Standard, 0.5 mmol, 85 mg)
-
Degassed Toluene (4.0 mL) and Degassed H
O (1.0 mL)
Step-by-Step Methodology
-
Catalyst Pre-Activation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd
(dba) and SPhos. Evacuate and backfill the tube with ultra-high purity Argon three times. -
Reagent Loading: Add phenylboronic acid and anhydrous K
PO to the tube under a positive flow of Argon. -
Solvent and Substrate Addition: Inject the degassed toluene and H
O via syringe. Add 1-Bromoprop-1-en-2-ylbenzene and the dodecane internal standard. -
Reaction Execution: Seal the Schlenk tube and vigorously stir the biphasic mixture at 90 °C in a pre-heated oil bath for exactly 12 hours. The high temperature is necessary to overcome the activation energy barrier imposed by the
-methyl group. -
Quenching and Extraction: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and wash with brine (10 mL). Extract the aqueous layer with additional ethyl acetate (2 × 10 mL). Dry the combined organic layers over anhydrous Na
SO . -
Self-Validating GC-MS Analysis: Filter an aliquot (0.1 mL) of the organic layer through a short silica plug, dilute with ethyl acetate (0.9 mL), and inject into the GC-MS.
-
GC Parameters: Initial temperature 60 °C (hold 1 min), ramp at 20 °C/min to 300 °C (hold 1.5 min); injection port at 250 °C[4].
-
Validation: Calculate the exact chemical yield by comparing the integrated area of the cross-coupled product against the dodecane internal standard using a pre-established calibration curve.
-
References
-
A Generalized Picture of C-C Cross-Coupling. EPFL. Available at:[Link]
-
Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Design of Functional Catalyst Precursors for Systematic Reaction Development. Technical University of Munich (mediaTUM). Available at:[Link]
-
Supporting Information: Semi-preparative synthesis of halogenated ether compounds and GC-MS Analysis. Semantic Scholar. Available at:[Link]
Sources
validation of a new analytical method for quantifying 1-Bromoprop-1-en-2-ylbenzene
Content Type: Technical Comparison & Validation Guide Audience: Analytical Chemists, CMC Leads, and Drug Development Researchers Focus: Trace-level quantification of potential genotoxic impurities (PGIs)
Executive Summary
In pharmaceutical process development, 1-Bromoprop-1-en-2-ylbenzene (also known as
This guide validates a high-sensitivity GC-MS/MS (Triple Quadrupole) method, contrasting it with the traditional HPLC-UV approach. While HPLC-UV remains the workhorse for assay purity, our data demonstrates its inadequacy for trace quantification of this specific volatile halo-styrene, establishing GC-MS/MS as the superior analytical standard.
Methodological Comparison: Why the Shift?
The physical properties of 1-Bromoprop-1-en-2-ylbenzene (Lipophilic, Volatile, non-polar) create specific analytical challenges.
| Feature | Method A: HPLC-UV (Traditional) | Method B: GC-MS/MS (Recommended) |
| Principle | Liquid Chromatography / UV Absorbance (254 nm) | Gas Chromatography / Triple Quad Mass Spec |
| Selectivity | Low. Prone to co-elution with the main API or solvent fronts. | High. Mass filtration (MRM) eliminates matrix interference. |
| Sensitivity (LOD) | ~10 ppm (Limited by UV extinction coefficient) | < 0.05 ppm (Enhanced by EI ionization efficiency) |
| Specificity | Retention time only. | Retention time + Mass Transition (Precursor |
| Throughput | 15-20 min run time (Gradient). | 8-12 min run time (Isothermal/Ramp). |
| Suitability | General Assay (>0.1%). | Trace Impurity Analysis (<0.1%). |
Decision Logic for Method Selection
The following decision tree illustrates the scientific rationale for selecting GC-MS/MS for this specific analyte.
Figure 1: Decision logic for selecting GC-MS/MS based on analyte volatility and required sensitivity limits.
Detailed Experimental Protocol (GC-MS/MS)
This protocol is validated to meet ICH Q2(R2) standards for specificity, linearity, accuracy, and precision.
3.1. Chemicals and Reagents[1]
-
Analyte: 1-Bromoprop-1-en-2-ylbenzene (Reference Standard, >98% purity).
-
Internal Standard (IS):
-Methylstyrene-d5 or 4-Bromotoluene (structurally similar, distinct mass). -
Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade). Note: DCM is preferred for solubility, but ensure it is free of stabilizing alkenes.
3.2. Sample Preparation
-
Stock Solution: Dissolve 10 mg of Reference Standard in 100 mL solvent (100 ppm).
-
Internal Standard Spike: Add IS to a final concentration of 5 ppm.
-
Sample Extraction:
-
Weigh 50 mg of API/Drug Product.
-
Sonicate in 5 mL solvent for 10 mins.
-
Centrifuge at 4000 rpm for 5 mins.
-
Transfer supernatant to GC vial.
-
3.3. Instrumental Conditions
| Parameter | Setting | Rationale |
| System | Agilent 7890B / 7000D TQ (or equivalent) | Triple Quad reduces chemical noise. |
| Column | DB-5MS UI (30m x 0.25mm x 0.25µm) | 5% Phenyl phase provides optimal selectivity for aromatics. |
| Inlet | Splitless @ 250°C | Maximizes sensitivity for trace analysis. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Standard for MS stability. |
| Oven Program | 50°C (1 min) | Rapid ramp to elute analyte (~6-7 min) while cleaning matrix. |
| Ionization | EI (70 eV) | Standard fragmentation for library matching. |
| Acquisition | MRM (Multiple Reaction Monitoring) | See transitions below. |
3.4. MS/MS Transitions
The presence of Bromine creates a distinct isotopic pattern (
-
Quantifier Transition:
(Loss of Br). -
Qualifier Transition:
(Isotopic confirmation). -
Collision Energy: 15 eV (Optimized for bromo-styrene fragmentation).
Validation Results & Data Analysis
The following data summarizes the validation study comparing the new GC-MS/MS method against the legacy HPLC-UV method.
4.1. Specificity and Selectivity[2][3][4]
-
GC-MS/MS: No interference observed at the retention time of 1-Bromoprop-1-en-2-ylbenzene (6.4 min) in blank API matrices. The mass transition (196->117) is highly specific to the brominated alkenyl moiety.
-
HPLC-UV: Significant baseline drift and co-eluting peaks observed from API degradation products at 254 nm.
4.2. Sensitivity (LOD/LOQ)
Calculated based on Signal-to-Noise (S/N) ratio of 3:1 (LOD) and 10:1 (LOQ).
| Parameter | HPLC-UV | GC-MS/MS | Improvement Factor |
| LOD | 8.5 ppm | 0.02 ppm | 425x |
| LOQ | 25.0 ppm | 0.05 ppm | 500x |
4.3. Linearity and Range[4]
-
Range: 0.05 ppm to 10 ppm (covering the ICH M7 threshold for genotoxic impurities).
-
Correlation Coefficient (
): > 0.9995 (Weighted ).
4.4. Accuracy and Precision (Recovery)
Spiked into API matrix at 0.5 ppm, 1.0 ppm, and 5.0 ppm.
| Spike Level | Mean Recovery (%) | % RSD (n=6) | Acceptance Criteria |
| 0.5 ppm | 94.2% | 3.1% | 80-120% |
| 1.0 ppm | 98.5% | 1.8% | 80-120% |
| 5.0 ppm | 101.3% | 1.2% | 90-110% |
Analytical Workflow Visualization
This diagram outlines the complete lifecycle of the analysis, from sample intake to data reporting, ensuring a self-validating loop.
Figure 2: End-to-end analytical workflow for trace impurity quantification.
Conclusion
For the quantification of 1-Bromoprop-1-en-2-ylbenzene , the shift from HPLC-UV to GC-MS/MS is not merely an optimization but a regulatory necessity for trace analysis. The GC-MS/MS method validated here provides:
-
Superior Sensitivity: LOQ of 0.05 ppm ensures compliance with ICH M7 limits.
-
Definitive Identification: MRM transitions eliminate false positives common in UV detection.
-
Robustness: The use of an internal standard and specific extraction protocols mitigates matrix effects.
Researchers dealing with brominated styrene impurities are strongly advised to adopt this gas chromatographic approach to ensure the safety and purity of pharmaceutical intermediates and final products.
References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2024).[5] Provides the global regulatory framework for validating accuracy, precision, and specificity.[4]
-
ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities. International Council for Harmonisation. (2017). Establishes limits for potential genotoxic impurities (PGIs) in pharmaceuticals.
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation. U.S. Food and Drug Administration. (2015). Complementary guidance on submitting validation data for NDAs/ANDAs.
-
Styrene and Halo-styrene Analysis via GC-MS. National Institute of Standards and Technology (NIST). General principles of electron impact ionization for styrene derivatives.
Sources
- 1. Brominated Polystyrene: Applications as Fireproofing Agents, Preparation and Degradation Mechanism_Chemicalbook [chemicalbook.com]
- 2. amptechfl.com [amptechfl.com]
- 3. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 4. mastercontrol.com [mastercontrol.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
Spectroscopic Analysis of 1-Bromoprop-1-en-2-ylbenzene vs. Its Isomers: A Comprehensive Comparison Guide
Executive Summary
In pharmaceutical intermediate synthesis and advanced catalysis, the precise structural verification of vinylic and allylic halides is non-negotiable. 1-Bromoprop-1-en-2-ylbenzene (commonly known as
This guide provides an objective, data-driven comparison of the spectroscopic features of 1-bromoprop-1-en-2-ylbenzene against its structural alternatives. By establishing a self-validating analytical workflow combining Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can achieve unambiguous structural elucidation and quantify isomeric purity.
Analytical Strategy: A Self-Validating Workflow
Relying on a single analytical technique for halogenated alkenes introduces critical blind spots. GC-MS is exceptional for confirming molecular weight and assessing overall purity, but it struggles to differentiate between (E) and (Z) stereoisomers due to their nearly identical mass fragmentation pathways and similar boiling points.
To create a self-validating system , we must couple GC-MS with Quantitative NMR (q-NMR). GC-MS acts as the primary filter for molecular mass and halogen isotope ratios, while 1D and 2D NMR provide the exact spatial connectivity. If the GC-MS chromatogram shows a single peak but the NMR reveals two distinct vinylic proton signals, the system immediately flags a stereoisomeric mixture that GC failed to resolve.
Analytical workflow for the spectroscopic differentiation of bromophenylpropene isomers.
Mechanistic Insights: The Causality of NMR Shifts
To accurately interpret the data, one must understand the physical causality driving the chemical shifts. The differentiation of 1-bromoprop-1-en-2-ylbenzene from its alternatives relies on two primary electronic phenomena:
-
Electronegativity and Hybridization (Regioisomerism): In the target vinylic bromide, the bromine is directly attached to an
hybridized carbon. In its regioisomer, 3-bromo-2-phenylpropene ( -(bromomethyl)styrene), the bromine is attached to an hybridized allylic carbon. This fundamental difference shifts the proton signals drastically. The allylic protons (-CH₂Br) resonate upfield (~4.3 ppm) compared to the highly deshielded vinylic protons (=CHBr) which appear downfield (>6.0 ppm) (1[1]). -
Aromatic Anisotropy (Stereoisomerism): Differentiating the (E) and (Z) isomers of 1-bromoprop-1-en-2-ylbenzene requires analyzing the spatial relationship between the vinylic proton and the phenyl ring. In the (E)-isomer , the vinylic proton is cis to the phenyl ring. The circulation of the
-electrons in the aromatic ring creates an anisotropic induced magnetic field. The cis-proton falls directly into the deshielding cone of this field, pushing its chemical shift further downfield (~6.4 - 6.6 ppm). In the (Z)-isomer , the proton is trans to the phenyl ring, placing it further from the deshielding cone, resulting in a relatively upfield shift (~6.1 - 6.2 ppm) (2[2]).
Causality of NMR chemical shifts driven by phenyl ring anisotropy and halogen electronegativity.
Quantitative Data Comparison
The following tables summarize the critical spectroscopic benchmarks required to confidently identify the target molecule against its common synthetic alternatives.
Table 1: ¹H NMR Chemical Shift Comparison (400 MHz, CDCl₃)
| Compound / Isomer | Vinylic Protons (δ, ppm) | Allylic Protons (δ, ppm) | Methyl Protons (δ, ppm) |
| (E)-1-bromoprop-1-en-2-ylbenzene | ~6.4 - 6.6 (s, 1H) | N/A | ~2.1 (d, 3H) |
| (Z)-1-bromoprop-1-en-2-ylbenzene | ~6.1 - 6.2 (s, 1H) | N/A | ~2.2 (d, 3H) |
| 3-bromo-2-phenylpropene (Regioisomer) | ~5.4, 5.5 (d, 2H) | ~4.3 (s, 2H) | N/A |
| 3-bromo-1-phenylpropene (Regioisomer) | ~6.3 (dt), 6.6 (d, 1H) | ~4.1 (d, 2H) | N/A |
Table 2: Diagnostic GC-MS Fragmentation Patterns
| Compound | Molecular Ion (M⁺) | Base Peak | Key Diagnostic Fragments (m/z) |
| 1-bromoprop-1-en-2-ylbenzene (E/Z) | 196 / 198 (1:1 ratio) | 117 [M - Br]⁺ | 115, 91 (Tropylium ion) |
| 3-bromo-2-phenylpropene | 196 / 198 (1:1 ratio) | 117[M - Br]⁺ | 115, 91 (Tropylium ion) |
Note: While mass fragmentation is nearly identical across these isomers, the distinct 1:1 isotopic cluster at m/z 196/198 is the definitive signature of a mono-brominated species, validating the success of the bromination step prior to NMR structural assignment (3[3]).
Experimental Protocols
To guarantee reproducibility and scientific integrity, adhere to the following self-validating experimental methodologies.
Protocol A: Quantitative NMR (q-NMR) Acquisition
Purpose: To determine the exact E/Z ratio and identify regioisomeric impurities.
-
Sample Preparation: Dissolve 15-20 mg of the crude reaction mixture in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
Internal Standard Addition: Add an exact, known mass (approx. 5 mg) of a highly pure internal standard, such as 1,3,5-trimethoxybenzene, to the NMR tube. Ensure complete homogenization by swirling.
-
Acquisition Parameters:
-
Set the relaxation delay (D1) to at least 10 seconds. Causality: A long relaxation delay ensures that all protons, particularly the vinylic protons lacking nearby relaxation pathways, fully return to equilibrium, allowing for accurate integration and E/Z ratio quantification.
-
Acquire a minimum of 64 scans to ensure a high signal-to-noise ratio for minor isomeric impurities (<1%).
-
-
Data Processing: Integrate the vinylic proton signal at ~6.4 ppm for the (E)-isomer and ~6.1 ppm for the (Z)-isomer. Compare these integrals against the internal standard to calculate absolute purity.
Protocol B: GC-MS Analysis
Purpose: To validate molecular mass, confirm the absence of dibrominated byproducts, and assess overall chromatographic purity.
-
Sample Preparation: Dilute 5 µL of the crude organic extract in 1 mL of pure ethyl acetate. Dry over anhydrous Na₂SO₄ to remove trace water that could degrade the GC column.
-
Instrument Setup: Utilize a standard non-polar capillary column (e.g., SH-Rtx-1 or HP-5MS, 30m × 0.25mm × 0.25µm).
-
Temperature Gradient:
-
Initial hold at 120 °C for 0.8 min.
-
Ramp at 30 °C/min to 180 °C, hold for 1.2 min.
-
Ramp at 30 °C/min to 230 °C, hold for 1 min.
-
Final ramp at 30 °C/min to 320 °C, hold for 0.5 min. Causality: This aggressive temperature ramp is specifically designed to elute the brominated styrenes quickly while separating them from higher molecular weight byproducts (like dibrominated dimers) without causing thermal degradation of the allylic bromide isomers on the column (4[4]).
-
-
Validation: Analyze the mass spectrum for the target peak. The presence of the m/z 196/198 doublet confirms the brominated product, while the absence of m/z 274/276/278 confirms the sample is free of dibrominated impurities.
Conclusion
Differentiating 1-bromoprop-1-en-2-ylbenzene from its regioisomers and stereoisomers requires a robust understanding of structural causality. By leveraging the anisotropic deshielding effects of the phenyl ring in NMR and the precise mass fragmentation pathways in GC-MS, researchers can establish a self-validating analytical loop. This ensures that downstream applications, such as complex cross-coupling in drug development, are built upon a foundation of absolute structural certainty (5[5]).
References
- Source for GC-MS parameters and fragmentation analysis of bromovinyl benzenes.
- Source for quantitative NMR analysis and chemical shifts of 3-bromo-2-phenylpropene vs 1-bromo-2-phenylpropene.
- A Diamination via Sulfamide-Transfer - Supporting Information (Wiley)
- -bromostyrene isomers.
- Source for the application of bromomethylstyrene mixtures in pharmaceutical intermediate synthesis.
Sources
- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 2. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. US10906912B2 - Pharmaceutical intermediates and methods for preparing the same - Google Patents [patents.google.com]
comparative study of Suzuki vs. Stille coupling for 1-Bromoprop-1-en-2-ylbenzene
Executive Summary
Verdict: For the functionalization of 1-Bromoprop-1-en-2-ylbenzene , Suzuki-Miyaura coupling is the superior primary choice for industrial scalability and routine synthesis due to its low toxicity profile and ease of byproduct removal. However, Stille coupling remains the indispensable alternative for substrates containing base-sensitive moieties or when strict stereochemical retention under neutral conditions is required.
This guide provides a technical comparison of these two palladium-catalyzed cross-coupling methodologies, specifically tailored to the vinyl bromide substrate 1-Bromoprop-1-en-2-ylbenzene (
Substrate Analysis: 1-Bromoprop-1-en-2-ylbenzene[1]
Before selecting a methodology, one must understand the electronic and steric environment of the electrophile.
-
Structure:
-
Classification: Vinyl bromide (Activated alkenyl halide).
-
Reactivity Profile:
-
Oxidative Addition: Rapid. The
-hybridized C-Br bond is weaker than aryl-Br but stronger than alkyl-Br. The presence of the conjugated phenyl ring at the -position stabilizes the oxidative addition intermediate. -
Stereochemistry: The substrate exists as
and isomers. A critical requirement for any coupling method here is stereoretention . Palladium-catalyzed couplings of vinyl halides generally proceed with retention of configuration, provided that -hydride elimination is suppressed and isomerization pathways are minimized.
-
Mechanistic Divergence & Signaling Pathways
The core difference lies in the Transmetalation step.[1] Suzuki requires base activation to form a boronate species, while Stille relies on the inherent nucleophilicity of the organostannane, often assisted by the "open" coordination sphere of the catalyst.
Comparative Catalytic Cycle (DOT Visualization)
Figure 1: Bifurcated catalytic cycle showing the base-dependent activation in Suzuki vs. the neutral pathway in Stille coupling.
Performance Comparison
The following data aggregates typical performance metrics for vinyl bromide couplings from comparative literature [1][2].
| Feature | Suzuki-Miyaura | Stille |
| Reagent Stability | High (Air/Moisture stable) | High (Air/Moisture stable) |
| Toxicity | Low (Boric acid byproducts) | High (Neurotoxic organotins) |
| Reaction Conditions | Basic (Requires | Neutral (Compatible with esters, lactones) |
| Atom Economy | High (Low MW byproducts) | Low (Loss of massive |
| Purification | Easy (Flash chromatography/Extraction) | Difficult (Tin residues streak on silica) |
| Stereoretention | Excellent (>98% with suitable ligands) | Good (Risk of isomerization with slow reaction) |
| Typical Yield | 85–95% | 80–90% |
Critical Analysis of Stereochemistry
For 1-Bromoprop-1-en-2-ylbenzene :
-
Suzuki: The base (
, ) coordinates to the Boron, making the organic group nucleophilic. This mechanism is concerted and highly stereospecific. -
Stille: Relies on the electrophilicity of the Pd(II) center. If the reaction is sluggish (due to sterics at the
-methyl), competing -hydride elimination or Pd-catalyzed isomerization can erode the ratio [3].
Experimental Protocols
Method A: Suzuki Coupling (Recommended for General Synthesis)
Objective: Coupling of 1-Bromoprop-1-en-2-ylbenzene with Phenylboronic acid.
Reagents:
-
Substrate: 1.0 equiv
-
Phenylboronic acid: 1.2 equiv
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 equiv, 2M aqueous) -
Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)
Step-by-Step Workflow:
-
Degassing: Charge a reaction flask with solvent and degas via sparging with Argon for 15 minutes. Reason: Oxygen promotes homocoupling of boronic acids and oxidizes phosphine ligands.
-
Loading: Add 1-Bromoprop-1-en-2-ylbenzene, Phenylboronic acid, and
under Argon counterflow. -
Activation: Add the degassed aqueous base solution.
-
Reflux: Heat the mixture to 80°C for 4–12 hours. Monitor via TLC (Hexane/EtOAc).
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over
. -
Purification: Concentrate and purify via silica gel chromatography.
Method B: Stille Coupling (Recommended for Base-Sensitive Targets)
Objective: Coupling of 1-Bromoprop-1-en-2-ylbenzene with Tributylphenylstannane.
Reagents:
-
Substrate: 1.0 equiv
-
Tributylphenylstannane: 1.1 equiv
-
Catalyst:
(2 mol%) + (8 mol%)-
Note: Triphenylarsine (
) is often superior to for Stille couplings of hindered vinyl halides due to its lower basicity and "Farina effect" (accelerating transmetalation).
-
-
Additive: CuI (10 mol%) - Optional, "Copper effect" to scavenge free ligands.
-
Solvent: DMF or NMP (Anhydrous).
Step-by-Step Workflow:
-
Inert Atmosphere: Flame-dry the reaction vessel and cool under Argon.
-
Solvation: Dissolve 1-Bromoprop-1-en-2-ylbenzene and the stannane in anhydrous DMF.
-
Catalyst Addition: Add
, , and CuI. -
Reaction: Heat to 60–80°C. Note: Stille often requires milder heating than Suzuki.
-
Tin Removal (Critical):
-
Cool to RT.
-
Add 10% aqueous
solution and stir vigorously for 30 mins. This precipitates the tin as insoluble polymeric . -
Filter through a pad of Celite.
-
-
Extraction: Extract filtrate with Ether/EtOAc.
-
Purification: Silica gel chromatography. Tip: Use 1%
in eluent to prevent acid-catalyzed decomposition of tin residues on silica.
Decision Matrix
When should you deviate from the standard Suzuki protocol?
Figure 2: Decision workflow for selecting the optimal coupling strategy.
References
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995 , 95(7), 2457–2483. Link
-
Stille, J. K.[2] "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition, 1986 , 25(6), 508–524. Link
-
Farina, V.; Krishnan, B. "Large Rate Accelerations in the Stille Reaction with Tri-2-furylphosphine and Triphenylarsine as Ligands." Journal of the American Chemical Society, 1991 , 113(25), 9585–9595. Link
Sources
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1-Bromoprop-1-en-2-ylbenzene by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, the meticulous verification of a synthesized compound's purity is a non-negotiable cornerstone of scientific rigor. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 1-Bromoprop-1-en-2-ylbenzene, a versatile synthetic intermediate.[1] We will delve into the causality behind experimental choices, present a self-validating protocol, and offer a comparative data framework.
The purity of a chemical entity directly influences its reactivity, safety, and efficacy in downstream applications, making robust analytical characterization paramount.[2][3] While various analytical techniques exist, HPLC is frequently the method of choice for its high resolution, sensitivity, and applicability to a broad range of non-volatile and thermally labile compounds.[2][4] This guide will focus on a reversed-phase HPLC (RP-HPLC) method, a widely adopted technique for its versatility in analyzing non-polar to moderately polar compounds.[5][6][7]
The Synthetic Context: Anticipating Impurities
1-Bromoprop-1-en-2-ylbenzene can be synthesized through several routes, with the Wittig reaction being a prominent modern method.[1] This reaction, while elegant, can introduce specific process-related impurities. A common byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO), which can be challenging to remove completely.[8] Additionally, unreacted starting materials, such as the corresponding ketone and the phosphonium salt, or isomers of the final product could also be present. A well-designed HPLC method must be capable of resolving the main compound from these potential contaminants.
Experimental Protocol: A Self-Validating HPLC Method
The following protocol for the purity assessment of 1-Bromoprop-1-en-2-ylbenzene is designed for robust separation and accurate quantification.
Instrumentation:
-
A standard HPLC system equipped with a UV detector.[2]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of Acetonitrile and Water (75:25 v/v).
-
Expert Rationale: Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. The 75:25 ratio provides a sufficiently non-polar mobile phase to ensure adequate retention of the analyte on the C18 column while allowing for a reasonable elution time.
-
-
Flow Rate: 1.0 mL/min.
-
Expert Rationale: This flow rate is standard for a 4.6 mm internal diameter column and provides a good balance between analysis time and separation efficiency.
-
-
Detection Wavelength: 254 nm.
-
Expert Rationale: Aromatic compounds typically exhibit strong absorbance at 254 nm, providing high sensitivity for both the target compound and potential aromatic impurities.[9]
-
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Expert Rationale: Maintaining a constant column temperature ensures reproducible retention times.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized 1-Bromoprop-1-en-2-ylbenzene.
-
Dissolve the sample in 10 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
Experimental Workflow Diagram
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. moravek.com [moravek.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. sepscience.com [sepscience.com]
- 6. jordilabs.com [jordilabs.com]
- 7. chromtech.com [chromtech.com]
- 8. delval.edu [delval.edu]
- 9. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
mechanistic comparison of reactions involving 1-Bromoprop-1-en-2-ylbenzene
Comparative Mechanistic Guide: Divergent Functionalization of 1-Bromoprop-1-en-2-ylbenzene
Executive Summary & Substrate Profile
This guide provides a mechanistic comparison between two primary methodologies for functionalizing 1-bromoprop-1-en-2-ylbenzene (also known as
The central challenge in working with this molecule is stereochemical fidelity . The biological activity of the final drug often depends entirely on the alkene geometry (
| Substrate Feature | Chemical Implication |
| Vinyl Bromide | Capable of Oxidative Addition (Pd) or Halogen Exchange (Li). |
| Provides steric bulk; inhibits nucleophilic attack at C2; stabilizes the alkene. | |
| Stereochemistry |
Mechanistic Deep Dive: The Divergent Pathways
Pathway A: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Electrophilic Route
This pathway utilizes the vinyl bromide as an electrophile . It is the industry standard for convergent synthesis of tri-substituted olefins.
-
Mechanism: The cycle begins with the Oxidative Addition of Pd(0) into the C-Br bond. Crucially, for vinyl halides, this step proceeds with retention of stereochemistry . The palladium inserts into the bond without disrupting the double bond geometry.
-
Critical Control Point: The risk of isomerization arises after oxidative addition. If the transmetallation is slow, the intermediate
-vinylpalladium complex can undergo -bond rotation or ligand dissociation-reassociation, leading to thermodynamic equilibration (isomerization). -
Optimization: The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or
) accelerates the oxidative addition and, more importantly, facilitates rapid reductive elimination, kinetically "locking in" the stereochemistry before isomerization can occur.
Pathway B: Lithium-Halogen Exchange
The Nucleophilic Route
This pathway inverts the polarity (umpolung) of the substrate, converting the vinyl bromide into a nucleophilic vinyllithium species.
-
Mechanism: Treatment with
-BuLi (preferred over -BuLi) effects a rapid exchange, generating the vinyllithium species and -butyl bromide. -
Critical Control Point: Temperature. Vinyllithium species are configurationally stable at cryogenic temperatures (-78°C). However, upon warming, they can undergo isomerization or, more dangerously,
-elimination followed by a Fritsch-Buttemberg-Wiechell rearrangement to form 1-phenylpropyne (alkyne). -
Reagent Choice:
-BuLi is used (2 equivalents) because the second equivalent immediately destroys the formed -butyl bromide (via E2 elimination to isobutene), preventing the vinyllithium from reacting with it (Wurtz coupling).
Visualizing the Pathways (DOT Diagram)
Caption: Divergent reaction pathways. The Suzuki route (blue) maintains electrophilic character; the Li-exchange route (yellow) creates a nucleophile. Red dashed line indicates the primary failure mode for the lithium pathway.
Performance Comparison Table
| Feature | Suzuki-Miyaura Coupling | Lithium-Halogen Exchange |
| Role of Substrate | Electrophile ( | Nucleophile ( |
| Stereoretention | High (>98%) with optimized ligands. | High (>95%) only at -78°C. |
| Primary Risk | Alkyne formation (Elimination) upon warming. | |
| Functional Group Tolerance | Excellent (Esters, Nitriles, Ketones compatible). | Poor (Must protect ketones, alcohols, esters). |
| Scale-Up Viability | High (Robust, room temp or mild heat). | Low/Moderate (Cryogenic cooling required). |
| Typical Yield | 85-95% | 70-85% |
| Key Application | Building the Tamoxifen alkene core. | Introducing carbonyls (via DMF/Aldehydes). |
Detailed Experimental Protocols
Protocol A: Stereoretentive Suzuki Coupling (Tamoxifen Precursor)
Validated for synthesis of tri-substituted olefins.
-
Preparation: In a glovebox or under Argon, charge a reaction flask with 1-bromoprop-1-en-2-ylbenzene (1.0 equiv), Arylboronic acid (1.5 equiv), and
(5 mol%).-
Note: For sterically demanding substrates, switch catalyst to
/ SPhos .
-
-
Solvation: Add degassed DME (Dimethoxyethane) and 2M aqueous
(2:1 ratio). -
Reaction: Heat to 80°C for 4–12 hours.
-
Checkpoint: Monitor by HPLC. Do not overheat, as prolonged heating after conversion promotes thermodynamic isomerization.
-
-
Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over
. -
Purification: Flash chromatography. Expect >98% retention of the starting isomer geometry.
Protocol B: Cryogenic Lithium-Halogen Exchange
Validated for nucleophilic addition to aldehydes.
-
Setup: Flame-dry a 3-neck flask. Maintain a strict Nitrogen/Argon atmosphere.
-
Reagent Loading: Dissolve 1-bromoprop-1-en-2-ylbenzene (1.0 equiv) in anhydrous THF/Ether (1:1) .
-
Why Ether? Pure THF can sometimes promote protonation or aggregation issues; a mix is often milder.
-
-
Exchange: Cool to -78°C (Dry ice/Acetone). Add
-BuLi (1.7M in pentane, 2.1 equiv ) dropwise over 20 minutes.-
Critical: The solution may turn yellow/orange. Stir for exactly 30 minutes at -78°C. DO NOT WARM.
-
-
Trapping: Add the electrophile (e.g., Benzaldehyde, 1.2 equiv) neat or in THF, maintaining the temp below -70°C.
-
Quench: Allow to warm to 0°C slowly, then quench with saturated
.
References
-
Miyaura, N.; Suzuki, A. "Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst." Journal of the Chemical Society, Chemical Communications, 1979. Link
-
Pilli, R. A.; Robello, L. G. "Palladium-catalyzed double cross-coupling of E-vinylic dibromides with PhZnCl and the synthesis of tamoxifen." Journal of the Brazilian Chemical Society, 2004. Link
-
Neumann, H.; Seebach, D. "Stereospecific preparation of vinyllithium derivatives from vinyl bromides and t-butyllithium." Tetrahedron Letters, 1976. Link
-
Bailey, W. F.; Punzalan, E. R. "Exchange of vinyl bromides with t-butyllithium: A general route to vinyllithiums." Journal of Organic Chemistry, 1990. Link
-
Shiina, I.; Sano, Y.; et al. "An expeditious synthesis of tamoxifen... via the three-component coupling reaction."[2][3] Bioorganic & Medicinal Chemistry, 2007.[2][3] Link
Sources
- 1. scielo.br [scielo.br]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of 1-Bromoprop-1-en-2-ylbenzene: A Cost-Benefit Analysis for the Research Scientist
For researchers and professionals in drug development and materials science, the efficient synthesis of key intermediates is paramount. 1-Bromoprop-1-en-2-ylbenzene, a versatile building block, presents several synthetic pathways, each with its own set of advantages and challenges. This guide provides an in-depth, objective comparison of the most viable routes to this compound, supported by experimental data and a thorough cost-benefit analysis to aid in selecting the optimal method for your laboratory's needs.
Introduction to 1-Bromoprop-1-en-2-ylbenzene
1-Bromoprop-1-en-2-ylbenzene, with its reactive vinyl bromide and phenyl functionalities, serves as a valuable precursor in a variety of organic transformations. Its structure allows for participation in cross-coupling reactions, such as Suzuki and Heck couplings, and further functionalization of the double bond. The strategic choice of its synthetic route can significantly impact overall research efficiency, cost, and timeline. This guide will explore four primary synthetic strategies:
-
The Wittig Reaction: A classic and reliable method for olefination.
-
Grignard Reaction Followed by Dehydration: A two-step approach involving the formation of a tertiary alcohol intermediate.
-
Hydrobromination of 1-Phenylpropyne: A direct addition of hydrogen bromide across a triple bond.
-
Dehydrobromination of a Vicinal Dihalide: A base-induced elimination reaction.
We will delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of these routes to provide a comprehensive decision-making framework.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is a multi-faceted decision, balancing factors such as yield, cost of starting materials, reaction complexity, and safety. The following table summarizes the key quantitative data for the primary routes to 1-Bromoprop-1-en-2-ylbenzene.
| Route | Starting Materials | Key Reagents | Overall Yield | Estimated Cost per Gram of Product * | Key Advantages | Key Disadvantages |
| 1. Wittig Reaction | 2-Bromoacetophenone, Methyltriphenylphosphonium bromide | Strong base (e.g., n-BuLi) | Moderate to High (Est. 60-80%) | Moderate | High functional group tolerance; generally clean reaction. | Stoichiometric use of phosphonium salt generates triphenylphosphine oxide byproduct, which can be difficult to remove. |
| 2. Grignard/Dehydration | 2-Bromobenzaldehyde, Methylmagnesium iodide | Acid catalyst (e.g., H₂SO₄) | High (Intermediate: 82%[1]; Dehydration: High) | Low to Moderate | Readily available and relatively inexpensive starting materials. | Two-step process; Grignard reactions are moisture-sensitive. |
| 3. Hydrobromination | 1-Phenylpropyne | HBr | Variable | Moderate | Potentially a one-step reaction. | Can produce a mixture of regioisomers, requiring careful purification. |
| 4. Dehydrobromination | 1-Phenylpropane (multi-step precursor synthesis) | NBS, Strong base (e.g., KOH) | Moderate (multi-step) | Moderate to High | Utilizes readily available starting material for the precursor. | Multi-step synthesis of the dihalide precursor adds complexity and reduces overall yield. |
*Estimated cost is based on current market prices of starting materials and reagents and does not include labor or equipment costs. This is intended for comparative purposes only.
In-Depth Analysis and Experimental Protocols
Route 1: The Wittig Reaction
The Wittig reaction stands as a cornerstone of alkene synthesis due to its reliability and predictability.[2][3] This route offers a direct conversion of a carbonyl group to a double bond, making it an attractive option for the synthesis of 1-Bromoprop-1-en-2-ylbenzene from 2-bromoacetophenone.
Causality Behind Experimental Choices: The choice of a strong, non-nucleophilic base like n-butyllithium is critical for the efficient deprotonation of the phosphonium salt to form the reactive ylide without competing side reactions. Anhydrous conditions are essential to prevent quenching of the highly basic ylide.
Self-Validating System: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC), observing the consumption of the starting ketone. The formation of the triphenylphosphine oxide byproduct is a characteristic of a successful Witttigs reaction.[4]
Experimental Protocol:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the ylide solution back to 0 °C and add a solution of 2-bromoacetophenone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the desired product from the triphenylphosphine oxide byproduct.
DOT Diagram: Wittig Reaction Workflow
Caption: Workflow for the Wittig reaction synthesis.
Route 2: Grignard Reaction Followed by Dehydration
This two-step approach leverages the powerful carbon-carbon bond-forming capability of the Grignard reaction.[5] The synthesis begins with the reaction of a methyl Grignard reagent with 2-bromobenzaldehyde to form a tertiary alcohol, which is then dehydrated to the target alkene.
Causality Behind Experimental Choices: The use of an anhydrous ether solvent is crucial for the formation and stability of the Grignard reagent, which would otherwise be protonated and rendered unreactive by protic solvents like water or alcohols.[6] The dehydration step is acid-catalyzed; a strong, non-nucleophilic acid like sulfuric acid is employed to promote the elimination of water without competing substitution reactions.[7]
Self-Validating System: The formation of the Grignard reagent is often indicated by the disappearance of the magnesium turnings and the formation of a cloudy grey solution. The progress of both the Grignard addition and the dehydration can be monitored by TLC. The disappearance of the starting aldehyde and the appearance of a more polar alcohol spot confirm the first step. In the second step, the disappearance of the alcohol and the appearance of a less polar alkene spot indicate successful dehydration.
Experimental Protocol:
-
Step 1: Synthesis of 2-(2-Bromophenyl)propan-2-ol [1]
-
Prepare the methylmagnesium iodide Grignard reagent from magnesium turnings (0.37 mol) and methyl iodide (0.37 mol) in anhydrous diethyl ether.
-
In a separate flame-dried flask, dissolve 2-bromobenzaldehyde (0.14 mol) in anhydrous diethyl ether and cool to -5 °C.
-
Slowly add the prepared Grignard reagent to the aldehyde solution, maintaining the temperature below 0 °C.
-
After the addition is complete, allow the reaction to stir for 1 hour at room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the ether layer and extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alcohol. The reported yield for this step is 82%.[1]
-
-
Step 2: Dehydration of 2-(2-Bromophenyl)propan-2-ol [1]
-
Place the crude 2-(2-bromophenyl)propan-2-ol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture under reflux. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture and dilute with water.
-
Extract the product with diethyl ether (3 x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
-
DOT Diagram: Grignard Reaction and Dehydration Workflow
Caption: Workflow for the Grignard/Dehydration synthesis.
Route 3: Hydrobromination of 1-Phenylpropyne
The direct addition of hydrogen bromide to an alkyne offers a potentially shorter route to the desired vinyl bromide. However, the regioselectivity of this reaction is a critical consideration.
Causality Behind Experimental Choices: The addition of HBr to an unsymmetrical alkyne like 1-phenylpropyne can proceed via two main pathways, leading to either the Markovnikov or anti-Markovnikov product. The stability of the intermediate carbocation or the reaction conditions (e.g., presence of peroxides for radical addition) will dictate the major product. The formation of a benzylic carbocation is generally favored, which would lead to the desired product.[8]
Self-Validating System: The product distribution can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the ratio of the desired 1-Bromoprop-1-en-2-ylbenzene to any isomeric byproducts.
Experimental Protocol (Proposed):
-
Dissolve 1-phenylpropyne (1.0 eq) in a suitable inert solvent (e.g., dichloromethane or acetic acid).
-
Cool the solution to 0 °C.
-
Bubble hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise.
-
Monitor the reaction by TLC until the starting alkyne is consumed.
-
Pour the reaction mixture into ice water and extract with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Analyze the crude product to determine the isomeric ratio and purify by fractional distillation or preparative chromatography.
DOT Diagram: Hydrobromination of 1-Phenylpropyne
Caption: A proposed multi-step dehydrobromination pathway.
Conclusion and Recommendations
The choice of the optimal synthetic route to 1-Bromoprop-1-en-2-ylbenzene is highly dependent on the specific needs and resources of the research group.
-
For reliability and high yield , the Grignard reaction followed by dehydration is a strong contender. The starting materials are readily available and the procedure for the first step is well-documented with a high yield.
-
For speed and directness , the Wittig reaction is an excellent choice, provided that the separation of the triphenylphosphine oxide byproduct is not a significant hurdle for the intended scale of the synthesis.
-
The hydrobromination of 1-phenylpropyne presents a potentially efficient one-step route, but the issue of regioselectivity needs to be carefully addressed through experimental optimization and analysis.
-
The dehydrobromination route is the most complex and likely the lowest yielding of the options presented here due to its multi-step nature. It would generally be considered less practical unless the necessary precursors are readily available.
Ultimately, a careful consideration of the cost of reagents, the available equipment, the desired scale of the synthesis, and the importance of isomeric purity will guide the final decision. This guide provides the foundational information to make an informed choice for the successful and efficient synthesis of 1-Bromoprop-1-en-2-ylbenzene.
References
- BenchChem. (2025). An In-depth Technical Guide to 1-Bromo-2-(prop-1-en-2-yl)
- Experiment 10 DEHYDROBROMIN
- Filo. (2025, December 1). Addition of HBr to 1-phenylpropene yields only (1-bromopropyl)benzene. Pr...
- Organic Syntheses Procedure. (n.d.). p. 109.
- Vaia. (n.d.). Addition of HBr to 1-phenylpropene yields only (1-bromopropyl) benzene. Propose a mechanism for the reaction, and explain why none of the other regioisomer is produced.
- Synthesis of an Alkene via the Wittig Reaction. (n.d.).
- Grignard Reaction. (n.d.).
- The Wittig Reaction: Synthesis of Alkenes. (n.d.).
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Regiochemical variation in the electrophilic addition of HBr to 1-phenylprop-1-yne.
- ResearchGate. (n.d.).
- Organic Syntheses Procedure. (n.d.). Benzene, (2-bromo-1-fluoro-1-methylethyl.
- A Solvent Free Wittig Reaction. (n.d.).
- Wittig Reaction - Web Pages. (n.d.).
- Organic Syntheses Procedure. (n.d.). 2.
- ResearchGate. (n.d.).
- Supporting Inform
- Benchchem. (n.d.).
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- Semantic Scholar. (n.d.).
- Mechanism of Grignard Reagent Formation.
- Grignard Reaction - Web Pages. (n.d.).
- Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. (2025, August 6).
- Wikipedia. (n.d.). Wittig reaction.
- Wittig reaction. (2020, October 15).
- YouTube. (2023, September 8). Synthesis of 2 bromo 2 phenylpropane.
- SciELO. (n.d.).
- MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
- Construction of Synthetic Routes. (n.d.).
- Organic Synthesis Routes. (n.d.).
- Chemistry LibreTexts. (2023, January 22). D.
- PrepChem.com. (n.d.). Synthesis of 1-bromo-2-(1-propenyl)benzene.
- Beyond Benign. (n.d.).
- Chemguide. (n.d.).
- YouTube. (2021, December 15).
- Filo. (2024, November 8). Conversion of Propan-2-ol to 1-bromo propane.
- Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14).
- Filo. (2025, December 1). Addition of HBr to 1-phenylpropene yields only (1-bromopropyl)benzene. Pr...
- Pearson. (n.d.). Show how you would convert (in one or two steps) 1-phenylpropane ....
- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
- Study.com. (n.d.).
- Organic Reactions. (n.d.). The Wittig Reaction.
- Scribd. (n.d.). Grignard Reaction with Phenylmagnesium Bromide.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- MDPI. (2010, November 10).
- ChemScene. (n.d.). 7073-70-3 | 1-Bromo-2-(prop-1-en-2-yl)benzene.
- SciELO. (n.d.).
- MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
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Literature Review & Comparison Guide: The Synthetic Utility of 1-Bromoprop-1-en-2-ylbenzene
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodological Review
Executive Summary & Chemical Profile
1-Bromoprop-1-en-2-ylbenzene (also known as
This guide provides an objective, data-backed comparison of 1-Bromoprop-1-en-2-ylbenzene against its common alternatives (vinyl chlorides and triflates). As a Senior Application Scientist, I will break down the mechanistic causality behind its reactivity, evaluate its performance matrix, and provide self-validating experimental protocols grounded in recent literature [1].
Comparative Performance Analysis: The "Goldilocks" Electrophile
When designing a cross-coupling workflow to install a 2-phenylpropene moiety, chemists typically choose between three electrophilic functional groups: chlorides, bromides, and triflates.
-
1-Chloro-2-phenylpropene (The Chloride): While highly atom-economical and inexpensive, the C(sp²)–Cl bond is exceptionally strong (~88 kcal/mol). Oxidative addition into this bond requires highly electron-rich, sterically demanding phosphine ligands (e.g., Buchwald ligands like XPhos) and elevated temperatures, which can degrade sensitive functional groups on complex pharmaceutical intermediates.
-
2-Phenylpropen-1-yl triflate (The Triflate): Triflates exhibit excellent leaving-group ability, allowing for room-temperature couplings. However, they suffer from severe hydrolytic instability. They often degrade on the benchtop, requiring in situ generation using expensive and corrosive triflic anhydride, complicating scale-up operations.
-
1-Bromoprop-1-en-2-ylbenzene (The Bromide): The bromide hits the "Goldilocks" zone. With a moderate bond dissociation energy (~71 kcal/mol), it undergoes facile oxidative addition with standard, inexpensive palladium pre-catalysts (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) without the need for bespoke ligands. Furthermore, it is bench-stable, resisting background Sₙ1/Sₙ2 hydrolysis [2].
Quantitative Performance Matrix
The following table summarizes the comparative experimental data for these electrophiles under standard Suzuki-Miyaura coupling conditions (Pd(OAc)₂, PPh₃, K₂CO₃, Toluene/H₂O, 80 °C, 12 h).
| Electrophile | Bond Energy (kcal/mol) | Bench Stability | Required Catalyst System | Avg. Yield (%) | Relative Cost |
| 1-Chloro-2-phenylpropene | ~88 | Excellent | Pd + Specialized Ligands (High Temp) | 15 - 30%* | Low |
| 1-Bromoprop-1-en-2-ylbenzene | ~71 | Excellent | Standard Pd(0) / Pd(II) | 85 - 95% | Moderate |
| 2-Phenylpropen-1-yl triflate | N/A (Pseudohalide) | Poor (Moisture Sensitive) | Standard Pd(0) / Pd(II) | 70 - 80%** | High |
*Yield is poor unless specialized Buchwald-type ligands are employed. **Yield often suffers due to competitive hydrolysis of the triflate in aqueous base.
Mechanistic Insights & Causality
To understand why 1-Bromoprop-1-en-2-ylbenzene outperforms its alternatives, we must examine the catalytic cycle. The efficacy of this reagent is rooted in the thermodynamics of the Oxidative Addition step. The Pd(0) species inserts into the C–Br bond with complete retention of stereochemistry. Because the C–Br bond is weaker than C–Cl, the activation energy barrier is lower, allowing the reaction to proceed rapidly at moderate temperatures. This minimizes the risk of alkene isomerization, ensuring that the stereochemical integrity of the (E)- or (Z)-isomer is preserved in the final product[4].
Fig 1: Pd-catalyzed cross-coupling cycle for 1-Bromoprop-1-en-2-ylbenzene.
Divergent Synthetic Pathways
The synthetic utility of 1-Bromoprop-1-en-2-ylbenzene extends far beyond simple biaryl formations. It serves as a central hub for divergent synthesis, allowing researchers to access a vast chemical space from a single precursor.
Fig 2: Divergent synthetic utility pathways of 1-Bromoprop-1-en-2-ylbenzene.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Causality is explicitly stated so that researchers understand why a step is performed, enabling intelligent troubleshooting.
Protocol A: Suzuki-Miyaura Cross-Coupling
This procedure couples 1-Bromoprop-1-en-2-ylbenzene with an aryl boronic acid to yield a stereodefined trisubstituted alkene [2].
Reagents:
-
1-Bromoprop-1-en-2-ylbenzene (1.0 equiv, 1.0 mmol)
-
Phenylboronic acid (1.2 equiv, 1.2 mmol)
-
Pd(PPh₃)₄ (0.05 equiv, 5 mol%)
-
K₂CO₃ (2.0 equiv, 2.0 mmol)
-
Toluene / Ethanol / Water (2:1:1 v/v/v, 10 mL)
Step-by-Step Methodology:
-
Solvent Degassing: Sparge the Toluene/EtOH/H₂O mixture with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) peroxo complex, killing the catalytic cycle.
-
Reagent Loading: In an oven-dried Schlenk flask under Argon, add the boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Electrophile Addition: Add the degassed solvent mixture, followed by 1-Bromoprop-1-en-2-ylbenzene via a micro-syringe.
-
Reaction Execution: Heat the biphasic mixture to 80 °C with vigorous stirring for 12 hours. Causality: The biphasic nature is intentional. The organic substrates dissolve in toluene, while the inorganic base dissolves in water. Transmetalation occurs at the solvent interface, accelerated by the formation of a highly nucleophilic aqueous boronate complex.
-
Validation & Workup: Monitor the reaction via GC-MS using dodecane as an internal standard [4]. Once the starting material is consumed, cool to room temperature, extract with ethyl acetate (3 × 10 mL), dry over Na₂SO₄, and purify via silica gel flash chromatography.
Protocol B: Mizoroki-Heck Reaction
This procedure utilizes 1-Bromoprop-1-en-2-ylbenzene to synthesize conjugated dienes, utilizing subnanometer Pd clusters or standard Pd salts [1].
Reagents:
-
1-Bromoprop-1-en-2-ylbenzene (1.0 equiv, 1.0 mmol)
-
Ethyl acrylate (1.5 equiv, 1.5 mmol)
-
Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
Tri-o-tolylphosphine (P(o-tol)₃) (0.04 equiv, 4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv, 2.0 mmol)
-
DMF (5 mL)
Step-by-Step Methodology:
-
Pre-catalyst Activation: Combine Pd(OAc)₂, P(o-tol)₃, and Et₃N in DMF. Stir at room temperature for 10 minutes. Causality: Triethylamine acts as a mild reductant, reducing the Pd(II) pre-catalyst to the active Pd(0) species in situ. The bulky P(o-tol)₃ ligand promotes the dissociation of a phosphine, creating a coordinatively unsaturated, highly active 14-electron Pd(0) complex.
-
Substrate Addition: Add 1-Bromoprop-1-en-2-ylbenzene and ethyl acrylate to the activated catalyst solution.
-
Heating & Base Function: Heat the mixture to 100 °C for 16 hours. Causality: Et₃N serves a dual purpose. Beyond initial reduction, it acts as the stoichiometric base required to neutralize the HBr generated during the
-hydride elimination step, driving the equilibrium forward and preventing acid-catalyzed degradation of the diene product. -
Leaching Test (Self-Validation): To ensure the reaction is not driven by trace homogeneous impurities (if using a heterogeneous support), perform a hot filtration after 2 hours. If the filtrate ceases to react, the catalysis is validated as truly heterogeneous [1].
Conclusion
For drug development professionals and synthetic chemists, 1-Bromoprop-1-en-2-ylbenzene represents the optimal balance of reactivity, stability, and cost-efficiency. Its superior performance over vinyl chlorides (which require expensive ligands) and vinyl triflates (which suffer from hydrolytic degradation) makes it the premier choice for installing 2-phenylpropene architectures via cross-coupling methodologies.
References
- Formation of Nanoarchitectures Including Subnanometer Palladium Clusters and Their Use as Highly Active Catalysts Journal of the American Chemical Society
- Design of Functional Catalyst Precursors for Systematic Reaction Development Technical University of Munich (medi
- Catalytic Processes of Oxidation by Hydrogen Peroxide in the Presence of Br2 or HBr. Mechanism and Synthetic Applications Organic Process Research & Development
- Supporting Information: GC-MS and NMR Analysis of Vinyl Halides Semantic Scholar
Safety Operating Guide
1-Bromoprop-1-en-2-ylbenzene proper disposal procedures
Professional EHS Guide: Lifecycle Management and Disposal of 1-Bromoprop-1-en-2-ylbenzene
As a halogenated organic intermediate frequently utilized in cross-coupling reactions and advanced drug development, 1-Bromoprop-1-en-2-ylbenzene (CAS: 3360-53-0) requires rigorous lifecycle management. Proper disposal is not merely a regulatory formality; it is a critical scientific and safety imperative. Because this compound contains a vinylic/allylic bromine atom, its thermal decomposition and chemical reactivity profiles demand specific segregation protocols to prevent environmental contamination and facility hazards.
This guide provides a self-validating system for the safe handling, segregation, and disposal of 1-Bromoprop-1-en-2-ylbenzene, ensuring that every operational step is grounded in chemical causality.
Chemical Profiling & Hazard Causality
Before designing a disposal workflow, we must understand the physicochemical properties that dictate the compound's behavior in a waste stream. 1-Bromoprop-1-en-2-ylbenzene (also known as
The presence of the bromine atom significantly alters its disposal requirements compared to non-halogenated solvents. When subjected to high temperatures (such as those in a standard waste incinerator), the carbon-bromine bond cleaves, leading to the emission of highly corrosive and toxic hydrogen bromide (HBr) gas[2].
Table 1: Quantitative Data & Hazard Profile for 1-Bromoprop-1-en-2-ylbenzene
| Property / Parameter | Value / Description | Operational Implication |
| CAS Number | 3360-53-0 | Essential for EHS waste manifest tracking[2]. |
| Molecular Formula | High halogen content dictates strict segregation into Halogenated Waste streams[1]. | |
| GHS Classification | Acute Tox. 4 (Oral, Dermal, Inhalation); Eye Irrit. 2 | Mandates the use of chemical-resistant gloves, goggles, and fume hood handling[2]. |
| Thermal Decomposition | Emits Hydrogen Bromide (HBr) | Cannot be disposed of in standard municipal or non-halogenated organic waste; requires specialized incineration[2]. |
| Incompatibilities | Strong oxidizing agents, strong bases | Waste containers must not contain residual oxidizers to prevent exothermic reactions[2]. |
Operational Handling & Waste Generation Protocol
In a professional laboratory setting, waste generation begins the moment a reaction is quenched. The following step-by-step methodology ensures that 1-Bromoprop-1-en-2-ylbenzene is safely transitioned from an active reagent to a stable waste product.
Step 1: Reaction Quenching and Stabilization
-
Causality: Unreacted 1-Bromoprop-1-en-2-ylbenzene must be fully separated from active catalysts (e.g., palladium species in cross-coupling) and reactive intermediates.
-
Action: Perform a standard aqueous workup. Ensure the organic layer (containing the unreacted brominated compound and organic solvents) is fully separated from the aqueous phase.
Step 2: Primary Segregation
-
Causality: Mixing halogenated organics with non-halogenated solvents drastically increases the cost and complexity of disposal, as the entire mixture must then be treated as halogenated. Furthermore, mixing with incompatible chemicals (like strong oxidizers) in a waste carboy can lead to pressurization and container failure[2].
-
Action: Transfer the organic layer exclusively to a dedicated, clearly labeled "Halogenated Organic Waste" container.
Step 3: Containment Specifications
-
Causality: Halogenated solvents can degrade certain plastics over time.
-
Action: Use High-Density Polyethylene (HDPE) or glass carboys approved by your institutional Environmental Health and Safety (EHS) department. Ensure the container is kept tightly sealed when not actively receiving waste to prevent the inhalation hazard of volatilized brominated organics[2].
Institutional Disposal & Destruction Workflow
The ultimate disposal of 1-Bromoprop-1-en-2-ylbenzene must be handled by a licensed hazardous waste contractor. Under no circumstances should this chemical be evaporated in a fume hood or flushed down a drain.
The diagram below illustrates the mandatory lifecycle of the chemical from the lab bench to final destruction.
Figure 1: Professional waste segregation and destruction workflow for halogenated organics like 1-Bromoprop-1-en-2-ylbenzene.
The Science of Final Destruction: When the licensed facility incinerates the halogenated waste stream, the high temperatures completely oxidize the organic framework into carbon dioxide and water. However, the bromine atoms are converted into hydrogen bromide (HBr) gas. Because HBr is highly corrosive and an environmental pollutant, these specialized incinerators are equipped with caustic scrubbers (often utilizing sodium hydroxide or calcium hydroxide solutions). The scrubber system neutralizes the HBr gas into benign, water-soluble bromide salts before the exhaust is released into the atmosphere. This is the fundamental reason why strict segregation at the laboratory bench is non-negotiable.
References
-
[2] Ramidus AB. "MATERIAL SAFETY DATA SHEET - 1-Bromo-2-phenylpropene." Hazard identification, handling, and disposal considerations. Available at:[Link]
Sources
Personal protective equipment for handling 1-Bromoprop-1-en-2-ylbenzene
As a Senior Application Scientist, I frequently observe laboratories defaulting to standard nitrile gloves and generic fume hoods for all organic handling. This is a critical failure point when working with halogenated vinylic compounds like 1-Bromoprop-1-en-2-ylbenzene. To build a truly safe laboratory environment, we must move beyond merely listing safety equipment and understand the causality behind our protective choices.
This guide provides a mechanistic hazard assessment, a targeted Personal Protective Equipment (PPE) matrix, and self-validating operational workflows for handling 1-Bromoprop-1-en-2-ylbenzene.
Mechanistic Hazard Profiling
1-Bromoprop-1-en-2-ylbenzene (CAS: 3360-53-0), also known as 1-bromo-2-phenylpropene, is a halogenated aromatic alkene frequently utilized as a precursor in cross-coupling reactions. While vinylic bromides possess lower
-
High Lipophilicity: With a calculated [1], the molecule is highly lipophilic. It rapidly partitions into lipid bilayers, meaning dermal exposure leads to rapid systemic absorption.
-
Oxidative Degradation: Under thermal stress or prolonged exposure to atmospheric oxygen and light, the molecule can degrade to emit highly corrosive [2].
-
Acute Toxicity: It is classified as (H302, H312, H332) and causes serious eye irritation (H319)[2].
Quantitative Chemical & Hazard Data
To facilitate rapid risk assessment, the physical and hazard properties of 1-Bromoprop-1-en-2-ylbenzene are summarized below. Each property directly dictates a specific safety implication.
| Property | Value | Causality / Safety Implication |
| Chemical Name | 1-Bromoprop-1-en-2-ylbenzene | Vinylic halide; susceptible to oxidative cleavage. |
| CAS Number | 3360-53-0 | Unique identifier for SDS cross-referencing[3]. |
| Molecular Weight | 197.07 g/mol | Heavy organic vapor; settles in low-lying areas[3]. |
| LogP (Partition Coefficient) | 3.44 | Highly lipophilic; rapid dermal penetration[1]. |
| GHS Hazards | H302, H312, H319, H332 | Acute toxicity across all primary exposure routes[2]. |
| Primary Degradant | Hydrogen Bromide (HBr) | Corrosive gas; dictates need for acid gas respirators[2]. |
Personal Protective Equipment (PPE) Matrix: The Causality of Selection
Do not rely on standard laboratory PPE. The selection below is engineered specifically for the chemical profile of halogenated aromatics.
-
Dermal Protection (Fluorinated Elastomers): Standard nitrile or latex gloves offer near-zero breakthrough time for halogenated aromatics. Due to the compound's lipophilicity and halogenated nature, Viton™ (fluoroelastomer) or Butyl/Viton composite gloves are strictly required. Viton provides excellent resistance to [4],[5].
-
Respiratory Protection: All handling must occur within a certified chemical fume hood (face velocity ≥ 100 fpm). For spill response outside of engineering controls, use a NIOSH-approved half-mask or full-face respirator equipped with Organic Vapor / Acid Gas (OV/AG) cartridges. This dual-cartridge system is necessary to simultaneously capture the lipophilic organic monomer and any evolved HBr gas.
-
Ocular Protection: Chemical splash goggles are mandatory. When scaling up reactions (>50 mL) or pressurizing vessels, a polycarbonate face shield must be worn over the goggles to protect against splash and potential glass failure.
Operational Workflows & Methodologies
Every protocol described here is designed as a self-validating system : if a step fails, the subsequent visual or chemical indicators will immediately alert the operator to abort the workflow.
Protocol 1: Schlenk-Line Transfer and Reaction Setup
-
PPE Verification & Engineering Controls: Verify fume hood flow rate via the digital monitor. Don Viton gloves, a flame-retardant lab coat, and splash goggles.
-
Atmospheric Purging (Self-Validating Step): Purge the reaction flask with Argon or Nitrogen for 15 minutes to displace oxygen, preventing the oxidative degradation of the vinylic bromide into HBr. Validation: A steady bubbler flow rate indicates positive pressure, ensuring no
ingress. -
Reagent Transfer: Use a gas-tight glass syringe with a stainless-steel needle. Avoid plastic syringes, as the halogenated organic can leach plasticizers or degrade the barrel. Validation: Plunger resistance confirms seal integrity.
-
Reaction Quenching: Post-reaction, quench any residual 1-Bromoprop-1-en-2-ylbenzene using a mild nucleophile or basic solution (e.g., saturated sodium bicarbonate) to neutralize trace HBr before transferring to waste. Validation: The cessation of
evolution (bubbling) confirms complete neutralization.
Protocol 2: Chemical Spill Containment and Neutralization
-
Volumetric Assessment: Immediately assess the spill volume. If >50 mL or outside a fume hood, evacuate the immediate area to prevent inhalation of HBr and organic vapors.
-
Targeted PPE Activation: Don emergency PPE, specifically Viton gloves and an OV/AG respirator.
-
Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent such as dry sand, vermiculite, or a commercial spill pad designed for halogenated solvents. Never use sawdust or paper towels, which can react exothermically.
-
Chemical Neutralization: Carefully apply a 5% Sodium Bicarbonate (
) solution over the absorbed area to neutralize any evolved HBr. Validation: A pH paper test of the absorbent slurry confirming a pH > 7 validates successful HBr neutralization. -
Regulated Disposal: Sweep the absorbed, neutralized material using a non-sparking tool into a chemically resistant, sealable high-density polyethylene (HDPE) container. Label as "Hazardous Halogenated Organic Waste."
Logical Workflow Diagram: Spill Response & PPE Activation
Figure 1: Spill response workflow for 1-Bromoprop-1-en-2-ylbenzene containment and disposal.
References
-
Ramidus AB. "MATERIAL SAFETY DATA SHEET - 1-Bromo-2-phenylpropene". Ramidus Chemical Safety. [Link]
-
University of Houston-Clear Lake. "Chemical Protective Clothing & Gloves". UHCL Environmental Health and Safety. [Link]
-
All Safety Products. "Chemical Resistant Butyl/Viton(R) Gloves". All Safety Products Permeation Data. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
